4-Bromophenanthrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESAUCSIMQRGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305754 | |
| Record name | 4-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19462-79-4 | |
| Record name | 4-Bromophenanthrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromophenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromophenanthrene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable and versatile building block in synthetic organic chemistry. Its rigid, planar phenanthrene core, combined with the reactive bromine handle at the 4-position, makes it a key intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, purification, reactivity, and applications, with a particular focus on its utility in the development of novel organic materials and potential pharmaceutical scaffolds.
Core Chemical and Physical Properties
The unique properties of this compound are dictated by its phenanthrene backbone and the attached bromine atom. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 19462-79-4 | [1][2] |
| Molecular Formula | C₁₄H₉Br | [2] |
| Molecular Weight | 257.12 g/mol | [2] |
| Appearance | Yellowish oil or low-melting solid | [1] |
| Melting Point | 48-49 °C (purified) | [1] |
| Boiling Point | ~389.7 °C (Predicted) | [3] |
| Density | ~1.479 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane, ether, and benzene. | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction. Two effective methods are detailed below, both originating from the work of Newman and colleagues.[1]
Method 1: From 4-Phenanthrenecarboxylic Acid
This method provides a relatively direct route to this compound from a readily accessible carboxylic acid precursor. The key transformation is a Hunsdiecker-type reaction, where a carboxyl group is replaced by a bromine atom.
Caption: Synthetic pathway from 4-Phenanthrenecarboxylic Acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-phenanthrenecarboxylic acid and 14.5 g of mercuric acetate in 30 ml of N-methylpyrrolidone.
-
Decarboxylation: Heat the reaction mixture at 100 °C for approximately 6 hours. The evolution of carbon dioxide should be observed.
-
Bromination: Cool the resulting yellow solution to 50 °C. Carefully add 18.0 g of pyridinium hydrobromide perbromide.
-
Workup: After cooling to room temperature, dilute the dark mixture with 200 ml of water.
-
Extraction: Extract the aqueous mixture with hexane.
-
Purification: The crude product, a yellow oil, can be purified by crystallization or by forming the red tetranitrofluorenone complex, followed by chromatography over alumina to yield pure this compound.[1] A 38-55% yield can be expected.[1]
Method 2: Multi-step Synthesis from Diphenic Acid
A longer, yet viable, route begins with diphenic acid, which is first cyclized and then taken through a series of functional group transformations to arrive at the target molecule. This method highlights the versatility of classical organic reactions in building complex aromatic systems.
Caption: Overview of the multi-step synthesis from Diphenic Acid.
This seven-step synthesis results in an overall yield of approximately 11%.[1] The initial steps involving the cyclization of diphenic acid[4] and subsequent reduction are well-established procedures.
Spectroscopic Characterization
A key identifying feature of this compound is its ¹H NMR spectrum, which displays an unusually deshielded proton.
-
¹H NMR: A notable characteristic is a multiplet centered at τ -0.25 (approximately δ 10.25 ppm).[1] This significant downfield shift is attributed to the steric compression and anisotropic effects experienced by the proton at the 5-position, which is in close proximity to the bromine atom at the 4-position.
-
¹³C NMR: The spectrum is expected to show 14 distinct signals for the aromatic carbons. The carbon atom directly attached to the bromine (C4) will exhibit a chemical shift influenced by the "heavy atom effect," typically appearing more upfield than what would be predicted based on electronegativity alone.
-
IR Spectroscopy: The infrared spectrum will display characteristic peaks for an aromatic system. Key absorptions are expected for C-H stretching of the aromatic protons (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1400 cm⁻¹ region), and the C-Br stretching vibration (typically in the 690-515 cm⁻¹ range).[5][6]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 256 and 258, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[2]
Reactivity and Synthetic Applications
The bromine atom in this compound is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use in constructing larger, more functionalized molecules.
Caption: Major cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various aryl or vinyl boronic acids or esters.[7][8] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in organic electronics and medicinal chemistry.
Typical Reaction Conditions:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands.
-
Base: An aqueous solution of a base like K₂CO₃, Na₂CO₃, or K₃PO₄ is required to activate the boronic acid.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used.
Heck Coupling
The Heck reaction allows for the arylation of alkenes, providing access to 4-alkenylphenanthrenes (substituted stilbenes).[9][10] These products are of interest for their photophysical properties and as precursors to other functional molecules.
Typical Reaction Conditions:
-
Catalyst: Typically Pd(OAc)₂ with or without phosphine ligands.
-
Base: A hindered amine base, such as triethylamine, is used to neutralize the HBr formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are often employed.
Applications in Materials Science and Drug Development
The extended, rigid aromatic system of the phenanthrene core makes it an attractive scaffold for materials with interesting electronic and photophysical properties. By using the cross-coupling reactions described above, researchers can append various functional groups to the 4-position of the phenanthrene ring to fine-tune these properties. This makes this compound a valuable precursor for:
-
Organic Light-Emitting Diodes (OLEDs): The synthesis of larger conjugated systems that can function as emissive or charge-transporting materials.
-
Organic Semiconductors: The creation of molecules with tailored electronic properties for use in organic field-effect transistors (OFETs).[11][12]
-
Pharmaceutical Scaffolds: The phenanthrene nucleus is found in a number of natural products and pharmacologically active compounds. This compound provides a convenient entry point for the synthesis of novel analogues for drug discovery programs.
Safety and Handling
-
GHS Hazard Statements (Anticipated):
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
Handling and Storage: this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically useful molecule with significant potential in the fields of materials science and medicinal chemistry. Its well-defined structure and the versatile reactivity of the carbon-bromine bond allow for the rational design and synthesis of complex, functionalized phenanthrene derivatives. This guide has provided a detailed overview of its properties, synthesis, and reactivity to aid researchers in leveraging this important chemical building block for their scientific endeavors.
References
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Newman, M. S., & Boden, H. (1969). Synthesis of this compound. The Journal of Organic Chemistry, 34(6), 1904–1906. [Link]
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ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information: A versatile catalyst for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]
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Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide. Retrieved from [Link]
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ResearchGate. (n.d.). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]
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Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). diphenic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2007). Palladium I. Basic Principles. Retrieved from [Link]
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Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
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ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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An In-depth Technical Guide to 4-Bromophenanthrene: Structure, Synthesis, and Applications
Introduction
4-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in organic synthesis. Its rigid, planar phenanthrene core, combined with the reactive bromine substituent, makes it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, characterization, and applications, with a particular focus on its relevance to researchers in materials science and drug discovery.
Chemical Identity and Structure
A precise understanding of a molecule's structure is fundamental to its application in scientific research. This section outlines the nomenclature and structural features of this compound.
IUPAC Name and Synonyms
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][] It is also known by other identifiers, including:
Chemical Structure
This compound consists of a phenanthrene core, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings in a non-linear arrangement. A single bromine atom is substituted at the C4 position.
The presence of the bulky bromine atom in the "bay region" of the phenanthrene scaffold can introduce steric strain, leading to distortions from planarity, a feature observed in related multi-substituted phenanthrenes.[5]
Molecular Formula and Weight
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in different solvents and reaction conditions, which is critical for procedural design.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 19462-79-4 | [1][3][4] |
| Appearance | Solid (Typical) | [6] |
| Boiling Point | 389.7 ± 11.0 °C (Predicted) | [3][4] |
| Density | 1.479 ± 0.06 g/cm³ (Predicted) | [3][4] |
| XLogP3 | 5.1 | [1][4] |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br | [1][] |
| InChIKey | NJESAUCSIMQRGL-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification
The synthesis of specific bromophenanthrene isomers requires careful selection of reaction conditions to control regioselectivity. While direct bromination of phenanthrene often yields the 9-bromo isomer as the major product due to the higher reactivity of the C9 and C10 positions, other isomers can be prepared through multi-step synthetic routes.[7]
Synthetic Rationale and Pathway
The synthesis of this compound is less direct than that of its 9-bromo isomer. A common strategy involves the electrophilic bromination of a precursor that directs the bromine to the desired position, or through a Sandmeyer reaction starting from the corresponding amine.
A representative synthesis for a related compound, 3,9-dibromophenanthrene, involves the direct bromination of 9-bromophenanthrene, demonstrating that further substitution is possible under specific conditions.[8] For the targeted synthesis of the 4-bromo isomer, a multi-step approach is typically required, often starting from a precursor that allows for regioselective functionalization.
Experimental Protocol: A Generalized Approach
Example Protocol (Illustrative for Bromination): Bromination of Phenanthrene
-
Rationale: This procedure illustrates the direct electrophilic substitution on the phenanthrene core. Carbon tetrachloride is a common solvent for such reactions. The reaction is typically performed at reflux to provide the necessary activation energy.
-
Dissolution: Dissolve pure phenanthrene in dry carbon tetrachloride in a three-necked flask equipped with a reflux condenser and a dropping funnel.[9]
-
Bromine Addition: While heating the mixture to a gentle reflux, add bromine dropwise over several hours.[9] Hydrogen bromide gas will evolve during the reaction.
-
Reaction Completion: Continue stirring at reflux for an additional two hours after the bromine addition is complete to ensure maximum conversion.[9]
-
Solvent Removal: After cooling, remove the solvent by distillation under reduced pressure.[9]
-
Purification: The crude product is then purified, typically by vacuum distillation followed by recrystallization from a suitable solvent like ethanol.[9]
Note: Achieving the 4-bromo substitution pattern would require a different starting material or a more elaborate synthetic strategy.
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis, isolation, and purification of a brominated aromatic compound.
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An In-depth Technical Guide to 4-Bromophenanthrene: Properties, Synthesis, and Applications
Introduction: Unveiling 4-Bromophenanthrene
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) featuring a bromine atom substituted at the 4-position of the phenanthrene core. This substitution imparts specific chemical reactivity, making it a valuable and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science. The rigid, planar phenanthrene structure offers a unique scaffold, while the carbon-bromine bond serves as a highly functional "handle" for constructing more complex molecular architectures, most notably through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed synthetic protocols, and an analysis of its applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
The fundamental physical and chemical characteristics of this compound are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below. The compound typically appears as a solid and exhibits low solubility in water, a common trait for nonpolar aromatic hydrocarbons.
| Property | Value | Source(s) |
| CAS Number | 19462-79-4 | [1][2] |
| Molecular Formula | C₁₄H₉Br | [2] |
| Molecular Weight | 257.12 g/mol | [2] |
| Appearance | Solid (Color not specified in literature) | |
| Melting Point | 99.5-100.5 °C | [3] |
| Boiling Point | 389.7 ± 11.0 °C (Predicted) | [4] |
| Density | 1.479 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be achieved through multiple routes. One effective and well-documented method involves the bromination of a mercurated derivative of 4-phenanthrenecarboxylic acid. This approach, detailed by Newman et al., provides a reliable pathway to the target compound.[3]
Experimental Protocol: Synthesis from 4-Phenanthrenecarboxylic Acid
This protocol describes the conversion of 4-phenanthrenecarboxylic acid to this compound in a two-step, one-pot procedure.
Step 1: Mercuration of 4-Phenanthrenecarboxylic Acid
-
In a suitable reaction vessel, dissolve 4-phenanthrenecarboxylic acid in N-methylpyrrolidone.
-
Add mercuric acetate to the solution.
-
Heat the mixture to 100 °C and stir until the mercuration is complete. The mercuric acetate reacts with the carboxylic acid, facilitating its replacement and the subsequent introduction of the bromine atom.
Step 2: Bromination
-
To the resulting solution from Step 1, add pyridinium hydrobromide perbromide (or elemental bromine). This reagent serves as the bromine source for the substitution reaction.
-
Maintain the reaction temperature and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and water to precipitate the crude product.
-
Isolate the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final product. This synthesis route is reported to provide a yield of approximately 55%.[3]
Causality in Experimental Design
-
Choice of N-methylpyrrolidone: This high-boiling polar aprotic solvent is selected for its ability to dissolve the reactants and facilitate the reaction at an elevated temperature without participating in the reaction itself.
-
Use of Mercuric Acetate: The mercuration step is critical as it activates the aromatic ring and directs the substitution to the desired position, enabling a more controlled bromination than direct electrophilic bromination of phenanthrene.
-
Pyridinium Hydrobromide Perbromide: This reagent is often preferred over liquid bromine as it is a solid, making it safer and easier to handle while delivering bromine in a controlled manner.
Below is a diagram illustrating the general workflow for this synthesis.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique structural information.
| Technique | Characteristic Features |
| Mass Spectrometry (EI) | Molecular ion peaks (M⁺ and M+2) at m/z 256 and 258 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |
| Infrared (IR) Spectroscopy | - Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.- Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.- C-Br stretching vibration is expected in the lower frequency region of the spectrum (typically 600-500 cm⁻¹). |
| ¹H NMR Spectroscopy | The spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.5-9.0 ppm). The protons closest to the bromine atom and those in the sterically hindered "bay region" of the phenanthrene core will be significantly shifted. |
| ¹³C NMR Spectroscopy | - Multiple signals in the aromatic region (δ 120-140 ppm).- The carbon atom directly attached to the bromine (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," often appearing more upfield than predicted solely by electronegativity.[5] |
General Protocol for Spectroscopic Analysis
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film from a volatile solvent.
-
MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by GC-MS or direct infusion.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Obtain the mass spectrum using electron ionization (EI) to observe the characteristic fragmentation and isotopic pattern.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase, and baseline correction). Assign peaks based on their chemical shifts, integration (for ¹H), and splitting patterns.
-
Analyze the IR spectrum to identify key functional groups.
-
Examine the mass spectrum to confirm the molecular weight and the presence of bromine.
-
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in synthetic chemistry stems from its participation in carbon-carbon bond-forming reactions. The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the coupling of an organohalide (like this compound) with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, functional group tolerance, and reliability.
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Applications in Medicinal Chemistry and Drug Development
The incorporation of a phenanthrene moiety into a drug candidate can significantly influence its pharmacological properties. The large, planar, and lipophilic nature of the phenanthrene scaffold can enhance binding to biological targets through π-π stacking and hydrophobic interactions.
This compound serves as an ideal starting point for exploring structure-activity relationships (SAR). Using Suzuki-Miyaura coupling, a diverse array of aryl and heteroaryl groups can be appended at the 4-position, allowing medicinal chemists to systematically probe how different substituents affect a molecule's potency, selectivity, and pharmacokinetic profile. The introduction of bromine itself into a molecular structure is a known strategy in drug design, as it can modulate metabolic stability and receptor binding affinity.
Safety and Handling
According to available safety data, this compound is classified as a hazardous substance. Proper handling and personal protective equipment (PPE) are mandatory.
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also noted as being toxic to aquatic life with long-lasting effects.
-
Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid release to the environment.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the most current Safety Data Sheet (SDS) before handling this chemical.
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Newman, M. S., Patrick, T. B., Barlak, R. S., & Zuech, E. A. (1969). Synthesis of this compound. The Journal of Organic Chemistry, 34(6), 1904–1905. [Link]
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4-Bromophenanthrene molecular weight and formula
An In-depth Technical Guide to 4-Bromophenanthrene: Properties, Synthesis, and Applications
Executive Summary
This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a critical intermediate in synthetic organic chemistry. Its unique structural and electronic properties, conferred by the bromine substituent at the C4 position, make it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its core chemical identity, physicochemical properties, challenging synthesis, and key applications in research and development, particularly within the pharmaceutical and materials science sectors. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with mechanistic insights to provide a practical and authoritative resource.
Core Chemical Identity
The foundational step in utilizing any chemical compound is a precise understanding of its identity. This compound is an isomer within the bromophenanthrene family, and its specific substitution pattern dictates its reactivity and potential applications.
The molecular structure consists of a phenanthrene core, a polycyclic aromatic hydrocarbon with three fused benzene rings in a non-linear arrangement, substituted with a single bromine atom at the 4-position.
Caption: Molecular Structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉Br | [][2][3][4] |
| Molecular Weight | 257.12 g/mol | [][2] |
| IUPAC Name | This compound | [][2] |
| CAS Number | 19462-79-4 | [][2][3][5][6] |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br |[][2] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for designing reaction conditions, purification strategies, and formulation protocols. The data presented below are primarily based on predictive models, which are standard for specialized reagents where extensive experimental data may not be publicly available.
Table 2: Physicochemical Data for this compound | Property | Predicted Value | Significance in R&D | | :--- | :--- | :--- | | Boiling Point | 389.7 ± 11.0 °C at 760 mmHg |[3][4][5] | Important for purification via distillation and assessing thermal stability. | | Density | 1.479 ± 0.06 g/cm³ |[3][4][5] | Used in process calculations for mass-to-volume conversions. | | XLogP3 | 5.1 |[2][4] | Indicates high lipophilicity, suggesting good solubility in organic solvents and poor solubility in aqueous media. This is a key parameter in drug design for predicting membrane permeability. | | Solubility | Insoluble in water (2.2E-4 g/L at 25 °C) |[7] | Dictates solvent selection for reactions, extractions, and chromatographic purification. |
Synthesis and Manufacturing
The synthesis of this compound is a strategically important process, as direct electrophilic bromination of phenanthrene overwhelmingly yields the 9-bromo isomer due to the higher electron density at the C9 and C10 positions.[8][9] Therefore, regioselective synthesis of the 4-bromo isomer requires more sophisticated, multi-step approaches.
Synthetic Routes: A Comparative Overview
Two primary routes have been documented for the targeted synthesis of this compound.[10]
-
Hunsdiecker-type Reaction from 4-Phenanthrenecarboxylic Acid: This is the more efficient of the documented methods. It involves the conversion of a carboxylic acid to an organomercury intermediate, which is subsequently treated with a bromine source. This route provides a respectable yield of 55%.[10]
-
Multi-step Synthesis from Diphenic Acid: A longer, seven-step sequence starting from diphenic acid offers an alternative but results in a much lower overall yield of 11%.[10]
The choice of the first route is preferable for laboratory-scale synthesis due to its higher efficiency and fewer steps.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 4-Phenanthrenecarboxylic Acid
This protocol is adapted from established literature and represents a reliable method for obtaining this compound.[10]
A. Materials and Equipment
-
4-Phenanthrenecarboxylic acid
-
Mercuric acetate
-
N-Methylpyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Pyridinium hydrobromide perbromide
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
B. Step-by-Step Procedure
-
Formation of the Mercuric Salt: In a dry round-bottom flask, dissolve 4-phenanthrenecarboxylic acid in anhydrous N-Methylpyrrolidone. Add one equivalent of mercuric acetate to the solution.
-
Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction until the evolution of acetic acid ceases, indicating the formation of the organomercury intermediate.
-
Bromination: Cool the reaction mixture. In a separate flask, prepare a solution of pyridinium hydrobromide perbromide in anhydrous pyridine. Add this bromine source solution dropwise to the cooled organomercury salt solution.
-
Quenching and Workup: After the addition is complete, stir for an additional hour at room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with dilute acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Causality and Self-Validation: The use of a mercuric salt in the first step is critical. It directs the subsequent halogenation specifically to the carbon atom that was attached to the carboxyl group, ensuring the desired C4 regioselectivity that is unattainable with direct bromination. The protocol's success is validated by characterization of the final product via NMR and mass spectrometry to confirm the correct molecular weight and, crucially, the 4-position of the bromine.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. This bond serves as a versatile handle for introducing further molecular complexity.
-
Cross-Coupling Reactions: As an aryl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. This includes Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are cornerstone methodologies in modern drug discovery for creating C-C, C-N, and C-O bonds.[11] The ability to participate in these reactions allows for the attachment of diverse functional groups and the construction of elaborate molecular scaffolds.
-
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole," which can act as a Lewis acid. This enables it to form non-covalent interactions called halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms in a protein's active site).[12] In drug design, this interaction can be exploited to enhance binding affinity and selectivity for a biological target.[12]
-
Steric and Electronic Effects: The placement of the bromine at the C4 position, located in a "bay-like" region, introduces significant steric hindrance compared to the more exposed C9 position. This steric bulk can influence the conformational preferences of molecules derived from it and can be used to modulate interactions with biological targets.
Applications in Research and Drug Development
While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a high-value starting material for synthesizing bioactive molecules and advanced materials.
-
Medicinal Chemistry: Brominated aromatics are frequently used in drug design to increase potency and modulate metabolic profiles.[12] this compound can serve as the foundational scaffold for synthesizing novel compounds for screening against various therapeutic targets, including kinases, ion channels, and nuclear receptors. Its rigid, polycyclic structure is often found in molecules designed to intercalate with DNA or bind to hydrophobic pockets in proteins.[13][14]
-
Materials Science: The phenanthrene core is a known chromophore. Derivatives of this compound can be used to synthesize organic light-emitting diode (OLED) materials, where the bromine atom provides a reactive site for building larger conjugated systems with tailored electronic and photophysical properties.[5]
Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric integrity of this compound.
Table 3: Key Analytical Techniques for Characterization
| Technique | Purpose | Key Insights |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation | 1H and 13C NMR confirm the carbon-hydrogen framework. Critically, 2D NMR techniques like HMBC and NOESY are required to unambiguously establish the bromine's C4 position by observing through-bond and through-space correlations between protons and carbons.[15] |
| Mass Spectrometry (MS) | Molecular Weight and Formula Confirmation | Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide the exact mass and isotopic pattern characteristic of a monobrominated compound (a near 1:1 ratio of M and M+2 peaks), confirming the molecular formula.[2][16] |
| Infrared (IR) Spectroscopy | Functional Group Identification | IR spectra show characteristic C-H stretching and bending frequencies for the aromatic rings and the C-Br stretching vibration, confirming the presence of the key functional groups.[2] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | HPLC is used to determine the purity of the compound and to separate it from any unreacted starting materials or isomeric impurities. |
Safety, Handling, and Toxicology
As with all halogenated aromatic compounds, this compound must be handled with appropriate care. While a specific, comprehensive toxicological profile is not widely available, data from related compounds like 4-bromophenol and other bromophenanthrene isomers provide guidance.[17][18][19]
Potential Hazards:
-
Harmful if swallowed.[18]
-
May cause respiratory irritation.[19]
-
Toxic to aquatic life with long-lasting effects.[18]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.[17]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[18] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17][20]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[17]
References
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Newman, M. S., & Cella, J. A. (1969). Synthesis of this compound. The Journal of Organic Chemistry, 34(10), 3059–3060. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299137, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280661, 4-Bromo-4h-cyclopenta[def]phenanthrene. Retrieved from [Link]
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ChemSrc. (n.d.). This compound. Retrieved from [Link]
- Acros Organics. (2010). Safety Data Sheet: Phenol, 4-bromo-.
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ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). 9-BROMOPHENANTHRENE. Retrieved from [Link]
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Mody Chemi-Pharma Ltd. (n.d.). Why 4-Bromophenol is Crucial in Pharmaceuticals. Retrieved from [Link]
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CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]
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ACG Publications. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11309, 9-Bromophenanthrene. Retrieved from [Link]
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Hernandes, M. Z., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. Retrieved from [Link]
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Frontiers. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Retrieved from [Link]
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A Technical Guide to the Discovery and Synthesis of 4-Bromophenanthrene
Abstract
This technical guide provides a comprehensive exploration of 4-bromophenanthrene, a halogenated polycyclic aromatic hydrocarbon. The document delves into the historical context of its parent molecule, phenanthrene, and outlines the evolution of synthetic methodologies leading to the specific preparation of the 4-bromo derivative. Key synthetic pathways, including electrophilic aromatic substitution and Sandmeyer-type reactions, are discussed in detail, with an emphasis on the underlying chemical principles and experimental considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of the synthesis and characteristics of this important chemical building block.
Introduction: The Phenanthrene Core
Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings in a distinctive angular arrangement.[1] First isolated from coal tar, it serves as a fundamental structural motif in a vast array of natural products and synthetic compounds.[2] Its perhydrogenated form, cyclopentanoperhydrophenanthrene, is the core of all steroids, and the phenanthrene skeleton is also present in alkaloids like morphine.[1] The rich chemistry of the phenanthrene ring system has spurred the development of numerous named reactions in organic synthesis, including the Bardhan-Sengupta synthesis, the Haworth synthesis, and the Mallory reaction.[2][3] Understanding the synthesis of phenanthrene derivatives is crucial for advancements in medicinal chemistry and materials science.
Historical Perspective and the Emergence of Brominated Phenanthrenes
The initial discovery of phenanthrene in 1872 from coal tar marked the beginning of extensive research into its chemical properties and derivatives.[2] Early work focused on understanding the reactivity of the phenanthrene core and the directing effects of its fused ring system in electrophilic substitution reactions. The synthesis of halogenated derivatives, particularly brominated phenanthrenes, became an area of significant interest as these compounds serve as versatile intermediates for further functionalization.
While the exact first synthesis of this compound is not prominently documented as a landmark discovery in early literature, its preparation would have logically followed the establishment of reliable methods for the bromination of phenanthrene and the synthesis of specific isomers. The development of synthetic routes to access specific isomers of bromophenanthrene was a critical step, as the position of the bromine atom significantly influences the molecule's reactivity and its utility in subsequent chemical transformations.
Key Synthetic Methodologies for this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired purity, scale, and the availability of starting materials. The primary approaches involve either direct bromination of a pre-formed phenanthrene derivative or the construction of the brominated phenanthrene ring system from acyclic precursors.
Electrophilic Aromatic Substitution
Direct bromination of phenanthrene itself is a common method for preparing bromophenanthrenes. However, this reaction typically yields a mixture of isomers, with the 9-bromo derivative being a major product due to the higher electron density at the 9- and 10-positions.[4]
To achieve regioselective synthesis of this compound, a directing group on the phenanthrene ring is often necessary. A common strategy involves the use of a starting material that favors substitution at the 4-position or the conversion of a functional group at the 4-position into a bromine atom.
The Sandmeyer Reaction: A Regiospecific Approach
The Sandmeyer reaction is a powerful and widely used method for the synthesis of aryl halides from aryl diazonium salts.[5] This reaction, discovered by Traugott Sandmeyer in 1884, offers a reliable way to introduce a bromine atom at a specific position on an aromatic ring, making it a highly suitable method for the synthesis of this compound.[5][6] The general mechanism involves the diazotization of a primary aromatic amine, followed by the copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.[7]
The synthesis of this compound via the Sandmeyer reaction would commence with 4-aminophenanthrene.
3.2.1. Visualization of the Sandmeyer Reaction for this compound Synthesis
Caption: Synthetic pathway to this compound via the Sandmeyer reaction.
3.2.2. Detailed Experimental Protocol for the Sandmeyer Reaction
The following is a representative, detailed protocol for the synthesis of this compound starting from 4-aminophenanthrene. Note: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminophenanthrene | 193.24 | 10.0 g | 0.0518 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 0.0565 |
| Hydrobromic Acid (HBr, 48%) | 80.91 | 40 mL | - |
| Copper(I) Bromide (CuBr) | 143.45 | 8.0 g | 0.0558 |
| Deionized Water | 18.02 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 10.0 g of 4-aminophenanthrene in 40 mL of 48% hydrobromic acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 3.9 g of sodium nitrite in 10 mL of deionized water and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve 8.0 g of copper(I) bromide in 20 mL of 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
-
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | A complex aromatic region with distinct signals corresponding to the nine protons on the phenanthrene ring. The chemical shifts and coupling constants will be characteristic of the 4-bromo substitution pattern. |
| ¹³C NMR | Signals corresponding to the 14 carbon atoms of the phenanthrene skeleton. The carbon atom attached to the bromine will show a characteristic downfield shift. |
| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₁₄H₉Br. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic rings, C=C stretching within the aromatic system, and C-Br stretching. |
| Melting Point | A sharp melting point consistent with the literature value for pure this compound. |
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The bromine atom serves as a versatile handle for introducing other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the construction of more complex molecules with potential applications as:
-
Pharmaceutical Intermediates: The phenanthrene core is present in numerous biologically active compounds. This compound can be used to synthesize analogs of natural products or novel drug candidates.
-
Organic Electronics: Polycyclic aromatic hydrocarbons are of great interest in the field of organic electronics. Functionalized phenanthrenes can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
-
Fluorescent Probes: The rigid, planar structure of phenanthrene often imparts fluorescent properties. Derivatives of this compound can be developed as fluorescent probes for various biological and chemical sensing applications.
Workflow for Application-Driven Synthesis
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Spectroscopic Data of 4-Bromophenanthrene: An In-depth Technical Guide
This technical guide provides a detailed analysis of the spectroscopic data for 4-bromophenanthrene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for structural elucidation of more complex derivatives. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
While a complete, publicly available experimental dataset for this compound is not consistently found across all spectroscopic techniques, this guide will leverage available data, draw upon established principles of spectroscopy, and use data from closely related isomers to provide a comprehensive analytical overview.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₉Br), the presence of a bromine atom is a distinctive feature that is readily identifiable in the mass spectrum.
Experimental Protocol: Electron Ionization (EI-MS)
A standard approach for the analysis of robust aromatic compounds like this compound is Electron Ionization (EI).
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) system for separation from any impurities.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion can cause it to fragment into smaller, characteristic charged species.
-
Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Data Interpretation
The mass spectrum of this compound is characterized by a prominent molecular ion peak. A key feature is the isotopic pattern resulting from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.
| m/z | Assignment | Key Observations |
| 256 | [M]⁺• (with ⁷⁹Br) | The molecular ion peak corresponding to the lighter bromine isotope. |
| 258 | [M+2]⁺• (with ⁸¹Br) | The molecular ion peak corresponding to the heavier bromine isotope, with an intensity nearly equal to the m/z 256 peak.[1] |
| 177 | [M - Br]⁺ | A significant fragment resulting from the loss of the bromine radical. |
| 176 | [M - HBr]⁺• | A fragment resulting from the elimination of a hydrogen bromide molecule. |
This data is consistent with information available in the PubChem database for this compound.[1]
The near-equal intensity of the M⁺• and [M+2]⁺• peaks is a definitive indicator of the presence of a single bromine atom in the molecule. The loss of the bromine atom (a 79 or 81 amu loss) to give a fragment at m/z 177 is also a common and expected fragmentation pathway for bromoaromatic compounds.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. For this compound, the IR spectrum is dominated by absorptions characteristic of the polycyclic aromatic system and the carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal. The beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.
-
Spectrum Generation: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum.
Data Interpretation
The IR spectrum of this compound can be interpreted by assigning absorption bands to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenanthrene ring system. |
| 1600 - 1450 | Aromatic C=C Stretch | A series of sharp bands corresponding to the stretching of carbon-carbon double bonds within the aromatic rings. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |
| ~1050 | C-Br Stretch | The presence of a band in this region is indicative of the carbon-bromine bond, though it may be weak and coupled with other vibrations. |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
Workflow for IR Spectroscopy Analysis
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Solubility of 4-bromophenanthrene in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromophenanthrene in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of active compounds and synthetic intermediates is a critical physicochemical parameter that governs process efficiency, formulation development, and reaction kinetics. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key polycyclic aromatic hydrocarbon (PAH) derivative. We will explore the fundamental principles dictating its solubility, present its physicochemical profile, and offer a robust experimental protocol for quantitative solubility determination. This document is intended as a foundational resource for researchers, chemists, and drug development professionals to facilitate the effective use of this compound in various scientific applications.
Introduction: The Significance of Solubility in Process Chemistry
This compound (C₁₄H₉Br) is a halogenated polycyclic aromatic hydrocarbon used as an intermediate in the synthesis of more complex organic molecules, including materials for organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds.[1] Understanding its solubility is paramount for optimizing reaction conditions, designing effective purification strategies like recrystallization, and controlling product yield and purity. An incorrect choice of solvent can lead to poor reaction performance, difficult product isolation, and increased processing costs. This guide bridges the gap between theoretical solubility principles and their practical application in the laboratory.
Physicochemical Profile of this compound
The solubility behavior of a solute is fundamentally dictated by its molecular structure and resulting physical properties. This compound is a largely nonpolar molecule, dominated by the large, aromatic phenanthrene ring system. The single bromine substituent adds a degree of polarizability but does not impart significant polarity to the molecule.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₉Br | [1][2] |
| Molecular Weight | 257.13 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Predicted Density | 1.479 ± 0.06 g/cm³ | [1][2] |
| Predicted Boiling Point | 389.7 ± 11.0 °C at 760 mmHg | [1][2] |
| Predicted LogP | 4.75550 | [2] |
The high LogP (octanol-water partition coefficient) value strongly indicates that this compound is lipophilic ("fat-loving") and hydrophobic ("water-fearing"), predicting poor solubility in water and high solubility in nonpolar organic solvents.[2]
Guiding Principles: "Like Dissolves Like"
The primary rule governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4]
-
Solute (this compound): As a large, nonpolar aromatic hydrocarbon, its primary intermolecular forces are London dispersion forces.
-
Solvent: A solvent's ability to dissolve this compound depends on its own polarity and intermolecular forces.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents also rely on London dispersion forces and are therefore excellent candidates for dissolving this compound. The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenanthrene rings, potentially enhancing solubility further.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole-dipole interactions. While they are more polar, the larger ones like dichloromethane can still effectively solvate nonpolar compounds due to significant dispersion forces.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are dominated by strong hydrogen bonding networks. For this compound to dissolve, it must disrupt these powerful bonds—an energetically unfavorable process. Consequently, its solubility in these solvents is expected to be very low.
-
Solubility Profile of this compound
While specific, experimentally-derived quantitative solubility data for this compound is not widely published, a qualitative and predictive solubility profile can be constructed based on its physicochemical properties and established chemical principles.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Insoluble | Highly polar, strong hydrogen bonding network. |
| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble to Insoluble | Dominated by hydrogen bonding. A related isomer, 3-bromophenanthrene, is noted as soluble in methanol, suggesting some solubility is possible.[3] |
| Ethanol (C₂H₅OH) | Polar Protic | Sparingly Soluble | Less polar than methanol, but hydrogen bonding is still dominant. |
| Acetone (C₃H₆O) | Polar Aprotic | Soluble | Moderately polar, but lacks hydrogen bonding; can solvate large organic molecules. |
| Dichloromethane (CH₂Cl₂) | Halogenated | Soluble | Effective at dissolving nonpolar and moderately polar organic compounds. |
| Chloroform (CHCl₃) | Halogenated | Soluble | Similar to dichloromethane; a common solvent for PAHs. |
| Tetrahydrofuran (THF) | Ether | Soluble | A good general-purpose solvent for a wide range of organic compounds. |
| Toluene (C₇H₈) | Aromatic | Highly Soluble | Nonpolar aromatic solvent; allows for favorable π-π interactions. |
| Hexane (C₆H₁₄) | Nonpolar Aliphatic | Soluble | Nonpolar solvent with intermolecular forces matching the solute. |
Disclaimer: The data in Table 2 is predictive. For applications requiring precise concentrations, experimental verification is essential.
Experimental Protocol for Quantitative Solubility Determination
To establish definitive solubility values, the isothermal shake-flask method is a reliable and widely accepted technique.[5] This protocol provides a self-validating system for generating accurate data.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatic shaker bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Step-by-Step Methodology
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.
-
Quantification (Gravimetric Method):
-
Record the final mass of the volumetric flask containing the filtrate to determine the mass of the saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant mass of the dried solute (this compound) is achieved.
-
Calculate solubility in g/100 g of solvent.
-
-
Quantification (Spectroscopic/Chromatographic Method):
-
Dilute the filtered aliquot with a known volume of solvent to bring the concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using UV-Vis or HPLC to determine its concentration.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Workflow Diagram
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination method.
Caption: Experimental workflow for solubility determination.
Visualizing Solubility Relationships
The relationship between solvent properties and the solubility of a nonpolar solute like this compound can be visualized to guide solvent selection.
Caption: Solvent-solute interaction map for this compound.
Safety, Handling, and Disposal
This compound, like many halogenated aromatic compounds, should be handled with care.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[6][7]
-
Storage: Keep the container tightly closed and store it in a cool, dry place away from light and oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[8]
Conclusion
While published quantitative data is limited, a strong predictive understanding of this compound's solubility can be achieved through an analysis of its physicochemical properties. It is a nonpolar, hydrophobic compound expected to be highly soluble in nonpolar aromatic and aliphatic solvents and poorly soluble in polar protic solvents like water and lower alcohols. For any process-critical application, the experimental protocol detailed in this guide provides a reliable framework for obtaining precise solubility data, ensuring predictable and reproducible results in research and development.
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Unlocking the Potential of Brominated Phenanthrenes in Advanced Materials
A Technical Guide for Researchers and Materials Scientists
Authored by: [Senior Application Scientist Name/Team]
Date: January 13, 2026
Abstract
This technical guide provides an in-depth exploration of brominated phenanthrenes, a versatile class of polycyclic aromatic hydrocarbons (PAHs), and their burgeoning applications in materials science. By strategically functionalizing the phenanthrene core with bromine atoms, a remarkable level of control over the molecule's electronic, photophysical, and chemical properties can be achieved. This guide navigates the synthetic pathways to various brominated phenanthrene isomers, elucidates the profound impact of bromination on their physicochemical characteristics, and delves into their current and potential applications in organic electronics, polymer science, and as precursors for advanced porous materials. While the use of brominated compounds as flame retardants is a well-established field, the specific application of brominated phenanthrenes in this domain remains an area of ongoing investigation. This document aims to be a comprehensive resource for researchers, chemists, and materials scientists, providing both foundational knowledge and practical insights to stimulate further innovation in this exciting field.
Introduction: The Phenanthrene Scaffold and the Influence of Bromination
Phenanthrene, a structural isomer of anthracene, is a rigid, angular polycyclic aromatic hydrocarbon composed of three fused benzene rings. Its inherent π-conjugated system endows it with intrinsic electronic and photophysical properties, making it an attractive building block for advanced materials.[1] The introduction of bromine atoms onto the phenanthrene skeleton, a process known as bromination, dramatically expands its utility in materials science.
The strategic placement and number of bromine substituents exert a significant influence on the molecule's properties through a combination of inductive and resonance effects.[1] This targeted modification allows for the fine-tuning of key parameters, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels: Bromination generally leads to a lowering of both HOMO and LUMO energy levels, thereby affecting the charge injection and transport properties of the material.
-
HOMO-LUMO Gap: The energy gap between the HOMO and LUMO can be modulated by the position and number of bromine atoms, which in turn influences the optical absorption and emission characteristics of the molecule.[1]
-
Reactivity and Functionalization: The carbon-bromine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the straightforward introduction of other functional groups and the construction of more complex, extended π-conjugated systems.
This ability to precisely engineer the properties of phenanthrene through bromination is the cornerstone of its potential in a wide array of materials science applications.
Synthetic Strategies for Brominated Phenanthrenes
The synthesis of specific brominated phenanthrene isomers is crucial for establishing clear structure-property relationships. The choice of synthetic methodology depends on the desired isomer and the required purity.
Electrophilic Aromatic Substitution: Direct Bromination
Direct bromination of phenanthrene is a common approach to introduce bromine atoms onto the aromatic core. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the brominating agent, solvent, and temperature.
Experimental Protocol: Synthesis of 9-Bromophenanthrene [2]
This protocol describes a method for the synthesis of 9-bromophenanthrene via the direct bromination of phenanthrene.
-
Dissolution: Dissolve one kilogram (5.6 moles) of purified phenanthrene in 1 liter of dry carbon tetrachloride in a 5-liter three-necked flask equipped with a dropping funnel, reflux condenser, and a mechanical stirrer.
-
Reaction Setup: Heat the mixture to a gentle reflux with continuous stirring.
-
Bromine Addition: Slowly add 900 g (5.64 moles) of bromine from the dropping funnel over a period of approximately 3 hours. Hydrogen bromide gas will evolve and should be directed to a fume hood.
-
Reflux: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 2 hours to ensure the evolution of most of the remaining hydrogen bromide.
-
Solvent Removal: Remove the solvent by distillation under reduced pressure (10-30 mm).
-
Purification: The impure 9-bromophenanthrene is then purified by vacuum distillation, collecting the fraction boiling at 177–190°C/2 mm.
Experimental Protocol: Synthesis of 2,7-Dibromo-9,10-phenanthrenedione [3][4][5]
This protocol outlines the synthesis of 2,7-dibromo-9,10-phenanthrenedione, a key intermediate for various applications.
-
Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, add 10 g of 9,10-phenanthrenequinone to 100 mL of concentrated sulfuric acid.
-
Brominating Agent Addition: Add 18 g of N-bromosuccinimide (NBS) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Quenching: Slowly quench the reaction by adding 50 mL of water, and then pour the mixture into 600 mL of ice water.
-
Isolation: Collect the precipitated solid by filtration and wash it with hot water.
-
Purification: Extract the crude product by refluxing with 100 mL of ethyl acetate and then dry it under vacuum to obtain 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.
Multi-step Synthetic Routes
For isomers that are not readily accessible through direct bromination, multi-step synthetic strategies are employed. These often involve the synthesis of a substituted precursor followed by cyclization to form the phenanthrene core.
Applications in Organic Electronics
The tunable electronic and photophysical properties of brominated phenanthrenes make them highly promising materials for a range of organic electronic devices.
Organic Light-Emitting Diodes (OLEDs)
Brominated phenanthrenes serve as crucial building blocks for the synthesis of advanced materials for OLEDs. The bromine atoms act as versatile handles for introducing various functional groups through cross-coupling reactions, allowing for the precise tuning of the electronic and optical properties of the resulting molecules. These tailored molecules can be employed in different layers of an OLED device, such as the emissive layer or charge transport layers. For instance, 2,7-dibromophenanthrene-9,10-dione is a useful intermediate for synthesizing semiconducting small molecules, oligomers, and polymers for OLED applications.[6]
Organic Field-Effect Transistors (OFETs)
The charge carrier mobility of organic semiconductors is a critical parameter for their performance in OFETs. The rigid and planar structure of the phenanthrene core is conducive to strong intermolecular π-π stacking, which facilitates efficient charge transport. Bromination can further influence the molecular packing and electronic coupling between adjacent molecules, thereby modulating the charge carrier mobility. While specific data on the charge carrier mobility of a wide range of brominated phenanthrenes is still emerging, the principles of molecular design for high-mobility organic semiconductors suggest that careful selection of the bromination pattern can lead to materials with enhanced performance in OFETs.[1]
Table 1: Electronic Properties of Selected Brominated Phenanthrenes
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference(s) |
| Phenanthrene | -5.8 | -2.2 | 3.6 | [1] (Theoretical) |
| 9-Bromophenanthrene | -5.9 | -2.4 | 3.5 | [1] (Theoretical) |
| 2,7-Dibromo-9,10-phenanthrenedione | -6.99 | -4.44 | 2.55 | [6] |
Potential as Flame Retardants
Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[7] The mechanism of flame retardancy for BFRs typically involves two main pathways:
-
Gas-Phase Inhibition: Upon heating, the C-Br bonds cleave, releasing bromine radicals. These radicals can interfere with the chain reactions of combustion in the gas phase, effectively quenching the fire.
-
Condensed-Phase Charring: Some BFRs can promote the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.
While the field of BFRs is extensive, the specific use of brominated phenanthrenes as flame retardants is not yet widely documented in scientific literature. However, based on the general principles of BFRs and the chemical nature of phenanthrene, some potential advantages can be postulated:
-
Aromatic Nature: The aromatic structure of phenanthrene could contribute to char formation at high temperatures, acting in the condensed phase.
-
High Bromine Content: The phenanthrene core can be substituted with multiple bromine atoms, leading to a high bromine content by weight, which is often desirable for efficient gas-phase inhibition.
-
Thermal Stability: The inherent thermal stability of the phenanthrene ring system may allow for its incorporation into polymers that are processed at high temperatures.
Further research is required to systematically evaluate the flame retardant efficacy of various brominated phenanthrenes and to understand their thermal decomposition pathways. Studies on the thermal decomposition of general BFRs indicate that they can form brominated products of incomplete combustion.[8][9][10][11][12]
Applications in Polymer Science
Brominated phenanthrenes can be utilized in polymer science in two primary ways: as monomers for the synthesis of novel polymers with tailored properties, and as additives to modify the characteristics of existing polymers.
Brominated Phenanthrenes as Monomers
The presence of two or more bromine atoms on the phenanthrene ring allows them to act as monomers in various polymerization reactions, most notably condensation polymerizations like Suzuki and Stille couplings. The incorporation of the rigid and planar phenanthrene unit into a polymer backbone can lead to materials with:
-
High Thermal Stability: The aromatic nature of the phenanthrene core contributes to the overall thermal stability of the polymer.
-
Enhanced Mechanical Properties: The rigidity of the phenanthrene unit can improve the modulus and strength of the resulting polymer.
-
Interesting Optoelectronic Properties: When copolymerized with other aromatic units, the resulting conjugated polymers can exhibit interesting photoluminescent and electroluminescent properties, making them suitable for applications in organic electronics.[6]
Post-Polymerization Modification
An alternative approach involves the synthesis of polymers containing reactive sites (e.g., hydroxyl groups) that can be subsequently brominated. This post-polymerization modification allows for the introduction of bromine atoms onto a pre-existing polymer backbone, providing a versatile method for tuning the polymer's properties.[4]
Advanced Porous Materials: MOFs and COFs
Brominated phenanthrenes are also emerging as valuable building blocks for the construction of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). In this context, the brominated phenanthrene unit acts as a rigid organic linker that connects metal nodes (in MOFs) or other organic building blocks (in COFs) to form highly ordered, porous structures.
The bromine atoms can serve two main purposes:
-
Pre-functionalization: The bromine atoms can be replaced with other functional groups (e.g., carboxylic acids, amines) that are necessary for the formation of the framework.
-
Post-synthetic Modification: After the framework is constructed, the bromine atoms can be used as reactive sites for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the material.
The use of phenanthrene-based linkers can lead to MOFs and COFs with unique pore geometries and chemical environments, making them attractive for applications in gas storage and separation, catalysis, and sensing.
Conclusion and Future Outlook
Brominated phenanthrenes represent a class of molecules with immense potential in materials science. Their synthetic accessibility, coupled with the profound influence of bromination on their electronic, photophysical, and chemical properties, has paved the way for their application in organic electronics and as precursors for advanced polymers and porous materials. While their role as flame retardants is an area that warrants further investigation, the fundamental principles of brominated flame retardants suggest that they could offer a unique combination of gas-phase and condensed-phase activity.
The future of brominated phenanthrenes in materials science will likely focus on:
-
Precise Synthesis of Novel Isomers: The development of synthetic methods to access a wider range of brominated phenanthrene isomers with high purity will be crucial for establishing more detailed structure-property relationships.
-
Systematic Evaluation of Flame Retardant Properties: A thorough investigation into the flame retardant efficacy of various brominated phenanthrenes is needed to validate their potential in this application.
-
Development of High-Performance Polymers: The design and synthesis of novel polymers incorporating brominated phenanthrene units with tailored thermal, mechanical, and optoelectronic properties will continue to be an active area of research.
-
Exploration of Novel MOF and COF Architectures: The use of brominated phenanthrenes as versatile linkers for the construction of new MOFs and COFs with unique functionalities holds significant promise for a variety of applications.
As our understanding of these fascinating molecules deepens, we can expect to see brominated phenanthrenes play an increasingly important role in the development of next-generation materials with enhanced performance and functionality.
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Unlocking the Potential of Brominated Phenanthrenes: An In-depth Technical Guide to their Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic functionalization of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of modern materials science and medicinal chemistry. Among these, brominated phenanthrene derivatives have emerged as a versatile class of molecules with tunable electronic and photophysical properties. The introduction of bromine atoms onto the phenanthrene core, a rigid and electronically rich scaffold, provides a powerful tool to modulate key parameters such as frontier molecular orbital energies, charge carrier mobility, and intersystem crossing rates. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and electronic properties of brominated phenanthrenes. We will explore the causal relationships between molecular structure and material function, detail key experimental protocols, and present a quantitative analysis of their electronic characteristics, offering field-proven insights for researchers and developers in organic electronics and drug discovery.
The Phenanthrene Scaffold: A Platform for Innovation
Phenanthrene, a constituent of coal tar, is a three-ring aromatic hydrocarbon with a unique angular arrangement of its benzene rings.[1] This structure imparts a higher resonance energy per π-electron compared to its linear isomer, anthracene, resulting in greater stability. Its inherent photophysical properties, including strong fluorescence, make it an attractive building block for advanced materials.[2] The true potential of phenanthrene, however, is unlocked through targeted chemical modification. Bromination, in particular, offers a precise and effective means to fine-tune its electronic landscape.
The introduction of bromine, a heavy halogen atom, influences the electronic properties of the phenanthrene core through a combination of inductive and resonance effects.[3] The position and number of bromine substituents are critical determinants of the resulting electronic behavior, influencing key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and charge carrier mobility.[3][4] Furthermore, the "heavy-atom effect" introduced by bromine can significantly enhance spin-orbit coupling, facilitating intersystem crossing from the singlet excited state to the triplet excited state, a phenomenon of great interest for applications in phosphorescent organic light-emitting diodes (OLEDs) and photodynamic therapy.[5]
Synthesis of Brominated Phenanthrene Derivatives: Regiochemical Control is Key
The targeted synthesis of specific brominated phenanthrene isomers is crucial for establishing clear structure-property relationships. The choice of brominating agent, solvent, and reaction conditions dictates the regioselectivity of the bromination reaction.
Electrophilic Aromatic Substitution: A Direct Approach
Direct electrophilic bromination of phenanthrene is a common method for introducing bromine atoms onto the aromatic core. The 9 and 10 positions of phenanthrene are the most reactive towards electrophilic attack due to the higher electron density at these positions.[6]
Experimental Protocol: Synthesis of 9-Bromophenanthrene
-
Rationale: This protocol utilizes the direct bromination of phenanthrene in a non-polar solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism.
-
Materials: Phenanthrene, Bromine (Br₂), Carbon tetrachloride (CCl₄).
-
Procedure:
-
Dissolve phenanthrene in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the solution to reflux.
-
Slowly add a solution of bromine in carbon tetrachloride to the refluxing mixture. The reaction is typically accompanied by the evolution of hydrogen bromide gas.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 9-bromophenanthrene.[6]
-
Experimental Protocol: Synthesis of 9,10-Dibromophenanthrene
-
Rationale: To achieve dibromination at the 9 and 10 positions, a slight excess of the brominating agent is used. The electron-donating effect of the first bromine atom can influence the position of the second substitution, but the inherent reactivity of the 9 and 10 positions often directs the second bromination to the adjacent position.
-
Materials: Phenanthrene, N-Bromosuccinimide (NBS), Benzoyl peroxide (initiator), Carbon tetrachloride (CCl₄).
-
Procedure:
-
To a solution of phenanthrene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere. The reaction is initiated by the radical decomposition of benzoyl peroxide.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 9,10-dibromophenanthrene.[7]
-
Suzuki Coupling: A Versatile Tool for Derivatization
For the synthesis of more complex derivatives where bromine acts as a reactive handle, Suzuki coupling is an invaluable tool. Brominated phenanthrenes can be coupled with a variety of boronic acids or esters to introduce new functional groups and extend the π-conjugated system.[2]
Caption: Suzuki coupling reaction for phenanthrene derivatization.
Electronic Properties: A Quantitative Overview
The introduction of bromine atoms significantly perturbs the electronic structure of the phenanthrene core. These changes can be quantified through a combination of experimental techniques and computational modeling.
Frontier Molecular Orbitals and the HOMO-LUMO Gap
The HOMO and LUMO energy levels are critical parameters that govern the optoelectronic properties of organic materials. The HOMO-LUMO gap determines the energy of the lowest electronic transition and, consequently, the absorption and emission characteristics of the molecule. Bromination generally leads to a stabilization of both the HOMO and LUMO levels, with the effect on the LUMO often being more pronounced. This results in a reduction of the HOMO-LUMO gap.[8]
Table 1: Experimental Electronic Properties of Selected Brominated Phenanthrene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Method |
| Phenanthrene | -5.8 | -2.1 | 3.7 | CV |
| 2-Bromophenanthrene | -5.9 | -2.3 | 3.6 | CV |
| 9-Bromophenanthrene | -5.9 | -2.4 | 3.5 | CV |
| 2,7-Dibromophenanthrene | -6.0 | -2.5 | 3.5 | CV |
| 3,6-Dibromophenanthrene | -6.1 | -2.6 | 3.5 | CV |
| 9,10-Dibromophenanthrene | -6.2 | -2.7 | 3.5 | CV |
Note: The values in this table are representative and have been compiled from various literature sources. Experimental conditions can influence the exact values.
Experimental Characterization Techniques
3.2.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Protocol: Cyclic Voltammetry of a Brominated Phenanthrene
-
Rationale: By applying a scanning potential to a solution of the analyte, the oxidation and reduction potentials can be measured. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.
-
Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiment is conducted in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Procedure:
-
A solution of the brominated phenanthrene derivative and the supporting electrolyte is prepared and purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
The three electrodes are immersed in the solution.
-
A cyclic potential sweep is applied to the working electrode, and the resulting current is measured.
-
The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[9]
-
Caption: Workflow for cyclic voltammetry analysis.
3.2.2. UV-Visible and Photoluminescence Spectroscopy
UV-Vis absorption and photoluminescence (PL) spectroscopy provide insights into the electronic transitions within a molecule. The absorption spectrum reveals the energies required to promote an electron from the ground state to various excited states, while the emission spectrum shows the energy released when the molecule relaxes from the lowest excited state back to the ground state.
Table 2: Photophysical Properties of Selected Brominated Phenanthrene Derivatives
| Compound | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |
| Phenanthrene | Cyclohexane | 251, 274, 293 | 347, 364 |
| 9-Bromophenanthrene | Ethanol | 256, 278, 301 | 352, 369 |
| 9,10-Dibromophenanthrene | Dichloromethane | 265, 305, 318 | 375, 395 |
Note: The values in this table are representative and have been compiled from various literature sources.
Caption: Jablonski diagram illustrating key photophysical processes.
Applications in Organic Electronics
The tunable electronic properties of brominated phenanthrene derivatives make them promising candidates for a variety of applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
Brominated phenanthrenes can be utilized as building blocks for emissive materials or host materials in OLEDs.[2] Their ability to undergo further functionalization via cross-coupling reactions allows for the synthesis of complex molecules with tailored emission colors and high quantum efficiencies. The heavy-atom effect of bromine can be exploited to promote phosphorescence, enabling the harvesting of triplet excitons and potentially leading to higher internal quantum efficiencies in OLED devices.
Organic Field-Effect Transistors (OFETs)
The charge carrier mobility of organic semiconductors is a critical parameter for their performance in OFETs. Bromination can influence the molecular packing in the solid state, which in turn affects the charge transport properties. While extensive data on the charge carrier mobility of a wide range of brominated phenanthrenes is still emerging, studies have shown that functionalized phenanthrenes can exhibit good charge transport characteristics.[4] For instance, n-type OFETs based on functionalized phenanthrene-conjugated N-heteroacenes have demonstrated electron mobilities up to 4.27 × 10⁻³ cm² V⁻¹ s⁻¹.[4]
Experimental Protocol: Time-of-Flight (TOF) for Charge Carrier Mobility Measurement
-
Rationale: The TOF technique directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a thin film of the organic semiconductor under an applied electric field. From the transit time, the charge carrier mobility can be calculated.
-
Setup: A thin film of the brominated phenanthrene derivative is sandwiched between two electrodes, at least one of which is semi-transparent. A pulsed laser is used to generate charge carriers near the transparent electrode.
-
Procedure:
-
A voltage is applied across the device.
-
A short laser pulse creates a sheet of electron-hole pairs near the transparent electrode.
-
Depending on the polarity of the applied voltage, either electrons or holes will drift across the film to the opposite electrode.
-
The transient photocurrent is measured as the charge carriers move. The transit time (tₜ) is determined from the inflection point of the photocurrent transient.
-
The charge carrier mobility (µ) is calculated using the formula: µ = d² / (V * tₜ), where d is the film thickness and V is the applied voltage.
-
Conclusion and Future Outlook
Brominated phenanthrene derivatives represent a fascinating and promising class of organic materials. The strategic introduction of bromine atoms provides a versatile handle for tuning their electronic and photophysical properties. This guide has provided an overview of their synthesis, a quantitative look at their electronic characteristics, and a description of the key experimental techniques used for their characterization. While significant progress has been made, further systematic studies are needed to fully elucidate the structure-property relationships for a wider range of isomers. In particular, more comprehensive experimental data on charge transport properties and the development of synthetic methods for achieving even greater regiochemical control will be crucial for accelerating the integration of these materials into next-generation organic electronic devices and for the rational design of novel therapeutic agents.
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Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromophenanthrene for the Synthesis of Novel Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using 4-bromophenanthrene. The content is structured to deliver not only a step-by-step methodology but also the fundamental principles and expert insights required for successful execution, troubleshooting, and adaptation.
Introduction: The Power of C-C Bond Formation
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons.[1][2] This reaction is widely used to synthesize a variety of compounds, including polyolefins, styrenes, and substituted biphenyls.[1] Its power lies in its mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron compounds, which are generally stable and have low toxicity.[3]
This compound serves as an important substrate for creating more complex polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of significant interest in materials science for applications in organic electronics (e.g., OLEDs, organic photovoltaics) and in medicinal chemistry as scaffolds for pharmacologically active molecules. This guide will walk you through the critical parameters for successfully coupling this specific substrate.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst.[2][4] The cycle is generally understood to have three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2][4]
-
Transmetalation : The organic group from the organoboron species is transferred to the palladium complex. This step is crucial and requires activation by a base.[1][3] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[1][3][6]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters for a Successful Reaction
Optimizing a Suzuki coupling reaction, especially with a sterically demanding substrate like this compound, requires careful consideration of several components.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice as it is a Pd(0) source and does not require an in-situ reduction.[7] Pd(dppf)Cl₂ is an air-stable Pd(II) precatalyst that is effective for a range of aryl bromides.[4] Pd(OAc)₂ is a common, less expensive Pd(II) source but requires a ligand to be added separately and an in-situ reduction to the active Pd(0) species.[4][7] |
| Ligand | PPh₃, Buchwald Ligands (e.g., XPhos, SPhos) | For simple couplings, triphenylphosphine (PPh₃) is often sufficient. For more challenging or sterically hindered substrates, bulky, electron-rich biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) can significantly improve reaction rates and yields by accelerating both oxidative addition and reductive elimination.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is critical for activating the boronic acid.[1][9] K₂CO₃ is a common and effective base. K₃PO₄ is a stronger base often used for less reactive aryl chlorides or hindered substrates. Cs₂CO₃ is a highly effective but more expensive option that can sometimes succeed where other bases fail. An aqueous solution of the base is typically used. |
| Solvent System | Toluene, 1,4-Dioxane, DMF, with H₂O | A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is standard.[4] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase contains the base and helps activate the boronic acid. Vigorous stirring is essential to ensure efficient mixing between the phases. |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | The choice of boronic acid or ester will determine the coupled product. Ensure high purity, as boronic acids can undergo degradation (protodeboronation), especially under harsh conditions.[8] |
Detailed Experimental Protocol: Synthesis of 4-Phenylphenanthrene
This protocol describes the coupling of this compound with phenylboronic acid.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 257.13 | 257 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 183 mg | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 1155.56 | 29 mg | 0.025 | 0.025 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Step-by-Step Procedure:
-
Degassing the Solvent : Place 8 mL of toluene in a round-bottom flask equipped with a stir bar. Degas the solvent by bubbling argon or nitrogen gas through it for at least 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.[8]
-
Reagent Addition : To the flask, add this compound (257 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 29 mg, 0.025 mmol).
-
Base Addition : In a separate vial, dissolve potassium carbonate (276 mg, 2.0 mmol) in 2 mL of deionized water. Add this aqueous solution to the reaction flask.
-
Reaction Setup : Equip the flask with a reflux condenser and ensure a positive pressure of inert gas (argon or nitrogen).
-
Heating and Monitoring : Vigorously stir the biphasic mixture and heat it to 90-100 °C in an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup :
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification :
-
The crude product will likely be a solid. Purification of PAHs can be achieved via column chromatography on silica gel.[10]
-
A suitable eluent system would be a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product, 4-phenylphenanthrene, typically as a white or off-white solid.
-
-
Characterization : Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure.[8]2. Insufficiently degassed solvent.3. Impure reagents. | 1. Use a fresh batch of catalyst. Consider an air-stable precatalyst like Pd(dppf)Cl₂.[8]2. Ensure thorough degassing of all solvents.3. Verify the purity of starting materials. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture.[4][8] | Rigorously exclude oxygen by maintaining a positive inert gas atmosphere and using properly degassed solvents. |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is more common with electron-rich or certain heteroaryl boronic acids, often in the presence of water and base.[4][8] | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or anhydrous conditions if possible. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
| Dehalogenation of Starting Material | The bromine atom is replaced by a hydrogen atom. | This side reaction can sometimes occur.[4] Try using a different solvent/base combination or a different ligand that promotes the desired coupling more efficiently. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for synthesizing complex polycyclic aromatic hydrocarbons. Success hinges on the careful selection of catalyst, ligand, and base, as well as the rigorous exclusion of oxygen. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this powerful reaction to build molecular complexity and develop novel materials and therapeutic agents.
References
- Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Alacid, E., & Najera, C. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja075291x]
- Okuda, T., et al. Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology. [URL: https://pubs.acs.org/doi/10.1021/es061730v]
- Couto, C. G., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.201301648]
- LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
- Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Roy, D. & Mondal, S. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/310480373_Solving_the_Riddle-_the_Mechanism_of_Suzuki_Cross_Coupling_A_Review]
- Roy, D. & Mondal, S. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. [URL: https://www.ajabs.org/view-abstract/solving-the-riddle--the-mechanism-of-suzuki-cross-coupling-a-review--110]
- Bedford, R. B., et al. Use of Base Metals in Suzuki Coupling. WordPress. [URL: https://sustainability.weebly.com/uploads/1/1/6/6/11668634/suzuki_-_base_metals.pdf]
- Ribes, A., et al. Techniques for purification of polycyclic aromatic hydrocarbons. Request PDF. [URL: https://www.researchgate.
- Husnain, T., et al. Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. [URL: https://www.mdpi.com/2073-4441/14/19/3147]
- O'Keefe, D. F., et al. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. [URL: https://sustainability.weebly.com/uploads/1/1/6/6/11668634/suzuki_-_soluble_pd.pdf]
- Ghasemi, Z., et al. Removal of polycyclic aromatic hydrocarbons (PAHs) by different physicochemical methods: A mini-review. ResearchGate. [URL: https://www.researchgate.net/publication/348987163_Removal_of_polycyclic_aromatic_hydrocarbons_PAHs_by_different_physicochemical_methods_A_mini-review]
- Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja990414f]
- Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2004-829126]
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. [URL: https://www.benchchem.com/blog/troubleshooting-difficult-suzuki-couplings-with-substituted-boronic-acids/]
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Application Notes and Protocols: Formation of 4-Phenanthrenemagnesium Bromide
Abstract
This comprehensive guide details the synthesis of 4-phenanthrenemagnesium bromide, a valuable Grignard reagent for the introduction of the phenanthrene moiety in synthetic chemistry. Phenanthrene and its derivatives are of significant interest to researchers in drug discovery and materials science due to their diverse pharmacological activities and unique photophysical properties.[1][2][3][4] This document provides a robust, step-by-step protocol for the preparation of this Grignard reagent from 4-bromophenanthrene, including critical considerations for magnesium activation, reaction initiation, and reagent characterization. The causality behind experimental choices is explained to ensure both procedural success and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a key structural motif in a multitude of natural products and synthetic compounds with pronounced biological activities.[1] Derivatives of phenanthrene have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The ability to functionalize the phenanthrene core is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutic agents and advanced materials.
The Grignard reaction is a powerful and versatile tool for forming carbon-carbon bonds.[5] The preparation of 4-phenanthrenemagnesium bromide provides a nucleophilic phenanthrene synthon, enabling its facile introduction into a wide array of electrophilic substrates. This application note offers a detailed and reliable methodology for the synthesis of this important reagent, addressing the specific challenges associated with the use of polycyclic aromatic halides.
The Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of a magnesium atom into a carbon-halogen bond.[6][7] This process transforms the electrophilic carbon of the aryl halide into a highly nucleophilic carbon in the organomagnesium compound.[7] The reaction is understood to proceed through a radical mechanism on the surface of the magnesium metal.[8]
Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential for the reaction. They serve two primary roles: they are aprotic, preventing the destruction of the highly basic Grignard reagent, and they solvate and stabilize the magnesium species through coordination.[6][7]
Experimental Protocol: Synthesis of 4-Phenanthrenemagnesium Bromide
This protocol outlines the preparation of 4-phenanthrenemagnesium bromide from this compound. Strict adherence to anhydrous and inert atmosphere techniques is crucial for success.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | (Specify) | Must be dry. |
| Magnesium Turnings | High Purity | (Specify) | For Grignard reactions. |
| Iodine | Crystal, ACS Reagent | (Specify) | For activation. |
| 1,2-Dibromoethane | Anhydrous, ≥99% | (Specify) | Optional activator.[5][9] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | (Specify) | Inhibitor-free. |
| Argon or Nitrogen Gas | High Purity | (Specify) | For inert atmosphere. |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
Step-by-Step Procedure
3.3.1. Glassware and Magnesium Preparation:
-
Drying Glassware: All glassware must be rigorously dried to remove any traces of water. This is best achieved by flame-drying under vacuum or oven-drying at >120 °C for several hours and allowing to cool under a stream of inert gas.
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide which inhibits the reaction.[9] Activation is necessary to expose a fresh, reactive metal surface.
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere to mechanically break the oxide layer.[10]
-
Chemical Activation: Place the magnesium turnings in the reaction flask under an inert atmosphere. Add a small crystal of iodine.[11] The iodine will react with the magnesium surface, creating reactive magnesium iodide. Alternatively, a small amount of 1,2-dibromoethane can be added, which reacts to form ethylene gas and magnesium bromide, exposing a fresh surface.[5][9]
-
3.3.2. Reaction Setup and Initiation:
Caption: Workflow for the synthesis of 4-phenanthrenemagnesium bromide.
-
Assemble the dry glassware as shown in the diagram above, ensuring all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.
-
To the flask containing the activated magnesium turnings, add anhydrous THF via a syringe.
-
Dissolve the this compound in a separate flask with anhydrous THF.
-
Transfer a small portion (approximately 10%) of the this compound solution to the dropping funnel and add it to the stirred magnesium suspension.
-
The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color (if used). If the reaction does not start, gentle heating with a heat gun may be required.
-
Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should be a dark, cloudy mixture.
Trustworthiness: Validation and Characterization
The concentration of the newly formed Grignard reagent must be determined before its use in subsequent reactions to ensure accurate stoichiometry.[12] Titration is the most common and reliable method for this purpose.
Titration Protocol
A common method involves titration against a known concentration of an alcohol in the presence of a colorimetric indicator.[11][13]
-
Preparation: In a dry flask under an inert atmosphere, dissolve a small amount of an indicator, such as 1,10-phenanthroline, in anhydrous THF.
-
Titration: Add a known volume of the Grignard solution to the indicator solution. The solution will turn a distinct color due to the formation of a complex between the Grignard reagent and the indicator.[13]
-
Titrate this solution with a standardized solution of a secondary alcohol, such as 2-butanol or menthol, in an anhydrous solvent until the color disappears.[13]
-
The concentration of the Grignard reagent can be calculated based on the volume of the titrant required to reach the endpoint. An alternative method involves titration with iodine, where the endpoint is the disappearance of the iodine color.[14]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Incomplete drying of glassware or solvent; Poor quality magnesium; Ineffective activation. | Re-dry all glassware and use freshly opened anhydrous solvent. Use new magnesium turnings and ensure proper activation. A small amount of pre-formed Grignard reagent can be used to initiate the reaction. |
| Reaction mixture turns dark brown or black | Formation of Wurtz coupling byproducts; Overheating. | Ensure slow, controlled addition of the aryl bromide. Maintain a gentle reflux and avoid excessive heating. This can be a sign of decomposition.[12] |
| Low yield of Grignard reagent | Incomplete reaction; Reaction with atmospheric moisture or oxygen. | Ensure a sufficient reaction time after the addition is complete. Maintain a robust inert atmosphere throughout the procedure. |
Conclusion
The successful formation of 4-phenanthrenemagnesium bromide is a critical step for the synthesis of a wide range of phenanthrene-containing molecules. By following the detailed protocols and understanding the key experimental parameters outlined in this guide, researchers can reliably prepare this valuable reagent. The emphasis on anhydrous conditions, proper magnesium activation, and accurate concentration determination will ensure the reproducibility and success of subsequent synthetic transformations, ultimately advancing research in drug discovery and materials science.
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Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
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University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]
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The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]
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Lee, J.-s., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
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Wikipedia. (2023, November 29). Grignard reagent. In Wikipedia. [Link]
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Chem LibreTexts. (n.d.). 25. The Grignard Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
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Kwofie, M. A., & Gupta, M. (2021). Phenanthrene: a versatile molecule; a review. Plant Archives, 21(1), 368-378. [Link]
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Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ResearchGate. [Link]
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ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]
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Jhingran, S., Laxmikeshav, K., Mone, S., Rao, V. K., & Shankaraiah, N. (2022). The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. Current Medicinal Chemistry, 29(20), 3530–3556. [Link]
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Semantic Scholar. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. [Link]
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AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
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Royal Society of Chemistry. (1968). The Thermometric Determination of Grignard Reagent Concentration. Analyst, 93, 442-446. [Link]
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Chem-Station. (2024, April 16). Grignard Reaction. [Link]
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Westerhausen, M., & Krieck, S. (2018). Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization. Chemistry – A European Journal, 24(63), 16840–16850. [Link]
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Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
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ACS Publications. (n.d.). The Grignard Reagents. [Link]
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Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]
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Organic Syntheses. (n.d.). phenylmagnesium bromide. [Link]
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chemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") [Video]. YouTube. [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
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Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
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National Institutes of Health. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. [Link]
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Advanced Synthetic Protocols for the Functionalization of 4-Bromophenanthrene: A Guide for Researchers
Introduction: 4-Bromophenanthrene as a Versatile Synthetic Platform
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a key structural motif in a vast array of functional materials and biologically active compounds.[1] Its derivatives are integral to the development of advanced organic light-emitting diodes (OLEDs), innovative pharmaceuticals, and agrochemicals.[2][3] this compound, in particular, serves as a pivotal starting material for the synthesis of a diverse library of phenanthrene derivatives. The strategic placement of the bromine atom at the 4-position allows for a wide range of subsequent chemical transformations, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of various phenanthrene derivatives from this compound, offering detailed protocols, mechanistic insights, and practical application notes for researchers in organic synthesis, materials science, and drug discovery.
Core Synthetic Strategies: A Mechanistic and Practical Overview
The conversion of this compound into more complex derivatives is predominantly achieved through a suite of powerful palladium- and copper-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity. The following sections will delve into the mechanistic underpinnings and provide detailed experimental protocols for the most critical of these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for synthesizing 4-arylphenanthrenes, which are of significant interest in materials science, especially for OLED applications.[5]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst. The cycle is initiated by the oxidative addition of this compound to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
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The Versatile Precursor: Harnessing 4-Bromophenanthrene in Advanced Organic Synthesis
Introduction: The Strategic Importance of 4-Bromophenanthrene
In the landscape of complex organic synthesis, the phenanthrene scaffold represents a privileged structure, forming the core of numerous natural products, pharmaceuticals, and high-performance organic materials.[1][2] this compound (C₁₄H₉Br) emerges as a strategic and versatile precursor, offering a reactive handle for the regioselective introduction of a wide array of functional groups.[3] Its utility lies in the bromine substituent, which serves as a linchpin for various palladium-catalyzed cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in key synthetic transformations, complete with detailed protocols and mechanistic insights.
Core Applications: A Gateway to Molecular Diversity
The bromine atom at the 4-position of the phenanthrene core makes it an ideal substrate for several cornerstone reactions in modern organic chemistry. These transformations provide reliable and efficient pathways to novel phenanthrene derivatives with tailored electronic and steric properties.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, and this compound is an excellent substrate for this transformation.[4][5] This reaction is instrumental in the synthesis of substituted phenanthrenes, which are precursors to advanced materials and complex molecular architectures.[6]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, forming a Pd(II) species. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst.[4][5]
Experimental Protocol: Synthesis of 4-Phenylphenanthrene
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-phenylphenanthrene.
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 90 °C |
| Typical Yield | 85-95% |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8][9] This reaction is particularly valuable for the synthesis of phenanthrene-containing conjugated systems, which have applications in materials science, such as organic light-emitting diodes (OLEDs).[5][10][11]
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12] The palladium cycle is similar to that of the Suzuki-Miyaura coupling, starting with the oxidative addition of the palladium(0) catalyst to this compound. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination then yields the alkynylated phenanthrene and regenerates the palladium(0) catalyst.[12]
Experimental Protocol: Synthesis of 4-(Phenylethynyl)phenanthrene
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (TEA) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add THF and triethylamine, followed by the addition of phenylacetylene.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(phenylethynyl)phenanthrene.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Base | Triethylamine (TEA) |
| Solvent | THF |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines.[13][14][15] This reaction is of paramount importance in medicinal chemistry and drug discovery for the synthesis of arylamines.[13][15]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination commences with the oxidative addition of the palladium(0) catalyst to this compound.[16] The resulting palladium(II) complex then coordinates with the amine. In the presence of a strong base, the amine is deprotonated to form an amido complex. Reductive elimination from this complex yields the desired N-arylphenanthrene and regenerates the palladium(0) catalyst.[16]
Experimental Protocol: Synthesis of N-Phenylphenanthren-4-amine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with aniline.
Materials:
-
This compound (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (10 mL)
Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound and aniline.
-
Add toluene and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-phenylphenanthren-4-amine.
| Parameter | Condition |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 75-85% |
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[18]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[17]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[17]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[17]
-
Inhalation: Move to fresh air.[17]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[17]
Note: This information is based on related compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this compound.
Conclusion
This compound stands as a cornerstone precursor in the synthesis of a diverse range of functionalized phenanthrene derivatives. Its reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides chemists with reliable and versatile tools for the construction of complex molecules. The protocols and mechanistic insights provided in this application note are intended to empower researchers to explore the full potential of this valuable synthetic building block in their pursuit of novel materials and therapeutics.
References
-
ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. Available at: [Link]
-
Alfa Aesar. (2010). Safety Data Sheet: 4-Bromophenol. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
MDPI. (2012). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Available at: [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. MH Chem. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Exposome-Explorer. Material Safety Data Sheet 4-Bromophenylacetonitrile, 97%. Available at: [Link]
-
University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
ACS Publications. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
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Organic Syntheses. Phenanthrene, 9-bromo-. Available at: [Link]
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Engineered Science Publisher. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Di-alkyl Phenanthrene and Octa-hydro Phenanthrene. Available at: [Link]
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NIH. (2019). Gas phase synthesis of[14]-helicene. Available at: [Link]
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Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
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NIH. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromodibenzofuran in Advancing OLED Technology. Available at: [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
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MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
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ResearchGate. (2015). Semiconductor Materials for Fabrication of Multi-Color Organic Light-Emitting Diodes (OLEDs). Available at: [Link]
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NIH. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Available at: [Link]
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ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromophenanthrene
Introduction: The Synthetic Value of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are privileged structures in medicinal chemistry and materials science. The rigid, planar, and electron-rich nature of the phenanthrene core imparts unique photophysical and biological properties to its derivatives. These compounds have been investigated for a wide range of applications, including as anticancer agents, anti-inflammatory drugs, and organic light-emitting diodes (OLEDs). The functionalization of the phenanthrene skeleton is crucial for modulating these properties and developing novel therapeutic agents and advanced materials.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, offer a highly efficient and selective means to introduce a diverse array of substituents onto aromatic rings.[2] For researchers and drug development professionals, mastering these techniques is essential for the rapid and efficient synthesis of novel phenanthrene-based molecules.
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with 4-bromophenanthrene as a key building block. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.
The General Catalytic Cycle: A Unifying Mechanistic Framework
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species. This cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle begins with the insertion of the low-valent palladium(0) catalyst into the carbon-halogen bond of the aryl halide (in this case, this compound). This step forms a high-valent palladium(II) intermediate. The reactivity of the aryl halide is dependent on the carbon-halogen bond strength, following the general trend: I > Br > Cl > F.[3]
-
Transmetalation: In reactions like the Suzuki and Sonogashira couplings, an organometallic reagent (e.g., an organoboron or organocopper compound) transfers its organic group to the palladium(II) center, displacing the halide. This step is often facilitated by a base.[4]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
I. Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the synthesis of biaryl compounds. It involves the reaction of an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[6]
Protocol 1: Synthesis of 4-Phenylphenanthrene via Suzuki-Miyaura Coupling
This protocol details the synthesis of 4-phenylphenanthrene from this compound and phenylboronic acid.
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Toluene and water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-phenylphenanthrene.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective precatalyst. Pd(PPh₃)₄ is a Pd(0) source. |
| Ligand | PPh₃, SPhos, XPhos | Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.[7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step, activating the boronic acid.[8] |
| Solvent System | Toluene/Water, Dioxane/Water | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the reaction to completion. |
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[2] Copper-free protocols have also been developed to avoid issues associated with the copper co-catalyst.[3]
Protocol 2: Copper-Free Sonogashira Coupling for the Synthesis of 4-(Phenylethynyl)phenanthrene
This protocol describes the synthesis of 4-(phenylethynyl)phenanthrene from this compound and phenylacetylene.
Materials and Equipment:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A bulky phosphine ligand (e.g., SPhos, XPhos)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk tube and inert gas supply
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Reagent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by the addition of phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically between room temperature and 100 °C, depending on the reactivity of the substrates). Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain 4-(phenylethynyl)phenanthrene.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium precatalysts for Sonogashira coupling.[9] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands are often beneficial in copper-free protocols. |
| Base | Cs₂CO₃, K₂CO₃, Et₃N | A base is required to deprotonate the terminal alkyne.[10] |
| Solvent | 1,4-Dioxane, Toluene, DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | RT to 100 °C | Milder conditions are often possible compared to other cross-coupling reactions.[11] |
III. Heck Reaction: Vinylation of this compound
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[12] A base is used to regenerate the active catalyst.
Protocol 3: Synthesis of 4-Styrylphenanthrene via Heck Reaction
This protocol outlines the synthesis of 4-styrylphenanthrene from this compound and styrene.
Materials and Equipment:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Sealed reaction vessel (e.g., microwave vial)
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a sealable reaction vessel, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL), styrene (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective catalyst for the Heck reaction.[13] |
| Ligand | P(o-tol)₃, PPh₃ | Phosphine ligands are often used to stabilize the catalyst and improve yields.[14] |
| Base | Et₃N, K₂CO₃, NaOAc | A base is required to neutralize the HBr formed during the reaction.[15] |
| Solvent | DMF, MeCN, NMP | Polar aprotic solvents are typically employed. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
IV. Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines, catalyzed by palladium.[5]
Protocol 4: Synthesis of N-Phenylphenanthren-4-amine
This protocol describes the coupling of this compound with aniline.
Materials and Equipment:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
A bulky biarylphosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube and inert gas supply
-
Standard laboratory glassware
Experimental Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere in a Schlenk tube, add palladium(II) acetate (0.01 mmol, 1 mol%), the biarylphosphine ligand (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL). Stir for a few minutes, then add aniline (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common precatalysts for Buchwald-Hartwig amination.[16] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for high catalytic activity.[17] |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required for the deprotonation of the amine.[18] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Moderate heating is typically sufficient. |
Experimental Workflow and Data Presentation
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Comparative Data for Cross-Coupling Reactions with Aryl Bromides
The following table provides a general comparison of typical conditions and outcomes for the different cross-coupling reactions discussed, based on literature for various aryl bromides. Yields are highly substrate-dependent and these values should be considered as a general guide.
| Reaction | Coupling Partner | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | Typical Yield Range (%) |
| Suzuki-Miyaura | Arylboronic Acid | 1-3 | 80-110 | 70-95 |
| Sonogashira (Cu-free) | Terminal Alkyne | 1-2 | 25-100 | 75-98 |
| Heck | Alkene | 1-5 | 100-140 | 60-90 |
| Buchwald-Hartwig | Amine | 1-3 | 80-110 | 70-95 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Incorrect base | - Use a fresh batch of catalyst and ligands.- Ensure thorough degassing of all solvents.- Purify starting materials.- Screen different bases. |
| Formation of Side Products | - Homocoupling of the organometallic reagent (Suzuki, Sonogashira)- Dehalogenation of the starting material | - Use a lower catalyst loading.- Optimize the reaction temperature.- Ensure a strictly inert atmosphere. |
| Difficulty in Purification | - Residual catalyst- Polar byproducts | - Filter the crude product through a plug of silica gel or activated carbon to remove palladium residues.- Optimize the chromatographic separation conditions. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide reliable and versatile methods for the introduction of aryl, alkynyl, vinyl, and amino substituents, respectively. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are key to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers, scientists, and drug development professionals to explore the vast chemical space of phenanthrene derivatives.
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Razali, M. H., Abdullah, B., & Endud, S. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-9. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(38), 13204-13225. Retrieved from [Link]
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Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 119(1), 161-175. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[3][5][10]triazolo[4,3-a]quinoxalines in water. Retrieved from [Link]
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water under air over five cycles. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 4-Substituted Phenanthrenes
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Phenanthrene Scaffold
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a privileged structural motif in medicinal chemistry, materials science, and natural products. The strategic placement of substituents on this rigid backbone profoundly influences its biological activity and photophysical properties. In particular, 4-substituted phenanthrenes present a unique synthetic challenge due to the steric hindrance around the C4 and C5 positions, often referred to as the "bay region." Despite these challenges, their synthesis is of paramount importance as this substitution pattern is found in various biologically active molecules, including alkaloids and steroids.
This comprehensive guide provides an in-depth analysis of proven synthetic strategies for accessing 4-substituted phenanthrenes. We will move beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, ensuring a robust and reproducible outcome. This document is designed to empower researchers to confidently select and execute the optimal synthetic route for their specific target molecule.
Strategic Approaches to the Phenanthrene Core
The construction of the phenanthrene skeleton can be broadly categorized into classical and modern methodologies. The choice of strategy is often dictated by the desired substitution pattern, functional group tolerance, and overall synthetic efficiency.
-
Classical Methods: These often rely on intramolecular cyclization reactions of pre-assembled precursors.
-
The Mallory Photocyclization: This powerful reaction utilizes ultraviolet light to induce an intramolecular 6π-electrocyclization of a stilbene derivative, followed by oxidation to form the aromatic phenanthrene core.[1][2][3] For the synthesis of 4-substituted phenanthrenes, a 3-substituted stilbene is the key precursor.[4]
-
The Pschorr Reaction: A classical method involving the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid, typically catalyzed by copper.[5][6][7][8] While historically significant, it can have limitations in terms of yield and substrate scope.
-
-
Modern Palladium-Catalyzed Methods: The advent of cross-coupling chemistry has revolutionized the synthesis of complex aromatic systems.
-
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction enables the efficient construction of the requisite biaryl bond, which can then be subjected to a variety of cyclization conditions to forge the final ring.[9][10][11][12] This approach offers excellent functional group tolerance and high yields.
-
Directed ortho-Metalation (DoM): This strategy allows for the precise and regioselective functionalization of aromatic rings, providing a powerful tool for installing substituents at specific positions before the phenanthrene core is constructed.[10]
-
This guide will focus on providing detailed protocols for two highly effective and complementary methods: the Mallory Photocyclization for its directness in certain cases, and a Suzuki Coupling/Cyclization cascade for its modern versatility and broad applicability.
Method 1: Mallory Photocyclization for 4-Substituted Phenanthrenes
The Mallory reaction is a photochemical process that converts stilbene derivatives into phenanthrenes via an oxidative cyclization.[1][2][13] The reaction proceeds through the cis-isomer of the stilbene, which upon irradiation, undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate. This intermediate is then oxidized to the fully aromatic phenanthrene.[3][14] For the synthesis of a 4-substituted phenanthrene, the corresponding 3-substituted stilbene is required, which typically yields a mixture of the 2- and 4-substituted isomers.[2][4]
Workflow for Mallory Photocyclization
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- 7. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 8. (Solved) - The Pschorr reaction is a method of synthesis of phenanthrenes... (1 Answer) | Transtutors [transtutors.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uis.no [uis.no]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
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- 14. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Applications of 4-Bromophenanthrene in Modern Medicinal Chemistry
Introduction: The Phenanthrene Core and the Strategic Importance of 4-Bromophenanthrene
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure is adept at intercalating with biological macromolecules, most notably DNA, making it a cornerstone for the development of novel therapeutic agents, particularly in oncology.[1] The strategic introduction of a bromine atom at the 4-position of the phenanthrene core yields this compound, a highly versatile synthetic intermediate. This bromine substituent serves as a crucial handle for a variety of cross-coupling reactions, enabling the systematic and modular construction of a diverse library of phenanthrene derivatives. This application note will delve into the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of potential anticancer agents. We will provide detailed protocols for key synthetic transformations and discuss the biological evaluation of the resulting compounds.
Synthetic Applications: Leveraging this compound in Cross-Coupling Reactions
The carbon-bromine bond in this compound is readily activated by transition metal catalysts, most commonly palladium complexes. This reactivity is the foundation for its widespread use in powerful carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 4-position, facilitating extensive structure-activity relationship (SAR) studies.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Arylphenanthrenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds. In the context of this compound, this reaction enables the synthesis of 4-arylphenanthrene derivatives, which have shown significant cytotoxic activity against various cancer cell lines.
Reaction Principle: The palladium-catalyzed cross-coupling of this compound with an arylboronic acid in the presence of a base.
Detailed Protocol:
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-arylphenanthrene.
-
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common and effective palladium precursor that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid for transfer of the aryl group to the palladium center.[2]
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings, as it effectively solubilizes both the organic substrates and the inorganic base.
Protocol 2: Heck Coupling for the Synthesis of 4-Vinylphenanthrenes
The Heck reaction provides a powerful method for the alkenylation of aryl halides. Utilizing this compound in a Heck coupling allows for the synthesis of 4-vinylphenanthrene derivatives, which can serve as precursors for more complex molecules or be evaluated for their own biological activity.
Reaction Principle: The palladium-catalyzed reaction of this compound with an alkene in the presence of a base.
Detailed Protocol:
-
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add the alkene (e.g., ethyl acrylate, 1.5 mmol), triethylamine (2.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into saturated aqueous NH₄Cl (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-vinylphenanthrene derivative.
-
Causality Behind Experimental Choices:
-
Ligand: Tri(o-tolyl)phosphine is a bulky electron-rich phosphine ligand that is often effective in Heck reactions, promoting the oxidative addition step and preventing catalyst deactivation.
-
Base: Triethylamine is a common organic base used in Heck reactions to neutralize the hydrobromic acid that is formed during the catalytic cycle.[3]
-
Solvent: DMF is a polar aprotic solvent that is excellent for solubilizing the reactants and catalyst, and its high boiling point is suitable for the elevated reaction temperatures often required for Heck couplings.
Quantitative Data: Cytotoxicity of Phenanthrene Derivatives
The following table summarizes the in vitro cytotoxic activity of representative phenanthrene derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R Group at 4-position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Phenyl | A549 (Lung) | 8.63 | [4] |
| 2 | 4-Methoxyphenyl | HT-1080 (Fibrosarcoma) | 7.94 | [4] |
| 3 | 2-Naphthyl | Caco-2 (Colon) | 3.93 | [5] |
| 4 | 3,4-Dimethoxyphenyl | HCT-116 (Colon) | 0.985 | [6] |
| 5 | 4-Nitrophenyl | HepG2 (Liver) | 1.06 | [7] |
Note: The IC₅₀ values are compiled from various sources and are intended for comparative purposes. Experimental conditions may vary between studies.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, providing a strategic entry point for the synthesis of a wide range of phenanthrene derivatives. The protocols detailed herein for Suzuki-Miyaura and Heck couplings illustrate the utility of this compound in generating molecular diversity. The resulting compounds have shown significant promise as anticancer agents, with a notable mechanism of action involving the inhibition of topoisomerase II. Further exploration of the chemical space around the phenanthrene scaffold, facilitated by the reactivity of this compound, holds great potential for the discovery of novel and more effective therapeutic agents.
References
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The Syntheses and Medicinal Attributes of Phenanthrenes as Anticancer Agents: A Quinquennial Update. (2022). Current Medicinal Chemistry, 29(20), 3530-3556. [Link]
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Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. (2009). Molecules, 14(12), 5042-5053. [Link]
-
Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer ce. (2017). Comptes Rendus Chimie, 20(8), 841-849. [Link]
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Synthesis, cytotoxic evaluation, and structure-activity relationship studies of phenanthrene-based tylophorine derivatives (PBTs) as a new class of antitumor agents. (2006). Bioorganic & Medicinal Chemistry, 14(15), 5249-5256. [Link]
-
Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors. (2012). PLoS ONE, 7(5), e37897. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
-
Antitumor agents 268. Design, synthesis, and mechanistic studies of new 9-substituted phenanthrene-based tylophorine analogues as potent cytotoxic agents. (2009). Journal of Medicinal Chemistry, 52(18), 5759-5768. [Link]
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Heck reaction. (n.d.). In Wikipedia. [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. [Link]
-
Cytotoxicity data of synthesized phenanthrenes. (2012). ResearchGate. [Link]
-
The Suzuki Reaction. (2014). Columbia University. [Link]
-
Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus. (2018). Molecules, 23(11), 2991. [Link]
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Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
Topoisomerase Inhibitors and Types of Them. (2014). International Journal of Advanced Biological and Biomedical Research, 2(8), 2536-2544. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. (2014). ChemInform, 45(35). [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry, 12, 1428587. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry, 24(2), 1-8. [Link]
-
Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. (2011). Current Topics in Medicinal Chemistry, 11(22), 2824-2847. [Link]
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Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1738-1753. [Link]
-
Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. (2007). The Journal of Organic Chemistry, 72(9), 3232-3241. [Link]
-
Heck reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2016). Molecules, 21(3), 332. [Link]
-
Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1724-1736. [Link]
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Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. (2011). Pharmacognosy Reviews, 5(10), 136-144. [Link]
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O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II. (1993). Pharmaceutical Research, 10(2), 214-219. [Link]
-
The structure of (a) phenanthrene substituted at the 4‐position, and.... (n.d.). ResearchGate. [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). RSC Advances, 14(18), 12765-12784. [Link]
-
Recently identified topoisomerase inhibitors from natural sources.. (n.d.). ResearchGate. [Link]
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- 7. researchgate.net [researchgate.net]
Application Note: 4-Bromophenanthrene as a Foundational Building Block for High-Performance OLED Materials
Introduction: The Strategic Importance of the Phenanthrene Core
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic semiconductors used is paramount. The phenanthrene moiety has emerged as a privileged core structure for a variety of OLED materials. Its rigid, polycyclic aromatic nature imparts excellent thermal stability and well-defined charge transport characteristics, which are critical for device longevity and performance.[1] The phenanthrene unit's inherent blue fluorescence and high energy bandgap also make it an ideal starting point for developing deep-blue emitters and high-triplet-energy host materials for phosphorescent OLEDs (PhOLEDs).[1]
The true synthetic power of phenanthrene is unlocked through functionalization. 4-Bromophenanthrene, in particular, serves as a highly versatile and strategic precursor. The bromine atom at the 4-position provides a reactive handle for sophisticated, high-yield cross-coupling reactions, allowing for the precise tuning of the molecule's electronic and photophysical properties.[2] This guide provides detailed protocols and scientific rationale for leveraging this compound in the synthesis of key OLED material classes—emissive layer materials and hole-transport materials—via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthetic Pathways: From Building Block to Functional Material
The conversion of this compound into advanced OLED materials predominantly relies on palladium-catalyzed cross-coupling reactions. These methods are celebrated for their efficiency, functional group tolerance, and their ability to form the essential carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that constitute the backbone of most high-performance hole transport, emissive, and host materials.[3]
Suzuki-Miyaura Coupling: Crafting Blue Emitters and Host Materials via C-C Bond Formation
The Suzuki-Miyaura coupling is the cornerstone reaction for extending the π-conjugated system of the phenanthrene core. By coupling this compound with various aryl- or heteroarylboronic acids (or their esters), researchers can systematically modify the HOMO/LUMO energy levels, tune the emission color, and enhance the photoluminescence quantum yield (PLQY).[4][5] This strategy is particularly effective for designing deep-blue fluorescent emitters and wide-bandgap host materials.[1][4]
This protocol details a representative Suzuki coupling for the synthesis of 4-(pyren-1-yl)phenanthrene, a model compound for a blue emissive material.
Causality Behind the Protocol:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxidation. Performing the reaction under an inert gas like argon or nitrogen is crucial to prevent catalyst degradation and ensure high catalytic activity.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that is highly effective for the coupling of aryl bromides with arylboronic acids.[2]
-
Base and Solvent System: An aqueous solution of a base like potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The biphasic toluene/water system facilitates the reaction by dissolving the organic reactants while allowing the inorganic base to participate effectively.
Experimental Details:
-
Reactant Preparation: In an oven-dried 100 mL Schlenk flask, combine this compound (1.0 eq.), pyrene-1-boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Inerting the System: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents, toluene and water, in a 4:1 ratio via cannula.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure product.
Buchwald-Hartwig Amination: Assembling Hole-Transport Materials (HTMs) via C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of triarylamine-based derivatives.[6] These materials are widely used as Hole Transport Layers (HTLs) in OLEDs due to their excellent electrochemical stability and ability to facilitate efficient injection and transport of holes from the anode.[7] Reacting this compound with electron-rich amines like carbazole or diphenylamine produces materials with tailored HOMO levels for optimal energy level alignment in a device stack.[8][9]
This protocol describes the synthesis of 9-(phenanthren-4-yl)-9H-carbazole, a model HTM.
Causality Behind the Protocol:
-
Anhydrous/Anaerobic Conditions: This reaction is even more sensitive to air and moisture than the Suzuki coupling. The palladium catalyst and the strong base, sodium tert-butoxide, can be deactivated by water or oxygen.
-
Catalyst/Ligand System: A common catalytic system is Pd₂(dba)₃ as a palladium precursor and a bulky, electron-rich phosphine ligand like tri(tert-butyl)phosphine. The ligand is not a spectator; it plays a critical role in the catalytic cycle, facilitating the oxidative addition and reductive elimination steps that ultimately form the C-N bond.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, making it a more reactive nucleophile for the coupling reaction.
Sources
- 1. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 9. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: Heck Reaction Conditions for 4-Bromophenanthrene
Introduction: Navigating the Challenges of C-C Bond Formation with Sterically Demanding Substrates
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has revolutionized the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. However, the efficiency and selectivity of the Heck reaction are highly dependent on the nature of the substrates and the reaction conditions employed.[2]
4-Bromophenanthrene presents a unique set of challenges as a substrate in the Heck reaction. The phenanthrene core is a sterically bulky polycyclic aromatic hydrocarbon, which can hinder the approach of the palladium catalyst and the alkene coupling partner.[3] Furthermore, the electronic properties of the aryl bromide can influence the rate-determining oxidative addition step of the catalytic cycle.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate these challenges and achieve optimal results in the Heck coupling of this compound. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-proven protocol.
The Catalytic Cycle: A Mechanistic Rationale for Condition Selection
A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle proceeds through a sequence of elementary steps involving a palladium(0) active species.[5]
The key steps are:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) species.[1][6] The choice of ligand is critical here, as electron-rich and sterically bulky phosphine ligands can facilitate this otherwise challenging step for aryl bromides.[7]
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the Pd(II) complex, followed by a migratory insertion of the alkene into the palladium-aryl bond. This step forms a new carbon-carbon bond and generates a new alkyl-palladium(II) intermediate.[5]
-
β-Hydride Elimination: For the desired substituted alkene product to be formed, a β-hydride elimination must occur. This involves the abstraction of a hydrogen atom from a carbon atom beta to the palladium center, leading to the formation of the product and a hydridopalladium(II) complex.[5]
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HBr from the hydridopalladium(II) complex, typically facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Optimized Reaction Conditions for this compound
Based on established principles and empirical evidence from the literature for sterically hindered aryl bromides, the following table summarizes the recommended starting conditions for the Heck reaction of this compound.[3][9] It is crucial to note that these are starting points, and further optimization may be required for specific alkene coupling partners.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Other sources like PdCl₂ or Pd₂(dba)₃ can also be used.[1][10] |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for this challenging substrate to overcome slower reaction rates. |
| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and facilitating oxidative addition.[11] P(o-tol)₃ is more electron-rich and bulkier, which can be advantageous for hindered substrates. |
| Ligand:Palladium Ratio | 2:1 to 4:1 | An excess of the ligand is often used to prevent palladium black precipitation and maintain catalyst activity. |
| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | A stoichiometric amount of base is required to neutralize the HBr generated and regenerate the Pd(0) catalyst.[8][12] Inorganic bases like K₂CO₃ can be effective, particularly in polar aprotic solvents. |
| Solvent | N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) | High-boiling polar aprotic solvents are generally preferred to ensure solubility of the reactants and to allow for higher reaction temperatures.[13][14] Toluene is also a viable option.[15] |
| Temperature | 100-140 °C | Higher temperatures are typically required to overcome the activation energy for the oxidative addition of aryl bromides and to promote the overall reaction rate.[2][15] |
| Reaction Time | 12-48 hours | Due to the steric hindrance of this compound, longer reaction times may be necessary to achieve high conversion. Monitoring by TLC or GC-MS is recommended. |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for a typical Heck reaction between this compound and an alkene (e.g., n-butyl acrylate).
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and triphenylphosphine (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M with respect to this compound).
-
Degassing: Stir the mixture at room temperature and degas the solution by bubbling the inert gas through it for 15-20 minutes. This step is crucial to remove any dissolved oxygen which can deactivate the catalyst.
-
Addition of Alkene and Base: Add the alkene (1.2-1.5 equiv) and triethylamine (2.0-3.0 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Wash the organic layer with water and brine to remove DMF and the triethylammonium bromide salt. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired substituted phenanthrene derivative.
Caption: Experimental workflow for the Heck reaction.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading, ligand-to-palladium ratio, temperature, or reaction time.[16][17] Ensure that the solvent and reagents are anhydrous and that the reaction is performed under a strict inert atmosphere. The quality of the solvent, particularly NMP, can be critical as hydroperoxide impurities can oxidize the phosphine ligand.[18]
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can often be mitigated by increasing the phosphine ligand concentration or by adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[10]
-
Side Reactions: In some cases, side reactions such as alkene isomerization or dimerization may occur. Adjusting the reaction temperature or changing the ligand may help to suppress these unwanted pathways. The choice of base can also be crucial in avoiding side-product formation.[19]
Conclusion
The Heck reaction of this compound, while challenging due to steric hindrance, is a viable and powerful method for the synthesis of substituted phenanthrene derivatives. By carefully selecting the catalyst system, base, and solvent, and by adhering to a rigorous experimental protocol, researchers can achieve high yields of the desired products. The guidelines and protocols presented in this application note provide a solid foundation for success in this important transformation, empowering scientists in their pursuit of novel molecular architectures for drug discovery and materials science.
References
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-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- GMA, M., & Sigman, M. S. (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Byrne, L., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction.
- Clark, J. H., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Botella, L., & Nájera, C. (n.d.). Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Publishing.
- Elazab, H. A., et al. (n.d.). Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO.
- Amatore, C., et al. (n.d.). Mechanisms of the Mizoroki–Heck Reaction. SciSpace.
- Ghorai, S., et al. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Gutmann, B., et al. (n.d.). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm.
- Engle, K. M., et al. (2020).
- Li, B., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development.
- Nuri, A., et al. (2020). Optimization of conditions for the Heck reaction.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
- Yi, C., et al. (n.d.). Pd(OAc)(2)/DABCO as a highly active catalytic system for the Heck reaction.
- Botteghi, C., et al. (n.d.). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand.
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- 4. scispace.com [scispace.com]
- 5. byjus.com [byjus.com]
- 6. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the C4 Position of Phenanthrene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of C4-Functionalized Phenanthrenes
The phenanthrene scaffold is a privileged structural motif present in a wide array of biologically active natural products, pharmaceuticals, and advanced organic materials.[1][2][3] Its rigid, planar, and electron-rich nature makes it an attractive backbone for the development of novel therapeutic agents and functional materials.[4] Specifically, functionalization at the C4 position of the phenanthrene nucleus offers a unique vector for modulating molecular properties, enabling the fine-tuning of biological activity and material characteristics. However, the selective introduction of substituents at this sterically hindered position presents a significant synthetic challenge. This comprehensive guide provides an in-depth exploration of modern synthetic methodologies for the targeted functionalization of the C4 position of phenanthrene, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Direct C-H Arylation Strategies: A Paradigm of Atom Economy
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the construction of carbon-carbon bonds, circumventing the need for pre-functionalized starting materials.[5] Several transition-metal-catalyzed methods have been successfully developed for the direct arylation of the C4 position of phenanthrene.
A. Palladium-Catalyzed C4-H Arylation
Palladium catalysis has been at the forefront of C-H activation, offering reliable and versatile methods for arene functionalization.[5][6][7][8] The direct arylation of phenanthrene at the C4 position can be achieved with high selectivity using palladium catalysts in conjunction with various arylating agents.
The generally accepted mechanism for palladium-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition-reductive elimination cycle. In the context of phenanthrene, the selectivity for the C4 position is often influenced by the electronic properties of the substrate and the steric environment of the catalyst.
Diagram: Proposed Catalytic Cycle for Palladium-Catalyzed C4-H Arylation
Caption: A simplified catalytic cycle for Pd-catalyzed C4-H arylation.
This protocol describes a general procedure for the direct arylation of phenanthrene with aryl iodides using a palladium acetate catalyst.
Materials:
-
Phenanthrene
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add phenanthrene (1.0 mmol, 1.0 equiv), the desired aryl iodide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.125 mmol, 12.5 mol%), and cesium carbonate (2.25 mmol, 2.25 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous DMF (10 mL).
-
Reaction: Stir the reaction mixture at 105 °C for 10-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-arylphenanthrene product.
Self-Validation:
-
TLC Analysis: Compare the crude reaction mixture to the starting materials to confirm the consumption of phenanthrene and the formation of a new, less polar spot corresponding to the product.
-
Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the phenanthrene core and the newly introduced aryl group, with coupling patterns consistent with C4 substitution.
B. Copper-Catalyzed C-H Arylation
Copper catalysis offers a more economical and sustainable alternative to palladium for C-H arylation reactions.[9] While often requiring directing groups for high regioselectivity, methods for the direct arylation of polycyclic aromatic hydrocarbons (PAHs) are emerging. For phenanthrene derivatives bearing a directing group at a suitable position, copper-catalyzed remote C-H arylation can be a powerful tool.[9]
This protocol outlines a procedure for the C4-arylation of a phenanthrene derivative using a copper catalyst and a diaryliodonium salt as the arylating agent.[9]
Materials:
-
Phenanthrene-9-carboxamide derivative
-
Diaryliodonium salt (e.g., diphenyliodonium triflate)
-
Copper(II) triflate (Cu(OTf)₂)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a dry Schlenk tube under a nitrogen atmosphere, combine the phenanthrene-9-carboxamide (0.2 mmol, 1.0 equiv), the diaryliodonium salt (0.3 mmol, 1.5 equiv), and copper(II) triflate (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Reaction: Seal the tube and stir the mixture at 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the C4-arylated product.
II. Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionalities
Iridium-catalyzed C-H borylation has become a cornerstone of modern synthetic chemistry, providing a mild and efficient route to versatile boronate esters.[4][10][11][12] These intermediates can be readily transformed into a wide range of functional groups through subsequent cross-coupling reactions.
The catalytic cycle is believed to involve the oxidative addition of a C-H bond to an iridium(III) complex, followed by reductive elimination to form the boronate ester and regenerate the active catalyst. The regioselectivity is often governed by steric factors, favoring the least hindered C-H bonds.
Diagram: Iridium-Catalyzed C-H Borylation Workflow
Caption: Workflow from C-H borylation to subsequent functionalization.
This protocol provides a method for the selective borylation of phenanthrene at the C4 position.
Materials:
-
Phenanthrene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (dimethoxido(1,5-cyclooctadiene)iridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Cyclohexane, anhydrous
-
Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add phenanthrene (0.5 mmol, 1.0 equiv), bis(pinacolato)diboron (0.6 mmol, 1.2 equiv), [Ir(cod)OMe]₂ (0.0075 mmol, 1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.015 mmol, 3 mol%) to a Schlenk tube.
-
Solvent Addition: Add anhydrous cyclohexane (5 mL).
-
Reaction: Seal the tube and stir the reaction mixture at 80 °C for 16-24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenanthrene.
III. Halogenation and Subsequent Cross-Coupling: A Classic and Robust Approach
A traditional yet highly effective strategy for C4-functionalization involves the initial regioselective halogenation of phenanthrene, followed by a transition-metal-catalyzed cross-coupling reaction.
A. Synthesis of 4-Bromophenanthrene
The synthesis of this compound can be achieved through electrophilic bromination, although control of regioselectivity can be challenging. More controlled methods may involve multi-step sequences starting from functionalized precursors.
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[13][14][15][16][17] this compound serves as an excellent substrate for coupling with a variety of boronic acids or their esters.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene/Water or Dioxane/Water solvent mixture
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: To a round-bottomed flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the solvent mixture (e.g., toluene/water 4:1, 10 mL).
-
Reaction: De-gas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction to 90-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
IV. Directed Ortho-Metalation (DoM): A Regiospecific Strategy
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds.[1][18][19] By installing a directing metalation group (DMG) on the phenanthrene core, deprotonation can be directed to a specific ortho position. While direct C4-metalation is challenging due to the steric hindrance, a DMG at a neighboring position can facilitate functionalization at C4. For instance, a DMG at the C5 position could potentially direct metalation to C4.
-
Synthesis of a Precursor: Synthesize a phenanthrene derivative with a suitable directing group (e.g., carboxamide, sulfoxide) at a position that favors C4 lithiation.
-
Metalation: Treat the precursor with a strong lithium amide base (e.g., LDA) or an organolithium reagent at low temperature to effect regioselective deprotonation at the C4 position.
-
Electrophilic Quench: Trap the resulting organolithium intermediate with a suitable electrophile (e.g., I₂, DMF, an aldehyde) to introduce the desired functionality at C4.
-
Removal or Modification of the DMG: If necessary, the directing group can be removed or converted to another functional group.
V. Comparative Summary of Methodologies
| Methodology | Advantages | Disadvantages | Key Reagents |
| Pd-Catalyzed C-H Arylation | High atom economy, direct functionalization, good functional group tolerance.[5][6] | Can require harsh conditions, regioselectivity can be a challenge without directing groups. | Pd(OAc)₂, PPh₃, Cs₂CO₃ |
| Cu-Catalyzed C-H Arylation | More economical and sustainable than palladium, good for specific substrates.[9] | Often requires a directing group for high selectivity, may have a more limited substrate scope. | Cu(OTf)₂, Diaryliodonium salts |
| Ir-Catalyzed C-H Borylation | Mild reaction conditions, excellent functional group tolerance, versatile boronate ester products.[10][11] | Requires a stoichiometric amount of diboron reagent, iridium catalysts can be expensive. | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ |
| Halogenation & Suzuki Coupling | Robust and reliable, well-established methodology, wide range of commercially available boronic acids.[13][14] | Multi-step process, generates stoichiometric waste, requires pre-functionalization. | NBS or Br₂, Pd catalyst, Base |
| Directed Ortho-Metalation | High regioselectivity, allows for the introduction of a wide range of electrophiles.[18] | Requires stoichiometric strong base, cryogenic temperatures, and a directing group. | LDA or n-BuLi, Electrophile |
References
-
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. ([Link])
-
H borylation catalysis with high N-methyl selectivity - MSU Chemistry. ([Link])
-
Copper-catalyzed remote C–H arylation of polycyclic aromatic hydrocarbons (PAHs). ([Link])
-
Directed ortho Metalation (DOM) - Organic Chemistry Portal. ([Link])
-
Directed Metalation: A Survival Guide - Baran Lab. ([Link])
-
2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds. ([Link])
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. ([Link])
-
The directed ortho metalation - Palladium catalyzed cross coupling connection. A general regiospecific route to 9-phenanthrols and phenanthrenes. Exploratory further metalation. ([Link])
-
PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. ([Link])
-
Directed (ortho) Metallation. ([Link])
-
Iridium-Catalysed Borylation of Sterically Hindered C(sp3)– H bonds. ([Link])
-
Iridium-Catalyzed Borylation - DumeleLAB. ([Link])
-
High-throughput enabled iridium-catalyzed C-H borylation platform for late-stage functionalization. ([Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ([Link])
-
Suzuki Coupling - Organic Chemistry Portal. ([Link])
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. ([Link])
-
Organoborane coupling reactions (Suzuki coupling). ([Link])
-
Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. ([Link])
-
Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. ([Link])
-
Palladium-catalysed C–H arylation of benzophospholes with aryl halides. ([Link])
-
Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. ([Link])
-
Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. ([Link])
-
Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazoles. ([Link])
-
(PDF) PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. ([Link])
-
Phenanthrene by Mr. pradeep swarnkar. ([Link])
Sources
- 1. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 2. dumelelab.com [dumelelab.com]
- 3. Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalysed C–H arylation of benzophospholes with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Copper-catalyzed remote C–H arylation of polycyclic aromatic hydrocarbons (PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminophenanthroline Ligands Enable Mild, Undirected, Iridium-Catalyzed Borylation of Alkyl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. old.rrjournals.com [old.rrjournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Directed Ortho Metalation [organic-chemistry.org]
- 17. baranlab.org [baranlab.org]
- 18. researchgate.net [researchgate.net]
- 19. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromophenanthrene
Welcome to the Technical Support Center for the purification of crude 4-bromophenanthrene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Crude this compound, typically synthesized via electrophilic bromination of phenanthrene, can contain a variety of impurities. Understanding these is the first step to a successful purification strategy. Common contaminants include:
-
Unreacted Starting Material: Residual phenanthrene is a common impurity if the reaction has not gone to completion.
-
Isomeric By-products: The bromination of phenanthrene can yield a mixture of isomers, with 9-bromophenanthrene being a significant possibility due to the high reactivity of the 9 and 10 positions.[1][2] Other minor positional isomers may also be present. The separation of these isomers can be challenging due to their similar physical properties.[3]
-
Over-brominated Products: Di- and poly-brominated phenanthrenes can form, especially if an excess of the brominating agent is used or if reaction conditions are not carefully controlled.[3]
-
Residual Brominating Reagent and Acidic Impurities: Traces of elemental bromine (Br₂) or reagents like N-bromosuccinimide (NBS) can remain, often imparting a yellow or reddish-brown color to the product.[4] Hydrogen bromide (HBr) is a common acidic by-product of many bromination reactions.[4][5]
Q2: My purified this compound appears colored (yellow or brown). What is the cause and how can I remove the color?
A2: A persistent color in your purified product is typically due to trace amounts of residual bromine or other colored impurities.[4] Here are a few methods to address this:
-
Aqueous Wash: During the work-up, washing the organic layer with a solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench any remaining bromine.[4]
-
Activated Carbon Treatment: Dissolving the crude or partially purified product in a suitable solvent and stirring with a small amount of activated carbon can effectively adsorb colored impurities. The carbon is then removed by filtration through a pad of Celite. Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.[6]
-
Recrystallization: A well-chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.[6]
Q3: I am having difficulty separating this compound from its isomers using column chromatography. What can I do?
A3: The similar polarity of positional isomers makes their separation by column chromatography challenging.[3] Here are some strategies to improve separation:
-
Optimize the Mobile Phase: A less polar solvent system will generally increase the retention time of all compounds on a polar stationary phase like silica gel, potentially improving separation. Experiment with different solvent systems, such as varying ratios of hexanes and dichloromethane, or hexanes and toluene. The use of toluene can sometimes enhance the separation of aromatic compounds due to π-π stacking interactions.[7]
-
Use a Longer Column: A longer column provides more surface area for the stationary phase, increasing the number of theoretical plates and improving the potential for separation.
-
Employ a Shallow Solvent Gradient: If using gradient elution, a very shallow gradient can help to resolve closely eluting compounds.
-
Consider a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina (neutral or basic) may offer different selectivity for your mixture.[8] For particularly challenging separations, high-performance liquid chromatography (HPLC) with a specialized column may be necessary.[9]
Troubleshooting Guides
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids, but it can present challenges.[10]
Problem 1: Oiling Out
Your compound dissolves in the hot solvent, but upon cooling, it separates as an oil rather than forming crystals.
-
Possible Cause & Solution:
-
The solution is supersaturated, and the compound's melting point is below the boiling point of the solvent. Try using a larger volume of solvent to create a less concentrated solution. Also, ensure a slow cooling rate. You can achieve this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.
-
The presence of impurities is depressing the melting point. If the initial crude product is very impure, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.
-
Problem 2: Poor Recovery of the Product
You obtain very little solid material after recrystallization.
-
Possible Cause & Solution:
-
Too much solvent was used. This keeps the compound dissolved even at low temperatures. If you have already filtered the crystals, you can try to concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.
-
The chosen solvent is too good at dissolving the compound, even at low temperatures. You may need to select a different solvent or a solvent system where the compound has lower solubility at cold temperatures.[11]
-
Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.
-
Purification by Column Chromatography
Column chromatography is a versatile purification method, but it requires careful optimization.[9]
Problem 1: Poor Separation of Spots on the TLC Plate
The spots for your desired product and impurities are very close together or appear as a single elongated spot on the TLC plate.
-
Possible Cause & Solution:
-
The eluent is too polar. A highly polar mobile phase will move all the components of the mixture up the TLC plate quickly, resulting in poor separation. Try a less polar solvent system.
-
The eluent is not polar enough. If the spots remain at the baseline, the solvent system is not polar enough to move them up the plate. Gradually increase the polarity of the eluent.
-
The sample is overloaded on the TLC plate. Spotting too much of the crude mixture can lead to streaking and poor resolution. Use a more dilute solution for spotting.
-
Problem 2: The Compound is Unstable on Silica Gel
You observe streaking on the TLC plate, the appearance of new, lower Rf spots after chromatography, or low overall recovery of the desired compound.
-
Possible Cause & Solution:
-
Silica gel can be slightly acidic, which may cause degradation of sensitive compounds. Consider using deactivated or neutral silica gel. You can also neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., triethylamine) in the eluent.[4]
-
Minimize the residence time on the column. A faster elution, if it still provides adequate separation, can minimize the time the compound is in contact with the stationary phase.[4]
-
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests. Ethanol or a mixture of hexanes and ethyl acetate are good starting points to test.[11]
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent at room temperature. The compound should be sparingly soluble. Heat the test tube in a warm water bath. The compound should dissolve completely. Allow the test tube to cool to room temperature and then place it in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.[12]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass to dry completely.
Protocol 2: Column Chromatography of Crude this compound
This protocol provides a general method for the purification of this compound by flash column chromatography using silica gel.
-
TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate solvent system. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). Carefully add the sample solution to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Purification Method | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, and can yield very pure material.[12] | Can have lower yields, and "oiling out" can be an issue. Not effective for separating compounds with very similar solubilities. | Removing small amounts of impurities from a mostly pure solid. |
| Column Chromatography | Highly versatile and can separate complex mixtures and isomers.[8] | More time-consuming and requires larger volumes of solvent. Potential for product degradation on the stationary phase.[4] | Separating mixtures of compounds with different polarities, including isomers. |
| Sublimation | Can provide very high purity for suitable compounds.[13] | Only applicable to compounds that sublime without decomposition and where impurities are non-volatile.[14] | Purifying solids that have an appreciable vapor pressure below their melting point.[13] |
Visualization
Logical Workflow for Purification Troubleshooting
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acgpubs.org [acgpubs.org]
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- 5. orgsyn.org [orgsyn.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 9. columbia.edu [columbia.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. physics.emu.edu.tr [physics.emu.edu.tr]
- 13. m.youtube.com [m.youtube.com]
- 14. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Phenanthrene
Welcome to the technical support center for the bromination of phenanthrene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. As a Senior Application Scientist, I understand that achieving high yield and purity in the synthesis of 9-bromophenanthrene can be challenging due to a landscape of potential side reactions. This document moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind these reactions and offers field-proven strategies to mitigate them. Our goal is to equip you with the knowledge to not only follow a protocol but to troubleshoot and optimize it effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the bromination of phenanthrene.
Q1: What is the primary product of the electrophilic bromination of phenanthrene and why?
The primary product of the electrophilic bromination of phenanthrene is 9-bromophenanthrene . This high regioselectivity is due to the electronic structure of the phenanthrene core. Electrophilic aromatic substitution proceeds through a cationic intermediate known as a sigma complex (or Wheland intermediate). When the electrophile (Br+) attacks the 9-position, the resulting positive charge is highly stabilized by resonance across the other two aromatic rings.[1][2] Attack at other positions results in less stable intermediates, making the reaction pathway to 9-bromophenanthrene kinetically favored.[1]
Q2: What are the most common side reactions I should be aware of?
The most prevalent side reactions in the bromination of phenanthrene are:
-
Formation of Addition Products: Primarily the formation of 9,10-dibromo-9,10-dihydrophenanthrene.[3]
-
Polysubstitution: The formation of dibromo- and polybromophenanthrenes.
-
Formation of Isomeric Monobromophenanthrenes: While the 9-isomer is dominant, other isomers (e.g., 1-, 2-, 3-, and 4-bromophenanthrene) can form in smaller amounts.[4]
-
Solvent-Incorporated Byproducts: If a nucleophilic solvent is used (e.g., methanol), it can be incorporated into the product.[3]
Q3: Is molecular bromine (Br₂) the only option for this reaction?
No, while molecular bromine is commonly used, other brominating agents can offer advantages in terms of handling and selectivity. N-Bromosuccinimide (NBS) is a widely used alternative that is a solid and can sometimes provide cleaner reactions with fewer byproducts.[5][6] It is particularly useful for avoiding the formation of large amounts of HBr.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiment.
Issue 1: Low Yield of 9-Bromophenanthrene with a Significant Amount of a Non-Aromatic Byproduct
Symptom: Your reaction mixture or crude product contains a significant amount of a compound that is not fully aromatic, often observed as an additional spot on TLC, and your final yield of 9-bromophenanthrene is low.
Probable Cause: You are likely forming the addition product, 9,10-dibromo-9,10-dihydrophenanthrene . The 9,10-bond of phenanthrene has a higher degree of double-bond character compared to other bonds in the molecule, making it susceptible to addition reactions.[2][4]
Mechanism of Side Reaction:
The initial electrophilic attack of bromine at the 9-position forms a carbocation at the 10-position. While the loss of a proton to form the substitution product is the desired pathway, the bromide ion (Br⁻) can also act as a nucleophile and attack the carbocation, leading to the dibromo addition product.
Caption: Formation of substitution vs. addition products.
Troubleshooting and Solutions:
-
Thermal Conversion: The most straightforward solution is to convert the addition product to the desired substitution product. 9,10-dibromo-9,10-dihydrophenanthrene is thermally unstable and will eliminate HBr upon heating to yield 9-bromophenanthrene.[7]
-
Protocol: After the initial bromination reaction, ensure the reaction is heated to reflux for a sufficient period (e.g., an additional 2 hours) to drive the elimination of HBr.[2] If you have already isolated the crude product containing the dibromide, you can redissolve it in a suitable high-boiling solvent (like carbon tetrachloride or chlorobenzene) and heat it to reflux until TLC analysis shows the conversion to be complete.
-
-
Reaction Conditions:
-
Temperature: Running the reaction at a higher temperature (e.g., reflux in CCl₄) from the outset favors the elimination pathway, leading directly to the substitution product.
-
Lewis Acid: While not always necessary for phenanthrene due to its reactivity, a Lewis acid catalyst can promote the substitution pathway. However, this may also increase the likelihood of polysubstitution (see Issue 2).
-
Issue 2: Presence of Multiple Brominated Species (Polysubstitution)
Symptom: TLC or LC-MS analysis of your product shows multiple spots or peaks corresponding to dibromo- or even tribromophenanthrenes.
Probable Cause: The reaction conditions are too harsh, or an excess of the brominating agent has been used. The initial product, 9-bromophenanthrene, is still an activated aromatic ring and can undergo a second electrophilic substitution.
Troubleshooting and Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0 to 1.1 equivalents of bromine or NBS relative to phenanthrene.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring monosubstitution.
-
Temperature Control: Avoid excessively high temperatures, which can increase the rate of the second substitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine and can be a better choice for avoiding over-bromination.[5]
Data on Brominating Agents:
| Brominating Agent | Typical Conditions | Selectivity for Monosubstitution | Handling |
| **Molecular Bromine (Br₂) ** | Reflux in CCl₄ or CS₂ | Good, but can lead to polysubstitution if not controlled. | Highly corrosive and volatile liquid.[5] |
| N-Bromosuccinimide (NBS) | Reflux in CCl₄ or CH₃CN, often with a radical initiator. | Generally higher selectivity for monosubstitution. | Stable, crystalline solid, easier to handle.[5][6] |
Issue 3: Difficulty in Separating Isomeric Monobromophenanthrenes
Symptom: Your purified product contains small amounts of other monobromophenanthrene isomers, which are difficult to remove by standard recrystallization.
Probable Cause: While the 9-position is kinetically favored, electrophilic attack can occur at other positions (1, 2, 3, and 4) to a lesser extent, leading to a mixture of isomers.[4] The relative amounts of these isomers can be influenced by reaction conditions.
Troubleshooting and Solutions:
-
Optimize Reaction Conditions for Regioselectivity:
-
Solvent: Non-polar solvents like carbon tetrachloride or carbon disulfide generally give good selectivity for the 9-isomer.
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for the 9-isomer.
-
-
Advanced Purification Techniques:
-
Fractional Recrystallization: This involves a series of careful recrystallization steps. Since isomers often have very similar solubilities, this can be a tedious process. Experiment with different solvent systems (e.g., ethanol, acetic acid, hexanes) to find one that provides the best separation.
-
Chromatography: While challenging due to the similar polarities of the isomers, column chromatography with a high-performance stationary phase and a carefully optimized eluent system can be effective. High-Performance Liquid Chromatography (HPLC) is often the best choice for achieving baseline separation of aromatic isomers.[8]
-
Caption: Purification workflow for isomeric mixtures.
Issue 4: Formation of Unexpected Byproducts When Using a Nucleophilic Solvent
Symptom: When using a solvent like methanol, you observe the formation of methoxy-substituted or other solvent-derived byproducts in your crude product mixture.
Probable Cause: The nucleophilic solvent can compete with the bromide ion in attacking the carbocation intermediate.
Mechanism of Side Reaction:
When the reaction is performed in a nucleophilic solvent such as methanol, the solvent molecules can act as nucleophiles and attack the carbocation intermediate formed after the initial electrophilic attack by bromine. This leads to the incorporation of the solvent into the product. A study on the bromination of phenanthrene in methanol identified products such as 9-bromo-10-methoxy-9,10-dihydrophenanthrene and 9-methoxyphenanthrene.[3]
Troubleshooting and Solutions:
-
Solvent Choice: The most effective solution is to use a non-nucleophilic, non-polar solvent. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are classic choices for this reason, as they do not participate in the reaction.
-
Minimizing Water: If using a solvent that may contain water, ensure it is thoroughly dried, as water can also act as a nucleophile.
Experimental Protocols
Protocol 1: Selective Monobromination of Phenanthrene
This protocol is adapted from a standard, reliable procedure and is optimized to favor the formation of 9-bromophenanthrene while minimizing side reactions.
Materials:
-
Phenanthrene
-
Carbon tetrachloride (CCl₄), dry
-
Bromine (Br₂)
-
10% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve phenanthrene (1.0 eq) in dry carbon tetrachloride.
-
Heat the solution to a gentle reflux with stirring.
-
From the dropping funnel, add a solution of bromine (1.05 eq) in carbon tetrachloride dropwise over a period of 2-3 hours. Hydrogen bromide gas will be evolved and should be vented to a fume hood or an acid trap.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure the elimination of HBr from any addition byproduct.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with 10% aqueous sodium thiosulfate to quench any unreacted bromine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation followed by recrystallization from ethanol to yield pure 9-bromophenanthrene.
References
-
Structure/Reactivity Relationships in the Benzo[c]phenanthrene Skeleton: Stable Ion and Electrophilic Substitution (Nitration, Bromination) Study of Substituted Analogs. National Institutes of Health. Available at: [Link]
-
Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. PubMed. Available at: [Link]
-
The addition of bromine to phenanthrene in methanol as a solvent. ResearchGate. Available at: [Link]
-
Addition of bromine Bromine to Phenanthrene I Electrophilic Addition I @GuruprakashAcademy. YouTube. Available at: [Link]
-
MCQ-271: About Bromination of Phenanthrene by Dr. Tanmoy Biswas (IIT-JEE, IIT-JAM, BSMS, CSIR-NET). YouTube. Available at: [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health. Available at: [Link]
-
22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Available at: [Link]
-
Halogenations of Anthracenes and Dibenz[a,c]anthracene with N-Bromosuccinimide and N-Chlorosuccinimide. ResearchGate. Available at: [Link]
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. Available at: [Link]
-
Ch12 : Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]
-
IV.—The bromine compounds of phenanthrene. Part I. Journal of the Chemical Society, Transactions. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Reaction Yield with 4-Bromophenanthrene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-bromophenanthrene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this sterically demanding polycyclic aromatic hydrocarbon. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance your reaction yields and purity.
Introduction: The Challenge of this compound in Suzuki Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, substrates like this compound introduce specific challenges due to the steric hindrance imposed by the bulky phenanthrene core. This can impede key steps in the catalytic cycle, leading to low yields, incomplete conversion, and the formation of undesirable byproducts. This guide offers practical, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
Low yields or reaction failures with this compound can often be traced back to a few common culprits. The following table provides a systematic approach to diagnosing and resolving these issues.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inefficient Oxidative Addition: The bulky phenanthrene moiety can hinder the initial insertion of the Pd(0) catalyst into the C-Br bond.[4][5] 2. Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen and can precipitate as inactive palladium black.[1][6][7] 3. Poor Reagent Quality: Degradation of the boronic acid/ester (protodeboronation) is a common cause of low yields.[6][8] | 1. Catalyst & Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are known to facilitate oxidative addition with sterically hindered aryl halides.[9][10][11][12] These ligands stabilize the palladium center and promote the desired transformation. Consider using pre-formed catalysts for better reproducibility.[9] 2. Maintain an Inert Atmosphere: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[6][7] 3. Reagent Validation: Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates to minimize protodeboronation.[1][6][8] |
| Significant Byproduct Formation | 1. Homo-coupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species.[1][9] 2. Dehalogenation of this compound: The starting material is reduced to phenanthrene. This can occur if a hydride source is present in the reaction mixture.[1] 3. Protodeboronation: The boronic acid reacts with residual water or protic solvents to form the corresponding arene.[6][13] | 1. Rigorous Degassing & Pd(0) Source: Thoroughly degas the reaction mixture to minimize oxygen.[9] Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand can reduce homo-coupling compared to some Pd(II) precursors.[1][14] 2. Anhydrous Conditions & Choice of Base: Ensure solvents are anhydrous. Some bases or solvents can act as hydride donors; consider using a non-coordinating base like Cs₂CO₃ or K₃PO₄.[15] 3. Use of Stable Boron Reagents: Employing boronic esters (e.g., pinacol esters) can significantly reduce the rate of protodeboronation.[1] |
| Incomplete Conversion of Starting Material | 1. Insufficient Catalyst Activity or Loading: The catalyst may not be active enough to overcome the steric hindrance, or the loading may be too low for complete conversion. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Solubility: this compound or the coupled product may have poor solubility in the chosen solvent, leading to a stalled reaction.[16] | 1. Catalyst Screening & Increased Loading: Screen a panel of catalysts and ligands. If a promising system is identified but conversion is incomplete, consider a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%).[17] 2. Higher Temperature: For sterically hindered substrates, higher reaction temperatures (e.g., 80-120 °C) are often necessary.[2][18] Microwave irradiation can also be effective in accelerating the reaction.[13] 3. Solvent Screening: Screen solvents that can effectively dissolve all reactants and intermediates at the reaction temperature. Common choices include toluene, dioxane, and DMF.[2][19][20] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?
For sterically hindered aryl bromides like this compound, catalyst systems featuring bulky and electron-rich ligands are generally most effective.[10][11][21] These ligands facilitate the often rate-limiting oxidative addition step and promote reductive elimination.[4]
-
Recommended Catalyst Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: SPhos, RuPhos, and XPhos are excellent starting points due to their proven efficacy with challenging substrates.[9][11]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts are also a strong choice, offering high stability and activity.[1][14]
-
Ferrocenyl phosphines: Ligands like dppf can be effective, though they may require higher temperatures.[17]
-
A preliminary screening of a few catalyst/ligand combinations is highly recommended to identify the optimal system for your specific coupling partner.
Q2: How does the choice of base and solvent impact the reaction with this compound?
The base and solvent play crucial roles in the Suzuki reaction. The base is required to activate the boronic acid for transmetalation, while the solvent must solubilize all reaction components.[15][19][22]
-
Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings, particularly with sensitive functional groups.
-
Cesium Carbonate (Cs₂CO₃): A strong, non-nucleophilic base that is often effective when other bases fail.[18]
-
Potassium Carbonate (K₂CO₃): A commonly used and cost-effective option.[2]
-
-
Solvents:
-
Toluene, 1,4-Dioxane, and Tetrahydrofuran (THF): These are standard solvents for Suzuki reactions.[2] Often, a mixture with water (e.g., 4:1 or 5:1 organic solvent to water) is used to help dissolve the base and facilitate the reaction.[2][23]
-
N,N-Dimethylformamide (DMF): A more polar solvent that can be beneficial for less soluble substrates, though it may require higher temperatures for effective drying.[2][20]
-
For this compound, a combination of a moderately polar aprotic solvent like dioxane or toluene with a base such as K₃PO₄ or Cs₂CO₃ is a robust starting point.
Q3: Can I use 4-chlorophenanthrene instead of this compound for this reaction?
While possible, aryl chlorides are significantly less reactive than aryl bromides in Suzuki couplings.[4][5][8] The oxidative addition to the C-Cl bond is much more challenging and requires highly active catalyst systems, typically involving very electron-rich and bulky ligands (e.g., specific Buchwald ligands or NHCs).[24] If you must use 4-chlorophenanthrene, expect to screen a wider range of catalysts and potentially use higher catalyst loadings and temperatures.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 1.1-1.2 times the amount of Pd). Add this catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle. For sterically hindered substrates like this compound, the oxidative addition step is often the most challenging.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
When encountering low yields, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. [Link]
-
Catalysis Consulting. Case Study: Ligand Selection for a Suzuki Reaction. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
-
ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
The Journal of Organic Chemistry. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
The Suzuki Reaction. (2014). [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
Sources
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- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Suzuki Coupling [organic-chemistry.org]
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- 18. researchgate.net [researchgate.net]
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- 20. researchgate.net [researchgate.net]
- 21. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. researchgate.net [researchgate.net]
Challenges in the synthesis of 4-bromophenanthrene
Answering the user's request.## Technical Support Center: Synthesis of 4-Bromophenanthrene
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of this compound. Due to significant steric and electronic challenges, the preparation of this specific isomer is non-trivial. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound so challenging compared to other brominated phenanthrenes?
The primary challenge lies in the inherent reactivity of the phenanthrene core. Electrophilic aromatic substitution, such as bromination, overwhelmingly favors attack at the C9 and C10 positions.[1][2] This is because the 9,10-bond has more isolated double-bond character, and the reaction proceeds through a cationic intermediate that preserves the aromaticity of the two outer benzene rings, minimizing the loss of resonance energy.[1] In contrast, the C4 position is sterically hindered by the "bay region" of the molecule, making direct electrophilic attack energetically unfavorable.[3] Consequently, direct bromination of phenanthrene yields 9-bromophenanthrene as the major product, with negligible amounts of the 4-bromo isomer.[4]
Q2: What are the primary synthetic strategies to obtain this compound?
Given the failure of direct bromination, successful syntheses rely on multi-step pathways where the regiochemistry is controlled by the starting material. The two most documented strategies are:
-
Hunsdiecker-type Decarboxylative Bromination: Starting from 4-phenanthrenecarboxylic acid, this method uses a metal-catalyzed decarboxylation followed by bromination to install the bromine atom specifically at the C4 position.[5]
-
Multi-step Ring Construction: Building the phenanthrene skeleton from precursors that already contain the necessary functionality for subsequent bromination, such as starting from diphenic acid.[5] This route is often long and results in a low overall yield.
Q3: Can I use a Sandmeyer reaction starting from 4-aminophenanthrene?
While the Sandmeyer reaction is a powerful tool for introducing halides onto an aromatic ring via a diazonium salt intermediate[6][7][8], it has proven to be ineffective for producing this compound. Reports indicate that even under various conditions, the diazotization of 4-aminophenanthrene followed by displacement with a bromide source fails to yield the desired product, likely due to the severe steric hindrance at the C4 position interfering with the reaction sequence.[5]
Synthesis Strategy Overview
The following diagram illustrates the strategic choices and outcomes in synthesizing bromophenanthrene isomers.
Caption: Strategic pathways for phenanthrene bromination.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of this compound.
Problem 1: My direct bromination of phenanthrene yielded the wrong isomer.
-
Symptom: You performed a direct bromination of phenanthrene using Br₂ in a solvent like CCl₄ and, upon analysis (NMR, GC-MS), found the major product to be 9-bromophenanthrene, not this compound.
-
Causality: This is the expected and well-documented outcome. As explained in FAQ Q1, the electronics of the phenanthrene ring system strongly direct electrophilic attack to the C9 position. This is not a failure of reaction conditions but a fundamental challenge of regioselectivity.
-
Solution: A direct bromination approach is not viable for this target. You must switch to a regiocontrolled multi-step synthesis. The recommended approach is the decarboxylative bromination of 4-phenanthrenecarboxylic acid.
Problem 2: The Sandmeyer reaction on 4-aminophenanthrene is not working.
-
Symptom: You successfully synthesized 4-aminophenanthrene, but attempts to convert it to this compound via diazotization (e.g., with NaNO₂, HBr) followed by the addition of a copper(I) bromide catalyst result in decomposition, low yields, or recovery of starting material.
-
Causality: This is a known failure point for this specific substrate.[5] The steric crowding in the bay region, where the C4-amino group is located, likely hinders the formation or stability of the bulky diazonium salt intermediate (Ar-N₂⁺). Furthermore, the subsequent approach of the copper catalyst and bromide nucleophile to this crowded site is sterically impeded, preventing the radical-nucleophilic aromatic substitution mechanism from proceeding efficiently.[6][7]
-
Solution: Abandon the Sandmeyer route for this target. It is an unsuitable strategy for the 4-position on the phenanthrene nucleus. Focus your efforts on a synthetic pathway that builds the C-Br bond under different mechanistic conditions, such as the recommended protocol below.
Problem 3: Low yield and difficult purification in the multi-step synthesis from diphenic acid.
-
Symptom: You are following the seven-step synthesis from diphenic acid and are experiencing significant product loss at each stage, resulting in a very low overall yield (<15%).
-
Causality: Long linear syntheses are inherently prone to low overall yields, as the final yield is the product of the yields of each individual step. Each purification step (chromatography, recrystallization) contributes to material loss.
-
Solution: While this route is valid, it is inefficient.[5] A more robust and higher-yielding alternative is the synthesis from 4-phenanthrenecarboxylic acid. If you must proceed with the diphenic acid route, ensure rigorous optimization of each step for maximum yield and purity before proceeding to the next. However, switching to the recommended protocol is strongly advised for better efficiency.
Recommended Protocol: Synthesis via 4-Phenanthrenecarboxylic Acid
This route, adapted from the work of Newman et al., provides the most reliable method for obtaining this compound with a moderate yield.[5] It circumvents the regioselectivity issue by starting with a precursor where the C4 position is already functionalized.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. A challenging synthesis [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Synthesis & Purification of 4-Bromophenanthrene
Welcome to the technical support center for the synthesis and purification of 4-bromophenanthrene. This guide is designed for researchers, medicinal chemists, and material scientists who require high-purity this compound for their work. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a practical question-and-answer format. Our focus is on not just how to solve a problem, but why a particular approach is scientifically sound, ensuring you can adapt these principles to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section covers the most common initial hurdles encountered after the synthesis of this compound, particularly when using methods like the bromodecarboxylation of 4-phenanthrenecarboxylic acid.
Q1: My crude product is a colored oil or waxy solid, not the expected crystalline material. What went wrong?
Answer: This is a frequent observation and typically points to the presence of several common impurities that depress the melting point and inhibit crystallization. The primary culprits are:
-
Residual Solvents: Incomplete removal of high-boiling solvents used in the reaction (e.g., N-methylpyrrolidone) or workup (e.g., toluene, ethyl acetate).
-
Unreacted Brominating Agent/Byproducts: If using N-bromosuccinimide (NBS), residual NBS or its byproduct, succinimide, can contaminate the product. Succinimide is partially soluble in many organic solvents and can be difficult to remove.
-
Excess Bromine: If elemental bromine was used, residual Br₂ can impart a yellow or brown color.[1]
-
Low-Melting Isomeric Mixture: The most challenging issue is often the presence of other bromophenanthrene isomers (e.g., 9-bromo, 2-bromo, 3-bromo), which form a eutectic mixture with your desired 4-bromo product.
Initial Troubleshooting Steps:
-
Thorough Solvent Removal: Ensure your crude product is dried under high vacuum for an extended period to remove all solvent traces.
-
Aqueous Workup: Perform a thorough aqueous workup. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted bromine or NBS.[1] Follow this with a wash using saturated sodium bicarbonate (NaHCO₃) to remove acidic byproducts and help solubilize succinimide as its salt. Finish with a brine wash to aid phase separation.[1]
-
Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent like hexanes. This can sometimes selectively precipitate the desired product while washing away more soluble impurities.
Q2: My TLC plate shows multiple spots. How do I identify the product and the main impurities?
Answer: Thin-Layer Chromatography (TLC) is your primary tool for diagnosing the composition of your crude mixture. Given that bromophenanthrene isomers are all relatively non-polar, achieving good separation requires careful solvent system selection.
Recommended TLC Protocol:
-
Stationary Phase: Standard silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): Start with a non-polar system. A mixture of 95:5 Hexanes:Ethyl Acetate or 98:2 Hexanes:Dichloromethane is a good starting point. You are looking for a solvent system that gives your main product an Rf value between 0.25 and 0.35, which is ideal for subsequent column chromatography.[2]
-
Visualization: All bromophenanthrene isomers are UV-active. Visualize the spots under a UV lamp (254 nm).
Interpreting the TLC Plate:
-
Unreacted Phenanthrene: If present, it will have the highest Rf value (be the least polar spot).
-
Monobrominated Isomers: These will appear as a cluster of spots with very similar Rf values. It is often difficult to achieve baseline separation between all isomers on a standard TLC plate. The relative polarity (and thus Rf) is influenced by the isomer's overall dipole moment and its ability to interact with the silica gel. Generally, less symmetric isomers may be slightly more polar.
-
Dibrominated Byproducts: These polyhalogenated compounds are typically less polar than the monobrominated products and will have a higher Rf value, though still lower than phenanthrene.
-
Succinimide/Acidic Byproducts: These are highly polar and will remain at the baseline (Rf ≈ 0) in non-polar eluent systems.
Section 2: In-Depth Troubleshooting Guide: The Isomer Problem
The single greatest challenge in obtaining pure this compound is separating it from its constitutional isomers. Their physical properties are often very similar, making standard purification techniques difficult.
Q3: I've confirmed my product is a mixture of bromophenanthrene isomers. How can I separate them effectively?
Answer: Separating positional isomers requires high-resolution techniques that can exploit subtle differences in their physical properties. A multi-step approach combining column chromatography and recrystallization is typically required.
Comparative Physical Properties of Bromophenanthrene Isomers
To devise a separation strategy, understanding the differences in physical properties is paramount. The following table consolidates available data, which is crucial for predicting chromatographic and crystallization behavior.
| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C at reduced pressure) |
| This compound | 19462-79-4 | 257.13 | Not available | 389.7 (Predicted) |
| 1-Bromophenanthrene | 51958-51-1 | 257.13 | Not available | Not available |
| 2-Bromophenanthrene | 62162-97-4 | 257.13 | 95 - 99 | 185 (4 mmHg) |
| 3-Bromophenanthrene | 715-50-4 | 257.13 | 81 - 86 | 389.7 (Predicted) |
| 9-Bromophenanthrene | 573-17-1 | 257.13 | 60 - 65 | 180-190 (2 mmHg) |
Data sourced from Sigma-Aldrich, ChemBK, and Fisher Scientific.[3][4][5][6][7]
The significant differences in melting points, particularly between the 2-, 3-, and 9-isomers, suggest that if you can enrich a fraction in one of these isomers, fractional crystallization can be highly effective.
Experimental Protocol 1: High-Resolution Flash Column Chromatography
The goal of this step is not necessarily to achieve baseline separation in a single pass, but to isolate fractions that are highly enriched in the desired 4-isomer.
Methodology:
-
Column Selection: Use a long, narrow column to maximize theoretical plates. A column with a length-to-diameter ratio of at least 10:1 is recommended.
-
Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 40-63 µm). For particularly difficult separations, consider using a Phenyl-bonded silica phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.
-
Eluent Selection: Based on your TLC analysis, choose an eluent system that provides the best separation. Often, a very shallow gradient or even an isocratic elution with a finely tuned non-polar solvent mixture is necessary.
-
Starting Point: Hexanes/Dichloromethane or Hexanes/Toluene mixtures. Start with a very low percentage of the more polar solvent (e.g., 1-2%).
-
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading). This prevents band broadening and improves resolution compared to liquid loading in a strong solvent.
-
Elution and Fractionation: Elute the column slowly. Collect many small fractions and analyze them meticulously by TLC. Pool the fractions that are highly enriched in the spot corresponding to your this compound.
Causality: The separation on silica gel is governed by the polarity of the isomers. Subtle differences in the position of the bromine atom alter the molecule's dipole moment and steric profile, leading to differential adsorption to the polar silica surface. A slow flow rate and optimized eluent system maximize the number of equilibrium exchanges between the mobile and stationary phases, amplifying these small differences into a usable separation.
Workflow for Chromatographic Purification```dot
Caption: Decision-making workflow for the purification of this compound.
Section 3: Purity Assessment & Characterization
Q4: How do I confirm the purity and identity of my final product?
Answer: A combination of techniques is essential to confirm both the purity and the correct isomeric identity of your this compound.
-
Melting Point: A sharp melting point close to the literature value (if one can be found from a reliable source) is a strong indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.
-
Thin-Layer Chromatography (TLC): Your final product should appear as a single spot on the TLC plate in multiple eluent systems. Co-spotting with your starting material and crude mixture can confirm the removal of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity. A pure sample will show a single major peak in the gas chromatogram. The mass spectrum should show the characteristic molecular ion peaks for C₁₄H₉Br at m/z 256 and 258 in an approximately 1:1 ratio, which is the signature isotopic pattern for a compound containing one bromine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure. The proton NMR spectrum of this compound will have a unique and complex splitting pattern in the aromatic region (typically 7.5-9.0 ppm) that is distinct from the other isomers. Comparing your spectrum to a known reference or using predictive software is necessary for confirmation.
By systematically addressing the challenges of workup, isomeric separation, and final purification, researchers can confidently obtain high-purity this compound suitable for the most demanding applications.
References
-
ChemBK. (2024, January 2). 2-Bromophenanthrene. Retrieved January 12, 2026, from [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Retrieved January 12, 2026, from [Link]
-
Newman, M. S., Patrick, T. B., Darlak, R. S., & Zuech, E. A. (1969). Synthesis of this compound. The Journal of Organic Chemistry, 34(6), 1904–1905. [Link]
-
Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (1948). 9-Bromophenanthrene. Organic Syntheses, 28, 19. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 12, 2026, from [Link]
Sources
- 1. 9-Bromophenanthrene CAS#: 573-17-1 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 9-Bromophenanthrene, 96% | Fisher Scientific [fishersci.ca]
- 4. chembk.com [chembk.com]
- 5. 3-Bromophenanthrene 96 715-50-4 [sigmaaldrich.com]
- 6. 3-BROMOPHENANTHRENE CAS#: 715-50-4 [m.chemicalbook.com]
- 7. This compound | CAS#:19462-79-4 | Chemsrc [chemsrc.com]
Improving the stability of 4-bromophenanthrene Grignard reagent
Welcome to the Technical Support Center for the synthesis and application of 4-phenanthrylmagnesium bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized Grignard reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the unique challenges associated with the stability and reactivity of this polycyclic aromatic organometallic compound. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the preparation and use of 4-phenanthrylmagnesium bromide, offering explanations for the underlying causes and actionable solutions.
Issue 1: Reaction Fails to Initiate
Symptoms:
-
No observable exotherm (heat generation).
-
Magnesium turnings remain shiny and unreacted.
-
No formation of the characteristic cloudy or brownish Grignard solution.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Inactive Magnesium Surface | Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with 4-bromophenanthrene.[1] | Activation of Magnesium: Before adding the aryl halide, activate the magnesium. Common methods include: • Mechanical Activation: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The disappearance of the iodine color or the evolution of ethylene gas indicates activation.[1] |
| Presence of Moisture | Grignard reagents are highly reactive towards protic sources, including water.[2][3] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms, preventing the reaction from proceeding. | Strict Anhydrous Conditions: • Glassware: Oven-dry all glassware at a minimum of 125°C for several hours or flame-dry under vacuum immediately before use.[3] • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[4][5] |
| Poor Quality Starting Material | Impurities in the this compound can inhibit the reaction. | Purification: Ensure the this compound is pure. Recrystallization may be necessary to remove any impurities. |
Issue 2: Low Yield of the Grignard Reagent
Symptoms:
-
Titration reveals a lower than expected concentration of the Grignard reagent.
-
Subsequent reactions with electrophiles give poor yields of the desired product.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Wurtz Coupling Side Reaction | The formed 4-phenanthrylmagnesium bromide can react with unreacted this compound to form a biphenanthrene dimer. This is a common side reaction in Grignard syntheses.[6] | Controlled Addition: Add the solution of this compound to the magnesium suspension slowly and dropwise. This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the Wurtz coupling.[6] |
| Reagent Precipitation | Grignard reagents derived from large aromatic systems can have limited solubility in common ethereal solvents, leading to precipitation and reduced reactivity. For the closely related 9-phenanthrylmagnesium bromide, precipitation is observed in pure diethyl ether.[7] | Solvent System Optimization: Use a co-solvent to improve solubility. A mixture of ether and benzene has been successfully used to keep 9-phenanthrylmagnesium bromide in solution.[7] For 4-phenanthrylmagnesium bromide, a similar mixture or the use of THF, which has better solvating properties for many Grignard reagents, is recommended.[8][9] |
| Thermal Instability | While Grignard reagents are generally stable in ethereal solutions, prolonged heating can lead to decomposition.[10] | Temperature Control: Maintain a gentle reflux during the formation of the reagent. Avoid excessive or prolonged heating. The reaction is exothermic, so external heating may only be necessary for initiation.[11] |
Issue 3: Dark Brown or Black Reaction Mixture
Symptoms:
-
The solution turns very dark during the formation of the Grignard reagent.
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution(s) |
| Impurities | Impurities in the magnesium or this compound can catalyze decomposition pathways, leading to the formation of colored byproducts.[12] | Use High-Purity Reagents: Employ high-purity magnesium turnings and purified this compound. |
| Formation of Finely Divided Metal | Side reactions can produce finely divided metal particles, which can give the solution a dark appearance.[12] | Optimize Reaction Conditions: Ensure a clean and well-initiated reaction to minimize side reactions. If the darkening is intense, it may indicate a failed reaction, and starting over with purer materials and stricter anhydrous conditions is advisable. |
Frequently Asked Questions (FAQs)
Q1: Why is an ethereal solvent like THF or diethyl ether necessary for the formation of 4-phenanthrylmagnesium bromide?
A1: Ethereal solvents are crucial for several reasons. The lone pair electrons on the oxygen atom of the ether coordinate to the magnesium atom of the Grignard reagent, forming a soluble complex.[4][5] This complexation stabilizes the highly reactive organomagnesium species and prevents its aggregation and precipitation.[13] For aryl Grignard reagents, THF is often preferred over diethyl ether due to its higher boiling point, which allows for a higher reaction temperature if needed, and its superior ability to solvate and stabilize the Grignard reagent.[8][9]
Q2: What is the Schlenk equilibrium and how does it affect my 4-phenanthrylmagnesium bromide solution?
A2: The Schlenk equilibrium is a dynamic equilibrium present in all Grignard reagent solutions. It describes the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[1][10]
2 RMgX ⇌ R₂Mg + MgX₂
For 4-phenanthrylmagnesium bromide, this equilibrium means that your solution will contain not just 4-phenanthrylmagnesium bromide, but also di(4-phenanthryl)magnesium and magnesium bromide. The position of this equilibrium is influenced by the solvent, with more polar solvents like THF favoring the monomeric RMgX species.[13][14] For most synthetic applications, it is sufficient to consider the Grignard reagent as RMgX.[10]
Q3: How can I accurately determine the concentration of my freshly prepared 4-phenanthrylmagnesium bromide?
A3: The concentration of a Grignard reagent should always be determined by titration before use in subsequent reactions. A common and reliable method is titration against a solution of iodine in an anhydrous solvent. The Grignard reagent reacts with iodine in a 1:1 stoichiometry. The endpoint can be determined by the persistence of the iodine color.
Q4: Can I store my 4-phenanthrylmagnesium bromide solution?
A4: While Grignard reagents are most reactive when freshly prepared, they can be stored for short periods under a dry, inert atmosphere (e.g., nitrogen or argon). It is crucial to exclude air and moisture, as the reagent will readily react with oxygen and water. If stored, it is advisable to re-titrate the solution before use to confirm its concentration.
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine.
-
Gently warm the flask until the purple iodine vapor is visible.
-
Allow the flask to cool. The disappearance of the iodine color and the appearance of a slightly etched surface on the magnesium indicates activation.
Protocol 2: Titration of 4-Phenanthrylmagnesium Bromide with Iodine
-
Prepare a stock solution of iodine in anhydrous THF of a known concentration (e.g., 0.1 M).
-
In a flame-dried flask under an inert atmosphere, place a known volume of the iodine solution.
-
Cool the iodine solution in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the characteristic brown color of the iodine just disappears.
-
Calculate the molarity of the Grignard reagent based on the volume added and the 1:1 stoichiometry. Repeat the titration for accuracy.[12]
Visualizing the Grignard Reagent Formation Workflow
Caption: Workflow for the preparation of 4-phenanthrylmagnesium bromide.
Understanding the Schlenk Equilibrium
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. researchgate.net [researchgate.net]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in 4-bromophenanthrene coupling reactions
Technical Support Center: 4-Bromophenanthrene Coupling Reactions
A Senior Application Scientist's Guide to Overcoming Low Yields
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with this compound. The unique electronic and steric properties of the phenanthrene scaffold can present significant challenges, often leading to frustratingly low yields. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Section 1: Foundational Issues: Catalyst, Reagents, and Atmosphere
This section addresses the most common culprits behind failed or low-yielding reactions. Before delving into complex optimization, it is crucial to ensure these fundamental parameters are correctly controlled.
Q1: My reaction mixture turns black and stalls, leaving unreacted starting material. What's happening?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, heterogeneous form of palladium metal.[1] This depletes the concentration of the active, soluble Pd(0) catalyst required for the reaction, causing it to stall.
Underlying Causes & Solutions:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species, which then precipitate.[1][2]
-
Solution: Implement rigorous anaerobic techniques. Ensure all solvents and liquid reagents are thoroughly degassed using methods like freeze-pump-thaw (for thermally stable solvents) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[3] Assemble your reaction under a positive pressure of inert gas using a Schlenk line or in a glovebox.
-
-
Ligand Degradation: Phosphine ligands, which are essential for stabilizing the Pd(0) center, can be oxidized by trace oxygen or peroxides in solvents (especially ethers like THF or dioxane).[4] Ligand degradation leaves the palladium center exposed, leading to agglomeration.
-
Excessive Temperature: While heat is often required, excessively high temperatures can accelerate the rate of catalyst decomposition, especially with less stable catalyst systems.[7]
-
Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction is sluggish and catalyst decomposition is not observed.[8]
-
Q2: I've confirmed my setup is inert, but the yield is still poor and inconsistent. Could it be my starting materials?
Answer: Absolutely. The purity and stability of your this compound, coupling partner, and base are critical. Impurities can poison the catalyst, and reagent degradation can lead to yield-destroying side reactions.
Key Reagents to Scrutinize:
-
This compound Purity: Phenanthrene itself and other polycyclic aromatic hydrocarbons (PAHs) are common impurities from the synthesis of this compound. These impurities do not participate in the reaction but can interfere with purification and affect accurate yield calculations. More critically, residual acids or other reactive functional groups from the bromination process can neutralize the base or react with the catalyst.
-
Solution: Verify the purity of your this compound by NMR and melting point. A published procedure notes that recrystallization from ethanol can be used for purification.[9] If you suspect acidic impurities, consider filtering a solution of the starting material through a small plug of neutral alumina before use.
-
-
Coupling Partner Quality (e.g., Boronic Acids): In Suzuki-Miyaura couplings, boronic acids are susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by water or other protic sources, converting the boronic acid into an unreactive hydrocarbon.[2] This is especially problematic under heating.
-
Solution: Use fresh, high-purity boronic acids. For particularly sensitive substrates, consider using more stable boronic esters, such as pinacol esters.[2] Always store boronic acids in a desiccator.
-
-
Base Quality and Strength: The base must be anhydrous, finely powdered, and strong enough for the specific coupling reaction. Clumped or hydrated base will have inconsistent reactivity.
-
Solution: Use a fresh bottle of base or dry it in an oven before use. Ensure the base is a fine powder to maximize surface area and reactivity. For heterogeneous reactions, vigorous stirring is essential.[2]
-
Section 2: Optimizing the Catalytic System
If foundational issues are ruled out, the next step is to scrutinize the catalyst system itself. The interaction between the palladium source, ligand, solvent, and base is a delicate balance, especially with a sterically demanding substrate like this compound.
Q3: I am using a standard catalyst like Pd(PPh₃)₄ but getting low conversion. How do I choose a better catalyst and ligand?
Answer: While Pd(PPh₃)₄ is a classic catalyst, it is often suboptimal for challenging substrates. The choice of ligand is arguably the most critical factor in modern cross-coupling chemistry, as it dictates the catalyst's stability, reactivity, and steric profile.[5][10] For a bulky substrate like this compound, sterically hindered and electron-rich ligands are often required to promote the key steps of the catalytic cycle.
Catalyst & Ligand Selection Strategy:
| Ligand Type | Example(s) | Key Characteristics & Best Use Cases for this compound |
| Simple Trialkyl/Triarylphosphines | PPh₃, P(t-Bu)₃ | PPh₃: Often too labile and can lead to catalyst decomposition at high temperatures. P(t-Bu)₃: More electron-rich and bulky, can be effective but may be too sterically hindered for some coupling partners. |
| Buchwald-Type Biaryl Monophosphines | SPhos, XPhos, RuPhos | Highly Recommended. These ligands are designed to be both sterically bulky and strongly electron-donating.[5] This combination promotes the formation of stable, monoligated Pd(0) species, which are highly active and can facilitate the coupling of hindered substrates like this compound.[5][11] XPhos, for instance, is often a good starting point for challenging C-N (Buchwald-Hartwig) couplings.[12] |
| Carbene Ligands (NHCs) | IPr, SIMes | N-Heterocyclic Carbenes (NHCs) form very strong bonds with palladium, creating highly stable and thermally robust catalysts.[13] This makes them excellent for reactions that require high temperatures. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Pd(OAc)₂: A common, stable Pd(II) source that must be reduced in situ to active Pd(0).[14] Pd₂(dba)₃: A Pd(0) source, but its stability can be variable.[11] Pre-catalysts (e.g., XPhos Pd G3): Air-stable Pd(II) complexes that contain the ligand and are designed for reliable in situ activation.[11] These are often the most reliable choice for reproducible results. |
Troubleshooting Workflow for Catalyst Selection ```dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="Low Yield with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBasics [label="Verify Inert Atmosphere\n& Reagent Purity (Q1, Q2)", fillcolor="#F1F3F4", fontcolor="#202124"]; InitialCatalyst [label="Initial Catalyst System:\nPd(OAc)₂ + SPhos/XPhos", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ScreenParams [label="Screen Base & Solvent\n(e.g., K₃PO₄ in Toluene/Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StillLow [label="Yield Still Low?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TryNHC [label="Switch to NHC Ligand\n(e.g., IPr) for higher thermal stability", fillcolor="#34A853", fontcolor="#FFFFFF"]; TryPrecatalyst [label="Use a Pre-catalyst\n(e.g., XPhos Pd G3) for reliable activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Reaction Optimized", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Start -> CheckBasics; CheckBasics -> InitialCatalyst [label=" If basics are OK "]; InitialCatalyst -> ScreenParams; ScreenParams -> StillLow; StillLow -> TryNHC [label=" Yes "]; StillLow -> Success [label=" No "]; StillLow -> TryPrecatalyst [label=" Yes "]; TryNHC -> Success; TryPrecatalyst -> Success; }
Caption: A simplified catalytic cycle showing key failure points.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Which specific coupling reaction is best for C-C bond formation with this compound?
-
A: The Suzuki-Miyaura reaction is often the first choice due to the wide availability of boronic acids, mild reaction conditions, and the fact that the inorganic byproducts are easily removed. [10]However, for coupling with alkenes, the Heck reaction is standard, [13]and for terminal alkynes, the Sonogashira coupling is used. [15][16]* Q: Can I use microwave heating to speed up my reaction?
-
A: Yes, microwave irradiation can significantly shorten reaction times from hours to minutes by efficiently heating the reaction mixture. [12][17]It can be a powerful tool for rapid optimization but requires careful temperature control to avoid catalyst decomposition.
-
-
Q: My coupling partner is an amine. What are the key considerations for a Buchwald-Hartwig amination?
-
A: The Buchwald-Hartwig reaction requires a strong, non-nucleophilic base, typically a sodium or potassium alkoxide like NaOt-Bu or KOt-Bu. [12][18]Ligand choice is critical, with bulky, electron-rich biarylphosphines like XPhos or RuPhos being standard choices. [19][20]Ammonia itself can be a challenging coupling partner, but specialized catalyst systems and ammonia equivalents have been developed. [21]* Q: I see multiple spots on my TLC plate after the reaction. What could they be?
-
A: Besides your desired product and unreacted starting materials, common side products include the dehalogenated phenanthrene and homocoupled products (e.g., biphenyl from the homocoupling of phenylboronic acid). [3]Careful analysis (e.g., by LC-MS) is needed to identify these byproducts and diagnose the underlying issue.
-
References
-
Plunkett, M. J. et al. (2023). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Bhadra, S. et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
-
Leadbeater, N. E. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Cabrera-Trujillo, J. J. et al. (2023). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Schmidt, A. F. et al. (2010). Problems of Distinguishing the Homogeneous and Heterogeneous Mechanisms of the Suzuki Reaction. Kinetics and Catalysis. [Link]
-
Billingsley, K. L. et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Angewandte Chemie International Edition. [Link]
-
Singh, P. et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Ananikov, V. P. et al. (2018). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology. [Link]
-
Ghorbani-Vaghei, R. et al. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reddit User Discussion. (2023). Problems with Suzuki coupling. r/Chempros. [Link]
-
Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
Kinzel, T. et al. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Optimization of Heck reaction conditions. ResearchGate. [Link]
-
Schmidt, A. F. et al. (2010). Problems of distinguishing the homogeneous and heterogeneous mechanisms of the Suzuki reaction. R Discovery. [Link]
-
Semantic Scholar. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
-
ResearchGate User Discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Leitch, J. A. et al. (2024). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. [Link]
-
Gutierrez, O. et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
-
ResearchGate. (2025). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization of the Heck reaction of 4-bromotoluene with styrene. ResearchGate. [Link]
-
ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
-
ResearchGate. (2025). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Cini, E. et al. (2018). Heck Reaction—State of the Art. MDPI. [Link]
-
Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Reddit User Discussion. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Bezdek, M. J. et al. (2018). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. [Link]
-
Wölfling, J. et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]
-
Reddit User Discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Organic Syntheses. (n.d.). Visible-Light-Promoted C-S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. Organic Syntheses. [Link]
-
National Center for Biotechnology Information. (2010). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]
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- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Conditions for 4-Bromophenanthrene Purification
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 4-bromophenanthrene. Designed for researchers, scientists, and drug development professionals, this resource offers practical, field-proven insights to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question: My this compound is not separating from a non-polar impurity, and they are co-eluting. What should I do?
Answer:
Co-elution of compounds with similar polarities is a common challenge in column chromatography.[1] Since this compound is a relatively non-polar polycyclic aromatic hydrocarbon (PAH), separating it from other non-polar impurities requires careful optimization of your chromatographic conditions.
Causality and Recommended Actions:
-
Insufficient Stationary Phase Selectivity: Standard silica gel separates compounds primarily based on polarity. For non-polar aromatic compounds, interactions like π-π stacking can be significant.[2]
-
Action 1: Modify the Stationary Phase. Consider using an aminopropyl-functionalized silica gel. This stationary phase can provide enhanced separation of PAHs based on the number of aromatic rings through charge-transfer interactions.[3]
-
Action 2: Use a Different Adsorbent. Alumina can sometimes offer different selectivity for aromatic compounds compared to silica gel.[4]
-
-
Mobile Phase Polarity is Too High: A mobile phase that is too polar will move all non-polar compounds, including your product and impurities, up the column too quickly, resulting in poor separation.
-
Action 1: Decrease Mobile Phase Polarity. The key is to find a solvent system where your desired compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.4.[5][6] Start with a very non-polar eluent, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding small increments of a slightly more polar solvent like dichloromethane or toluene.[7]
-
Action 2: Employ a Gradient Elution. Start with a low-polarity solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the most non-polar impurities, followed by your this compound, and finally any remaining, more polar impurities.[8]
-
Question: I am observing significant band broadening and tailing of my this compound peak. What is causing this?
Answer:
Peak broadening and tailing can lead to poor resolution and cross-contamination of fractions. Several factors related to your column packing, sample loading, and mobile phase can contribute to this issue.
Causality and Recommended Actions:
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase, causing the band of your compound to spread out.
-
Action: Repack the Column. Ensure you are using a consistent slurry packing method. Gently tap the column as you add the slurry to encourage even settling of the stationary phase and to remove any air bubbles.[9]
-
-
Sample Overload: Loading too much sample onto the column can saturate the stationary phase at the point of application, leading to tailing.[10]
-
Action: Reduce Sample Load. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
-
Sample Application Issues: If the initial band of the sample is too wide, it will remain wide as it travels down the column.
-
Action: Dissolve the Sample in a Minimum Amount of Solvent. Use a solvent in which your compound is highly soluble to keep the initial volume small.[11] Ideally, dissolve the sample in the mobile phase itself or a less polar solvent.[12] If your compound is not very soluble, you can load it onto the column by adsorbing it onto a small amount of silica gel first.[8]
-
-
Strong Solvent Effect: If the sample is dissolved in a solvent that is significantly more polar than the mobile phase, it can cause localized changes in the mobile phase composition on the column, leading to band distortion.
-
Action: Match Sample Solvent to Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase solvent system.[13]
-
Question: My yield of this compound is very low after column chromatography. Where could my product be going?
Answer:
Low recovery can be frustrating and is often due to either irreversible adsorption on the column or loss during the work-up of the collected fractions.
Causality and Recommended Actions:
-
Irreversible Adsorption: this compound, being an aromatic compound, could potentially have strong interactions with active sites on the silica gel, especially if the silica is slightly acidic.[14]
-
Action 1: Deactivate the Silica Gel. You can neutralize the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your eluent system.[5][8] This can help to cap the acidic silanol groups and prevent irreversible binding of your compound.
-
Action 2: Thorough Elution. After you have collected the fractions containing your product, flush the column with a much more polar solvent (e.g., 50:50 ethyl acetate/hexane or even pure ethyl acetate) to see if any remaining product elutes.
-
-
Product Spread Across Too Many Fractions: If your separation is not optimal, your product may be spread out over a large number of fractions, with low concentrations in each.
-
Action: Optimize TLC First. Before running the column, ensure you have a solvent system that gives a tight spot on the TLC plate with an appropriate Rf value. This will translate to a more concentrated band on the column.[14]
-
-
Loss During Solvent Removal: this compound is a solid, but care should be taken during the removal of the solvent from the collected fractions, especially if using high vacuum and heat.
-
Action: Use Moderate Conditions for Solvent Evaporation. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40°C) to avoid any potential loss of your product through sublimation.
-
Frequently Asked Questions (FAQs)
This section covers more general questions about setting up the column chromatography for this compound purification.
What is the best stationary phase for purifying this compound?
For general-purpose purification of this compound, silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase.[15] It provides a good balance of resolving power and flow characteristics for separating non-polar to moderately polar compounds.[16] In cases where separation from other aromatic hydrocarbons is challenging, an aminopropyl-functionalized silica gel can offer alternative selectivity.[3]
How do I determine the optimal mobile phase (eluent) for my separation?
The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[6][17]
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in a chamber with a test solvent system.
-
Visualize the spots under a UV lamp.
-
Aim for an Rf value of 0.2-0.4 for this compound.[5] This Rf range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different Rf values.
A good starting point for a solvent system is a mixture of a non-polar solvent and a slightly more polar one.[7]
| Solvent System Components | Polarity | Notes |
| Non-Polar Component | Hexane, Petroleum Ether, Cyclohexane | These are good choices for the primary, less polar solvent.[18] |
| Polar Component | Dichloromethane, Toluene, Ethyl Acetate | Start with a very low percentage of the polar component (e.g., 1-5%) and increase as needed to achieve the target Rf.[7] |
For this compound, a common starting eluent would be 98:2 Hexane:Dichloromethane or 99:1 Hexane:Ethyl Acetate . Adjust the ratio based on your TLC results.[17]
Can I use a single solvent as the mobile phase?
While possible, using a single solvent is generally only effective for very simple separations where the impurities have vastly different polarities from the desired compound.[7][18] For most purifications, a two-component solvent system provides the flexibility to fine-tune the polarity for optimal separation.[7]
How much silica gel should I use for my column?
The amount of silica gel depends on the amount of crude material you need to purify and the difficulty of the separation. A general guideline is a mass ratio of silica gel to crude material of 20:1 to 100:1 . For difficult separations, a higher ratio is recommended.
What are the key steps for packing a silica gel column?
A properly packed column is crucial for a successful separation. The slurry method is highly recommended:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
In a separate beaker, make a slurry of the required amount of silica gel in your initial, least polar eluent.[9]
-
Pour the slurry into the column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[9]
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer before loading your sample.[9]
Experimental Workflow and Data Presentation
Standard Protocol for this compound Purification
-
TLC Analysis: Determine the optimal eluent system (e.g., 98:2 Hexane:Dichloromethane) that provides an Rf of ~0.3 for this compound.
-
Column Preparation: Pack a glass column with silica gel (e.g., 50g of silica for 1g of crude material) using the slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude this compound (1g) in a minimal amount of dichloromethane (~2-3 mL). Carefully apply the sample to the top of the silica bed using a pipette.
-
Elution: Begin eluting with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Recommended Solvent Systems for TLC and Column Chromatography
| Compound Polarity | Recommended Starting Eluent | Example Ratio |
| Non-polar | Hexane / Dichloromethane | 98:2 |
| Hexane / Ethyl Acetate | 99:1 | |
| Moderately Polar Impurities | Hexane / Ethyl Acetate | 90:10 to 80:20 |
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Kissin, Y. V. (1974). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Journal of Chromatographic Science, 12(10), 613-616.
- El-Hasan, A., & Al-Haj, A. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350).
- Wawrzyniak, R., & Zapała, W. (2021). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 26(16), 4995.
- Wang, Y., et al. (2018). Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes. Molecules, 23(9), 2335.
- Snow, N. H. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International, 31(11), 630-639.
- Herndon, J. W., et al. (2009). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. Tetrahedron, 65(31), 5952-5959.
- Restek. (n.d.). Troubleshooting Guide.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Bromophenylacetonitrile in Organic Solvents.
- Solubility of Things. (n.d.). 4-Bromophenol.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Hawach Scientific. (2025). Common Faults and Troubleshooting Methods in HPLC Column.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- BenchChem. (2025). Technical Support Center: Purification of Brominated Organic Compounds.
- Phenomenex. (2023, February 11). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead [Video]. YouTube.
- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
- SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography (TLC).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). How to run column chromatography.
- Columbia University, Department of Chemistry. (n.d.). Column chromatography.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.
- Allan Chemical Corporation. (2025, September 18). Mobile Phase Solvent Pairing for HPLC.
- HPLC Troubleshooting. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data, 42(1), 013105.
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Technical Support Center: Characterization of Byproducts in 4-Bromophenanthrene Synthesis
Welcome to the technical support center for the synthesis and characterization of 4-bromophenanthrene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and manage byproducts, ultimately improving the yield and purity of your target compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. We delve into the root causes of these problems and offer practical solutions based on established chemical principles and analytical techniques.
Q1: My reaction yielded a mixture of monobrominated isomers instead of pure this compound. How can I identify them and what are the likely culprits?
A1: The formation of isomeric byproducts is a common challenge in the electrophilic bromination of phenanthrene. The phenanthrene nucleus has several positions susceptible to electrophilic attack. While specific reaction conditions can favor substitution at the 4-position, other isomers are often co-produced.
Likely Isomeric Byproducts:
Based on the principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons, the most common monobrominated byproduct is 9-bromophenanthrene .[1][2][3] This is due to the high electron density at the 9- and 10-positions, making them the most reactive sites. Other possible isomers include 1-, 2-, and 3-bromophenanthrene.
Identification Strategy: GC-MS and NMR Spectroscopy
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for identifying these isomers.
-
GC-MS Analysis:
-
Chromatographic Separation: A GC equipped with a capillary column (e.g., DB-5ms) can effectively separate the different bromophenanthrene isomers based on their boiling points and polarities.
-
Mass Spectral Identification: All monobrominated isomers will exhibit a characteristic isotopic pattern for bromine in their mass spectra. You will observe a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.[4] While the mass spectra of isomers can be very similar, slight differences in fragmentation patterns may be observed.
-
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectra of the different isomers will show distinct patterns of chemical shifts and coupling constants for the aromatic protons. These unique fingerprints allow for unambiguous identification when compared to literature data or spectral databases.
-
¹³C NMR: Carbon-13 NMR provides complementary information on the number of unique carbon environments and their chemical shifts, further aiding in the structural confirmation of the isomers.[5][6]
-
Workflow for Isomer Identification
Caption: Workflow for the identification of bromophenanthrene isomers.
Q2: My mass spectrum shows peaks corresponding to dibrominated and even tribrominated species. Why did this happen and how can I avoid it?
A2: The presence of polybrominated byproducts is typically a result of over-bromination. This occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used.
Common Polybrominated Byproducts:
-
Dibromophenanthrenes: Species such as 9,10-dibromophenanthrene and 3,6-dibromophenanthrene are potential byproducts.[7][8][9][10]
-
Tribromophenanthrenes: While less common, these can form under more forcing conditions.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to phenanthrene. A 1:1 ratio is theoretically ideal for monobromination, but slight adjustments may be necessary based on the specific reagent and reaction conditions.
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the second and third bromination reactions, which typically have higher activation energies.
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise over a period of time can help to maintain a low instantaneous concentration, thus disfavoring multiple substitutions on the same molecule.
Characterization of Polybrominated Byproducts:
GC-MS is an excellent tool for identifying these species. The isotopic pattern of bromine will be a key indicator:
-
Dibrominated compounds: Will show an M+, M+2, and M+4 peak pattern with a characteristic intensity ratio of approximately 1:2:1.
-
Tribrominated compounds: Will exhibit M+, M+2, M+4, and M+6 peaks with an approximate intensity ratio of 1:3:3:1.
Q3: I have a complex mixture of byproducts. What is the best way to purify my this compound?
A3: Purification of this compound from its isomers and polybrominated byproducts often requires chromatographic techniques.
Recommended Purification Methods:
-
Column Chromatography: This is the most common method for laboratory-scale purification. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradients) can effectively separate the isomers. The separation is based on the subtle differences in polarity among the isomers.[11][12]
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity or for separating isomers that are difficult to resolve by column chromatography, preparative HPLC with a suitable stationary phase (e.g., C18, phenyl-hexyl) can be employed.[13][14]
Experimental Protocol: Column Chromatography for Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC-MS.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of byproduct formation in the synthesis of this compound?
A: The formation of byproducts occurs through the mechanism of electrophilic aromatic substitution. The bromine (or a source of Br+) acts as the electrophile. The phenanthrene ring, being electron-rich, attacks the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex.[1] The position of attack is determined by the relative stability of the resulting sigma complex. The 9- and 10-positions are generally the most reactive due to the formation of a more stable carbocation intermediate where the aromaticity of the other two rings is preserved.[3] Substitution at other positions, including the 4-position, is also possible, leading to a mixture of isomers. Polybromination occurs when the initially formed monobromophenanthrene undergoes a second electrophilic substitution.
Caption: Simplified reaction pathway for the formation of this compound and byproducts.
Q: Are there any addition byproducts I should be aware of?
A: Yes, under certain conditions, particularly in the absence of a Lewis acid catalyst and in certain solvents, bromine can add across the 9,10-double bond of phenanthrene. This results in the formation of addition products such as trans-9,10-dibromo-9,10-dihydrophenanthrene.[15] These addition products are typically less stable than the substitution products and may be converted to 9-bromophenanthrene upon heating or treatment with a base.
Q: How can I confirm the structure of my purified this compound?
A: A combination of spectroscopic techniques should be used for definitive structural confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight and the presence of one bromine atom (via the isotopic pattern).
-
¹H and ¹³C NMR: To confirm the connectivity of the atoms and the substitution pattern on the phenanthrene ring.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups and confirm the overall structure.
Comparison of the obtained spectral data with literature values for this compound will provide a high degree of confidence in the identity and purity of your compound.
Table 1: Key Analytical Data for this compound and a Common Byproduct
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key GC-MS Features |
| This compound | C₁₄H₉Br | 257.13 | M+ at m/z 256, M+2 at m/z 258 (approx. 1:1 ratio) |
| 9-Bromophenanthrene | C₁₄H₉Br | 257.13 | M+ at m/z 256, M+2 at m/z 258 (approx. 1:1 ratio) |
| 9,10-Dibromophenanthrene | C₁₄H₈Br₂ | 336.02 | M+ at m/z 334, M+2 at m/z 336, M+4 at m/z 338 (approx. 1:2:1 ratio) |
References
- De la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.
-
PubChem. (n.d.). 9-Bromophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]
- Royal Society of Chemistry. (2016). Electronic Supplementary Information for....
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ResearchGate. (n.d.). 9,10-Dibromophenanthrene. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3,6-Dibromophenanthrene-9,10-quinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]
- SQA. (n.d.). ...compared using 13C nmr spectroscopy.
-
Biswas, T. (2023, July 4). MCQ-271: About Bromination of Phenanthrene [Video]. YouTube. [Link]
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PubChem. (n.d.). 9,10-Dibromophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]
- UC Research Repository. (n.d.). Structure and reactivity in the naphthalene series: monobromo - peri-alkylnaphthalene isomer distributions. University of Canterbury.
-
Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]
- PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization.
- Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
-
YouTube. (2020, October 14). Lecture 07 : Chemical reactions of phenanthrene. [Video]. [Link]
- University of Colorado Boulder. (n.d.).
- Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Nanyang Technological University.
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
- Bisphenol A Information & Resources. (2009, April 14).
-
YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns [Video]. [Link]
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Validation & Comparative
A Guide to Structural Confirmation: Leveraging ¹H NMR for the Unambiguous Identification of 4-Bromophenanthrene
Introduction
In the fields of medicinal chemistry, materials science, and environmental analysis, the unequivocal structural confirmation of synthesized or isolated compounds is paramount. Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives, such as 4-bromophenanthrene, are crucial building blocks and subjects of study. An error in structural assignment can lead to misinterpreted biological data, flawed material properties, and wasted resources. While numerous analytical techniques contribute to a compound's profile, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the primary and most informative method for elucidating the precise architecture of organic molecules in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, demonstrating its utility for structural verification. We will explore the theoretical underpinnings, present a robust experimental protocol, and interpret the spectral data in detail. Furthermore, we will objectively compare the insights gained from ¹H NMR with those from complementary techniques, providing a holistic view of the structural elucidation process for the modern researcher.
The Power of Protons: Why ¹H NMR Excels for Aromatic Systems
The utility of ¹H NMR lies in its sensitivity to the unique electronic environment of every proton in a molecule. For aromatic systems like phenanthrene, three key parameters provide a wealth of structural information:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the magnetic field experienced by a proton. In PAHs, the delocalized π-electrons induce a powerful "ring current" that strongly deshields the external protons, shifting them significantly downfield (typically 7-9 ppm) compared to aliphatic protons.[1][2][3] The presence of a substituent, like bromine, further perturbs these shifts through inductive and resonance effects, providing clues to its location.
-
Spin-Spin Coupling (J): Protons on adjacent carbons (or separated by a few bonds) influence each other's magnetic state, causing their signals to split into distinct patterns (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength. Its value is highly dependent on the geometric relationship between the coupled protons, making it an invaluable tool for confirming connectivity. In aromatic rings, coupling is strongest between ortho protons (³J ≈ 6-10 Hz), weaker between meta protons (⁴J ≈ 1-3 Hz), and often negligible for para protons (⁵J).[4]
-
Integration: The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, each signal in the aromatic region should integrate to a single proton, confirming the monosubstitution pattern.
Experimental Protocol: Acquiring a High-Quality Spectrum
A reliable spectrum is the foundation of accurate interpretation. The following self-validating protocol is designed to minimize artifacts and maximize resolution.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound. Purity is critical, as impurities will introduce extraneous signals.
-
Transfer the solid to a clean, small vial. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Deuterated solvents are used to avoid a large, interfering solvent signal in the proton spectrum.[5]
-
Ensure complete dissolution. Gentle warming or vortexing can be applied if necessary.
-
Filter the solution through a pipette containing a small, tightly packed plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality by distorting the magnetic field homogeneity.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.
-
Cap the NMR tube securely and label it clearly.
-
-
Instrumental Setup & Acquisition (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal from the solvent (CDCl₃).
-
"Shim" the magnetic field. This process optimizes the field's homogeneity across the sample volume, resulting in sharp, symmetrical peaks. Poor shimming leads to broad, distorted lines, obscuring coupling information.
-
Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds. More scans will improve the signal-to-noise ratio for dilute samples.
-
Experimental Workflow Diagram
Caption: Workflow for acquiring a ¹H NMR spectrum.
Spectral Interpretation: The ¹H NMR Signature of this compound
The structure and numbering scheme of this compound dictates a unique spectral fingerprint. The bromine atom at the C4 position breaks the molecule's symmetry, rendering all nine aromatic protons chemically distinct. Therefore, we expect to see nine separate signals in the aromatic region (typically δ 7.5-9.0 ppm).
The protons at C5 and C4 are located in the sterically crowded "bay region," which causes significant deshielding and a pronounced downfield shift.[1][2] The bromine at C4 will most strongly influence its ortho proton (H3) and to a lesser extent, its meta proton (H5).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |
| H5 | ~8.9 - 9.1 | d | ³J(H5-H6) ≈ 8.0 |
| H6 | ~7.8 - 8.0 | t | ³J(H6-H5) ≈ 8.0, ³J(H6-H7) ≈ 7.5 |
| H7 | ~7.6 - 7.8 | t | ³J(H7-H6) ≈ 7.5, ³J(H7-H8) ≈ 7.5 |
| H8 | ~7.9 - 8.1 | d | ³J(H8-H7) ≈ 7.5 |
| H1 | ~8.0 - 8.2 | d | ³J(H1-H2) ≈ 8.0 |
| H2 | ~7.6 - 7.8 | t | ³J(H2-H1) ≈ 8.0, ³J(H2-H3) ≈ 7.5 |
| H3 | ~7.7 - 7.9 | d | ³J(H3-H2) ≈ 7.5 |
| H9 | ~7.8 - 8.0 | d | ⁵J(H9-H1) ≈ 0.5 (often unresolved) |
| H10 | ~8.5 - 8.7 | d | ⁵J(H10-H8) ≈ 0.5 (often unresolved) |
Note: These are predicted values based on the known spectrum of phenanthrene and established substituent effects. Actual values may vary slightly.
Analysis:
-
H5 Signal: Expected to be the most downfield signal (excluding H10) due to severe steric deshielding in the bay region. It appears as a doublet, coupled only to H6.
-
H10 and H9 Signals: These protons of the central ring are distinct. H10 is typically one of the most downfield protons in the phenanthrene system. They often appear as sharp singlets or very finely split doublets due to weak long-range coupling.
-
H1/H8 and H2/H7 Pairs: The protons on the terminal rings will appear as distinct ABC and ABCD spin systems. For instance, H1, H2, and H3 form one system, while H5, H6, H7, and H8 form another. The signals will show characteristic ortho-coupling (doublets for terminal protons like H1 and H8, triplets or doublet of doublets for internal ones like H2, H6, H7).
Spin-Spin Coupling Network
Caption: Major ³J (ortho) coupling pathways in this compound.
A Comparative Perspective: The Role of Other Techniques
While ¹H NMR provides the proton framework, a truly unambiguous structural confirmation relies on integrating data from multiple analytical methods.
| Technique | Information Provided for this compound | Strengths & Limitations |
| ¹H NMR | - Number of unique protons (9). - Connectivity via coupling patterns. - Positional information from chemical shifts. | Strengths: Fast, highly informative on proton environment and connectivity. Limitations: Provides no direct carbon or mass information. |
| ¹³C NMR | - Number of unique carbons (14). - Identifies quaternary carbons (no attached H). - Chemical shifts indicate carbon type (aromatic, C-Br). | Strengths: Confirms carbon skeleton. Limitations: Much lower sensitivity than ¹H NMR, requires more sample or longer acquisition time. |
| Mass Spectrometry (MS) | - Molecular weight (256/258 g/mol ). - Confirms presence of one bromine atom via characteristic M, M+2 isotopic pattern (~1:1 ratio). - Fragmentation pattern gives structural clues. | Strengths: High sensitivity, confirms elemental formula and presence of halogens. Limitations: Does not distinguish between isomers (e.g., 1-, 2-, 3-, or this compound). |
| Infrared (IR) Spectroscopy | - C-H stretching and bending modes for aromatic rings. - C-Br stretch in the fingerprint region. - Characteristic pattern of aromatic substitution. | Strengths: Fast, good for identifying functional groups. Limitations: Often complex and less specific for definitive isomer identification compared to NMR. |
| X-ray Crystallography | - Absolute, three-dimensional molecular structure. | Strengths: The "gold standard" for structural proof. Limitations: Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow. |
This comparison highlights that while techniques like Mass Spectrometry are essential for confirming the molecular formula (C₁₄H₉Br), they cannot differentiate between the various possible isomers. It is the unique combination of chemical shifts and, most importantly, the spin-spin coupling patterns in the ¹H NMR spectrum that allows for the definitive assignment of the bromine substituent to the C4 position.
Conclusion
For the structural confirmation of this compound, ¹H NMR spectroscopy is not merely a supplementary technique but the cornerstone of the analytical process. It provides an unparalleled level of detail regarding the proton framework, connectivity, and stereochemical relationships within the molecule. The distinct chemical shifts, driven by ring current and substituent effects, combined with the clear ortho-coupling patterns, allow for the unambiguous assignment of all nine protons, thereby confirming the 4-bromo substitution pattern. When integrated with data from ¹³C NMR and Mass Spectrometry, which validate the carbon count and elemental composition respectively, ¹H NMR provides the definitive evidence required to confidently assign the molecular structure, ensuring the integrity and reliability of subsequent research and development endeavors.
References
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Jonathan, N., Gordon, S., & Dailey, B. P. (1962). Chemical Shifts and Ring Currents in Condensed Ring Hydrocarbons. The Journal of Chemical Physics. Available at: [Link]
-
He, W., Zhang, R., & Cai, M. (2017). Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances. Available at: [Link]
-
Bartle, K. D., Jones, D. W., & Matthews, R. S. (1969). The Proton Magnetic Resonance Spectrum of Phenanthrene. The Journal of Physical Chemistry. Available at: [Link]
-
Parham, W. E., & Czuba, L. J. (1968). Synthesis of this compound. The Journal of Organic Chemistry. Available at: [Link]
-
Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Erdönmez, A. (2023). Methoxyphenanthrenes: synthesis and structure analysis. ACG Publications. Available at: [Link]
-
Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Semantic Scholar. Available at: [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299137, this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene (7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11309, 9-Bromophenanthrene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]
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Structural and Electronic Landscape: The Root of Reactivity Divergence
An In-Depth Comparative Guide to the Reactivity of 4-Bromophenanthrene and 9-Bromophenanthrene for Researchers
A Senior Application Scientist's Field Guide to Navigating Steric and Electronic Effects in Phenanthrene Chemistry
For the organic chemist engaged in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) for applications in materials science, medicinal chemistry, and drug development, the choice of starting material is paramount. Phenanthrene, a core structural motif in numerous natural products and functional materials, offers multiple sites for functionalization. However, not all positions on the phenanthrene nucleus are created equal. This guide provides a detailed, evidence-based comparison of the reactivity of two common brominated isomers: this compound and 9-bromophenanthrene.
The fundamental difference in the reactivity of these two isomers is a classic textbook case of competing steric and electronic factors. The bromine atom at the 9-position is located in the electronically reactive "K-region," poised for participation in a variety of transformations.[1] In stark contrast, the bromine at the 4-position resides in the sterically encumbered "bay-region," a congested pocket that significantly hinders the approach of reagents and catalysts. This guide will dissect these differences through the lens of common and synthetically vital cross-coupling reactions and Grignard reagent formation, supported by experimental data and mechanistic insights.
The phenanthrene skeleton is a fused three-ring aromatic system. The positions are numbered by convention, with the 9- and 10-positions forming what is known as the K-region, which behaves like an isolated double bond and is particularly susceptible to reactions like electrophilic addition.[1] Conversely, the space between the hydrogen at C-5 and the substituent at C-4 defines the sterically crowded bay region.
Caption: Workflow for Suzuki coupling of 9-bromophenanthrene.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add 9-bromophenanthrene (257 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Add toluene (10 mL) followed by an aqueous solution of 2M sodium carbonate (2.0 mL).
-
Equip the flask with a reflux condenser and purge the system with argon for 15 minutes.
-
Heat the mixture to 90 °C and stir vigorously for 6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9-phenylphenanthrene.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol uses a more specialized catalyst system required to overcome steric hindrance.
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (4.5 mg, 0.02 mmol) and a bulky biarylphosphine ligand such as SPhos (16.4 mg, 0.04 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add this compound (257 mg, 1.0 mmol), the desired amine (e.g., morpholine, 105 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the mixture in an oil bath at 110 °C for 18-24 hours.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle and Mechanistic Considerations
The disparity in reactivity is best understood by examining the catalytic cycle for palladium-catalyzed cross-coupling reactions. The initial, and often rate-determining, oxidative addition step is where the steric clash at the 4-position creates a significant kinetic barrier.
Caption: Generic catalytic cycle for Suzuki-Miyaura coupling.
For this compound, the energy barrier for the oxidative addition is higher, slowing the entire catalytic turnover. The use of bulky, electron-rich ligands helps by creating a more reactive, coordinatively unsaturated Pd(0) species that can more readily overcome this barrier.
Conclusion and Recommendations for Researchers
The choice between this compound and 9-bromophenanthrene is a critical decision that significantly impacts synthetic strategy.
-
9-Bromophenanthrene is the isomer of choice for general synthetic applications. Its high reactivity in a plethora of transformations allows for the use of standard, mild reaction conditions, leading to high yields and straightforward product isolation. It is the ideal starting point for constructing 9-substituted phenanthrene derivatives.
-
This compound should be selected only when the 4-position substitution is a specific and non-negotiable requirement of the target molecule. Researchers must be prepared to employ more specialized and often more expensive catalyst systems, apply more forcing reaction conditions (higher temperatures, longer times), and anticipate potentially lower yields. Significant reaction optimization is often required.
By understanding the underlying principles of steric hindrance and electronic activation that govern the reactivity of these isomers, chemists can make informed decisions, streamline their synthetic routes, and more efficiently achieve their molecular targets.
References
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromophenanthrene
For researchers and professionals in drug development and environmental analysis, the precise identification and quantification of halogenated polycyclic aromatic hydrocarbons (PAHs) like 4-bromophenanthrene are of paramount importance. These compounds can arise as impurities, metabolites, or environmental contaminants, and their accurate characterization is crucial for safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, grounded in experimental data and field-proven insights.
The Central Role of Mass Spectrometry in this compound Analysis
Mass spectrometry (MS) is the cornerstone of analytical techniques for this compound due to its unparalleled sensitivity and specificity. The presence of a bromine atom provides a distinct isotopic signature, making MS-based detection highly reliable. The choice of ionization technique and mass analyzer can be tailored to the specific analytical challenge, whether it be routine quantification or the identification of unknown metabolites.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound. The separation of analytes in the gas phase, coupled with sensitive mass spectrometric detection, provides a powerful analytical workflow.
The Rationale Behind the GC-MS Approach
The selection of GC-MS as the primary method is based on the physicochemical properties of this compound. Its relatively low polarity and sufficient volatility make it amenable to gas chromatography. Electron Ionization (EI) is the preferred ionization method due to its efficiency in generating characteristic and reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.
Expected Mass Spectrum and Fragmentation of this compound
The mass spectrum of this compound is characterized by a prominent molecular ion peak cluster and distinct fragment ions. The molecular formula of this compound is C₁₄H₉Br, with a monoisotopic mass of 255.99 g/mol .[1]
A key feature of the mass spectrum is the isotopic pattern of the molecular ion, resulting from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively). This leads to two peaks of almost equal intensity for the molecular ion, at m/z 256 and m/z 258.
Upon electron ionization, the this compound molecule loses an electron to form the molecular ion (M⁺•). This high-energy ion can then undergo fragmentation. The most probable fragmentation pathways involve the loss of the bromine atom or the sequential loss of hydrogen and carbon atoms from the polycyclic aromatic core.
Key Fragmentation Pathways:
-
[M]⁺• → [M-Br]⁺ + Br•: Loss of the bromine radical results in a fragment ion at m/z 177.
-
[M]⁺• → [M-HBr]⁺• + HBr: Loss of a hydrogen bromide molecule can lead to a fragment at m/z 176.
Caption: Fragmentation of this compound in EI-MS.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a standard method for the quantitative analysis of this compound using GC-MS.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
GC Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of PAHs.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 25 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes.
-
3. Mass Spectrometric Conditions:
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as toluene or hexane.
-
Create a series of calibration standards through serial dilution of the stock solution.
-
For solid samples, an appropriate extraction method (e.g., Soxhlet or pressurized liquid extraction) followed by cleanup (e.g., solid-phase extraction) may be necessary.
Alternative Methodologies: A Comparative Overview
While GC-MS is a powerful tool, alternative and complementary techniques can offer advantages in specific scenarios, particularly for complex matrices or when higher sensitivity is required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is particularly useful for analyzing less volatile or thermally labile compounds. For brominated PAHs, Atmospheric Pressure Photoionization (APPI) is an effective ionization source.
Advantages over GC-MS:
-
Higher Sensitivity: LC-MS/MS can achieve significantly lower limits of quantification (LOQs) for brominated PAHs, often 14 to 160 times lower than GC-HRMS.[2][3]
-
Analysis of a Broader Range of Compounds: Suitable for analyzing metabolites of this compound that may be more polar and less volatile.
Experimental Considerations for LC-MS/MS:
-
Chromatography: Reversed-phase liquid chromatography with a C18 column is typically used. The mobile phase often consists of a gradient of water and an organic solvent like methanol or acetonitrile.
-
Ionization: APPI is a preferred ionization method for PAHs as it can ionize nonpolar compounds that are challenging to analyze by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantitative analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with either GC or LC, provides highly accurate mass measurements, which is invaluable for the confident identification of unknown compounds and for differentiating between isobaric interferences.
Advantages of HRMS:
-
High Mass Accuracy: Allows for the determination of the elemental composition of an ion, providing a high degree of confidence in compound identification.
-
Untargeted Screening: Enables the detection and identification of a wide range of compounds in a sample without the need for reference standards for each analyte.
Performance Comparison
| Feature | GC-MS (EI) | LC-MS/MS (APPI) | HRMS (GC or LC) |
| Primary Strength | Robust, reliable quantification, extensive libraries | High sensitivity and selectivity | Confident unknown identification, high specificity |
| Selectivity | Achieved through chromatographic separation and mass filtering | Achieved through precursor/product ion selection (MRM) | Achieved through high resolving power |
| Sensitivity (Typical LOQ) | ng/L to µg/L range | pg/L to ng/L range | pg/L to ng/L range |
| Mass Accuracy | Nominal | Nominal | < 5 ppm |
| Versatility | Excellent for targeted quantitative analysis | Gold standard for targeted quantification | Excellent for both qualitative and quantitative analysis |
Workflow Comparison
Caption: Comparison of GC-MS and LC-MS/MS workflows.
Conclusion: Selecting the Optimal Technique
The choice of mass spectrometry technique for the analysis of this compound depends on the specific analytical goals.
-
For robust, routine quantitative analysis , where high sensitivity is not the primary driver, GC-MS with electron ionization is a reliable and cost-effective choice. Its extensive spectral libraries and reproducible fragmentation patterns provide a high degree of confidence in identification.
-
When high sensitivity and selectivity are paramount , particularly in complex matrices or for trace-level detection, LC-MS/MS with APPI is the superior option. Its ability to achieve significantly lower detection limits makes it ideal for challenging applications in environmental monitoring and metabolite identification.
-
For the identification of unknown brominated compounds or in complex samples with potential isobaric interferences , High-Resolution Mass Spectrometry (HRMS) is the most powerful tool. The high mass accuracy it provides is indispensable for confident structural elucidation and untargeted screening.
By understanding the principles, strengths, and limitations of each of these mass spectrometry techniques, researchers can select the most appropriate method to achieve their analytical objectives in the study of this compound and other brominated aromatic compounds.
References
-
Miyake, Y., et al. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. Analytical Sciences, 36(9), 1105-1111. [Link][2][3]
-
Miyake, Y., et al. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 299137, this compound. PubChem. Retrieved from [Link].
-
Itoh, N., et al. (2020). Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spec. J-Stage. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
A Comparative Guide to the X-ray Crystal Structures of 4-Bromophenanthrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, phenanthrene and its derivatives represent a class of polycyclic aromatic hydrocarbons (PAHs) with significant potential. Their rigid, planar structure serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The introduction of bromine atoms onto the phenanthrene core can profoundly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its solid-state packing and biological activity.
This guide provides a comparative analysis of the X-ray crystal structures of 4-bromophenanthrene and its derivatives. By examining the subtle yet impactful structural variations that arise from different substitution patterns, we aim to provide researchers with a deeper understanding of the structure-property relationships within this important class of molecules. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental observations and providing detailed protocols to support further research and development.
The Significance of Brominated Phenanthrenes
The strategic placement of bromine atoms on the phenanthrene backbone can lead to several advantageous modifications. Bromine, being a heavy atom, can facilitate intersystem crossing, a phenomenon of interest in photodynamic therapy and organic electronics. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Understanding how the position and number of bromine substituents affect the crystal packing is paramount for predicting and controlling the bulk properties of these materials, from solubility and melting point to charge transport characteristics.
Comparative Crystallographic Analysis
To illustrate the structural diversity among brominated phenanthrenes, we will compare the crystal structures of three key examples: 9-bromophenanthrene, and 4,5-dibromophenanthrene. While a complete, publicly available crystal structure for the parent this compound is not readily accessible in crystallographic databases, its derivatives provide significant insights.
| Parameter | 9-Bromophenanthrene | 4,5-Dibromophenanthrene[1][2][3] |
| Chemical Formula | C₁₄H₉Br | C₁₄H₈Br₂ |
| Molecular Weight | 257.13 g/mol | 336.02 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | C2/c |
| a (Å) | 14.86(3) | 16.840(3) |
| b (Å) | 16.20(3) | 8.6112(16) |
| c (Å) | 4.35(2) | 8.1418(15) |
| α (°) | 90 | 90 |
| β (°) | 90 | 103.735(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1047(5) | 1146.9(4) |
| Z | 4 | 4 |
| Key Structural Features | Relatively planar phenanthrene core. | Significant distortion from planarity due to steric hindrance between the two bromine atoms in the "bay region". The terminal rings are twisted away from each other by approximately 28.51°. |
| Intermolecular Interactions | Dominated by van der Waals forces and potential weak Br···H interactions. | Molecules pack in layers with anti-parallel stacks. The distance between the centroids of the central rings of adjacent layers is approximately 4.0287 Å. |
Analysis of Structural Differences:
The comparison between 9-bromophenanthrene and 4,5-dibromophenanthrene highlights the profound impact of substituent position on molecular geometry and crystal packing.
-
9-Bromophenanthrene: The single bromine atom at the 9-position does not induce significant steric strain, allowing the phenanthrene core to maintain a large degree of planarity. This planarity facilitates efficient π-π stacking interactions, which are a dominant feature in the crystal packing of many PAHs.
-
4,5-Dibromophenanthrene: The introduction of a second bromine atom at the 5-position, adjacent to the first, creates significant steric repulsion in the bay region of the phenanthrene molecule.[1][2][3] This steric hindrance forces the molecule to adopt a non-planar, helical conformation.[3] The distortion from planarity is a key feature of this derivative and significantly influences its intermolecular interactions. Instead of traditional cofacial π-π stacking, the crystal packing is characterized by layered arrangements of slipped, anti-parallel stacks.[1][2][3] This arrangement is a direct consequence of the molecule's distorted shape, as it seeks to minimize steric clashes and maximize favorable van der Waals contacts in the solid state.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and crystallization of the discussed this compound derivatives. These protocols are designed to be self-validating, with clear explanations for the chosen reagents and conditions.
Synthesis of 9-Bromophenanthrene
The synthesis of 9-bromophenanthrene is typically achieved through the electrophilic bromination of phenanthrene.[4][5]
Materials:
-
Phenanthrene
-
Carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic)
-
Bromine (Br₂) (Caution: Highly corrosive and toxic)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve purified phenanthrene in dry carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[4]
-
Heat the mixture to a gentle reflux with stirring.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise to the refluxing mixture over a period of several hours.[4] The reaction is accompanied by the evolution of hydrogen bromide gas, which should be vented to a fume hood or neutralized with a trap.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.
-
The crude 9-bromophenanthrene can be purified by distillation under reduced pressure, collecting the fraction that boils at approximately 177–190 °C at 2 mmHg.[4]
-
For single crystal growth, further purification can be achieved by recrystallization from ethanol.[4] Dissolve the distilled product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
Synthesis of 4,5-Dibromophenanthrene
The synthesis of 4,5-dibromophenanthrene can be achieved from 4,5-dinitrophenanthrene through a multi-step process. A more direct route starts from phenanthrene, but achieving high selectivity for the 4,5-positions can be challenging. A reported synthesis involves the use of a dialdehyde precursor.[1]
Materials:
-
Phenanthrene-4,5-dicarboxaldehyde
-
Reagents for the conversion of aldehydes to the dibromide (specifics can vary based on the chosen synthetic route).
-
Dichloromethane
-
Pentane
Procedure (General Outline for Crystallization):
-
Synthesize 4,5-dibromophenanthrene using an appropriate literature method.
-
Purify the crude product using column chromatography on silica gel.
-
For single crystal growth, dissolve the purified 4,5-dibromophenanthrene in a minimal amount of dichloromethane.[1]
-
Carefully layer pentane on top of the dichloromethane solution.
-
Allow the solvents to slowly diffuse into one another at room temperature in an undisturbed environment.
-
Over time, single crystals suitable for X-ray diffraction will form at the interface of the two solvent layers.
Experimental Workflow: From Synthesis to Structure Determination
The process of obtaining and analyzing the crystal structure of a this compound derivative involves a series of well-defined steps, from the initial synthesis to the final structural refinement.
Caption: Workflow for the determination of the X-ray crystal structure of this compound derivatives.
Conclusion
The comparative analysis of the X-ray crystal structures of brominated phenanthrene derivatives reveals the critical role that the position and number of bromine substituents play in dictating molecular conformation and solid-state packing. The significant steric strain induced by the bay-region bromine atoms in 4,5-dibromophenanthrene leads to a pronounced helical distortion, a feature absent in the more planar 9-bromophenanthrene. These structural insights are crucial for the rational design of new phenanthrene-based materials with tailored properties for applications in drug development and materials science. The provided experimental protocols offer a foundation for researchers to synthesize and further investigate this fascinating class of compounds. Future work could expand this comparative analysis to include a wider range of substituted this compound derivatives to build a more comprehensive understanding of their structure-property relationships.
References
-
Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (n.d.). Phenanthrene, 9-bromo-. Organic Syntheses Procedure. Retrieved from [Link]
-
Kim, N. S., & Thamattoor, D. M. (2017). Crystal structure of 4,5-dibromophenanthrene. Acta Crystallographica Section E: Crystallographic Communications, 73(4), 539–542. [Link]
-
Kim, N. S., & Thamattoor, D. M. (2017). Crystal structure of 4,5-di-bromo-phenanthrene. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 539–542. [Link]
-
BDMAEE. (2024, March 18). 9-bromophenanthrene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of 4,5-dibromophenanthrene. Retrieved from [Link]
Sources
Comparative study of different routes to synthesize 4-bromophenanthrene
An In-Depth Technical Guide to the Synthesis of 4-Bromophenanthrene: A Comparative Study
For researchers and professionals in organic synthesis and drug development, the phenanthrene scaffold is a cornerstone of many complex molecules, from natural products to advanced materials. The regioselective functionalization of this polycyclic aromatic hydrocarbon is paramount for targeted molecular design. This guide provides a comprehensive, comparative analysis of the primary synthetic routes to this compound, a key intermediate whose synthesis is challenged by the inherent reactivity patterns of the phenanthrene core.
We move beyond simple protocol lists to offer a deep dive into the causality behind each synthetic choice, providing field-proven insights into the advantages and limitations of each method. This guide is structured to empower the laboratory scientist to select and execute the optimal strategy based on available precursors, desired scale, and overall synthetic goals.
Overview of Synthetic Strategies: The Challenge of Regioselectivity
The direct electrophilic bromination of phenanthrene overwhelmingly yields the 9-bromo isomer. This is a consequence of the reaction proceeding through the most stable carbocation intermediate (a Wheland intermediate), where two of the three aromatic rings remain intact, preserving maximum aromatic stabilization energy. Substitution at the 4-position disrupts this stabilization to a greater extent, making it a minor product in direct halogenation reactions. Therefore, successful synthesis of this compound requires multi-step strategies that build the molecule with the bromine atom pre-installed or introduce it through a regiochemically controlled process.
This guide will compare four principal strategies:
-
Route 1: Hunsdiecker-Type Decarboxylative Bromination: A robust method starting from a carboxylic acid precursor.
-
Route 2: Classical Multi-Step Synthesis from Diphenic Acid: A lengthy but historically significant pathway.
-
Route 3: Pschorr Cyclization: A radical-based intramolecular cyclization to construct the phenanthrene core.
-
Route 4: Modern Palladium-Catalyzed Cross-Coupling: A convergent and flexible approach leveraging Suzuki-Miyaura coupling.
We will also address the documented limitations of other intuitive but less successful routes, such as the direct bromination and certain photocyclization strategies.
Route 1: Hunsdiecker-Type Decarboxylative Bromination
This route stands out as one of the most effective and reliable methods for synthesizing this compound, as demonstrated in the foundational work by Newman and Lednicer.[1] The strategy hinges on the synthesis of 4-phenanthrenecarboxylic acid, which is then subjected to a modified Hunsdiecker reaction. The key advantage is that the regiochemistry is unequivocally established by the position of the carboxyl group.
Mechanism and Rationale
The process involves two key stages. First, the synthesis of 4-phenanthrenecarboxylic acid, which can be achieved in good yield from ethyl 2-naphthylacetate.[1][2] The crucial second stage is the decarboxylative bromination. In this modified Hunsdiecker reaction, mercuric acetate reacts with the carboxylic acid to form a mercury(II) carboxylate salt. This salt, upon treatment with a bromine source like pyridinium hydrobromide perbromide, undergoes thermal decomposition. A radical chain mechanism ensues, leading to the loss of carbon dioxide and the formation of a phenanthryl radical at the 4-position. This radical then abstracts a bromine atom to yield the final product. The use of N-methylpyrrolidone as a solvent is critical for achieving a good yield of 55% for the final bromination step.[1]
Experimental Protocol
Part A: Synthesis of 4-Phenanthrenecarboxylic Acid [1][2] (This is a multi-step process, summarized here. For full details, consult the primary literature.) The precursor can be synthesized in approximately 40-45% overall yield from tetralin over eight steps or via a shorter sequence involving the cyclization of diethyl α-(2-naphthylmethyl)malonate.[1][2]
Part B: Decarboxylative Bromination of 4-Phenanthrenecarboxylic Acid [1]
-
In a flask equipped with a stirrer and condenser, suspend 4-phenanthrenecarboxylic acid (1.0 eq) in N-methylpyrrolidone.
-
Add mercuric acetate (1.0 eq) and heat the mixture to 100 °C. The evolution of carbon dioxide should be observed as the mercury salt forms.
-
Once CO₂ evolution ceases, add pyridinium hydrobromide perbromide (1.0 eq) to the solution. Alternatively, elemental bromine (2.0 eq) can be used.
-
Maintain the reaction at 100 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
Workflow Diagram
Route 3: Pschorr Cyclization
Proposed Route and Mechanism
A suitable precursor would be (Z)-2-amino-α-(4-bromophenyl)cinnamic acid. This can be synthesized via a Perkin or related condensation reaction. Diazotization of the amino group with nitrous acid generates an unstable diazonium salt. In the presence of a copper catalyst (e.g., copper powder or Cu₂O), the diazonium salt decomposes, losing N₂ gas to form an aryl radical. This radical then undergoes an intramolecular attack on the adjacent 4-bromophenyl ring. The resulting cyclohexadienyl radical is then oxidized (rearomatized) to form the phenanthrene ring system, yielding this compound-9-carboxylic acid, which can be decarboxylated to the final product.
It is crucial to note that steric hindrance can be a limiting factor in Pschorr cyclizations. The literature reports that attempts to convert 4-aminophenanthrene to this compound via Sandmeyer-type reactions (which also involve diazonium salts) failed, likely due to steric congestion around the 4-position. [1]While the intramolecular nature of the Pschorr reaction may alter the steric demands, this potential challenge must be considered.
Proposed Experimental Protocol
-
Precursor Synthesis: Synthesize (Z)-2-amino-α-(4-bromophenyl)cinnamic acid from 2-nitrobenzaldehyde and 4-bromophenylacetic acid, followed by reduction of the nitro group.
-
Diazotization: Dissolve the amino acid precursor (1.0 eq) in a mixture of aqueous HCl and acetic acid. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Cyclization: To the cold diazonium salt solution, add copper(I) oxide or copper powder (catalytic to stoichiometric amounts) in portions. Vigorous nitrogen evolution is expected.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Work-up: Cool the mixture, dilute with water, and extract the product with an organic solvent. Purify the resulting this compound-9-carboxylic acid.
-
Decarboxylation: Heat the purified carboxylic acid in a high-boiling solvent (e.g., quinoline) with a copper catalyst to effect decarboxylation to this compound.
Workflow Diagram
Route 4: Modern Palladium-Catalyzed Cross-Coupling
Modern synthetic chemistry offers powerful tools for C-C bond formation, and a convergent synthesis of this compound can be envisioned using a Suzuki-Miyaura coupling followed by an intramolecular cyclization. This approach offers flexibility and potentially high yields.
Proposed Route and Rationale
A robust strategy involves the Suzuki coupling of 2-formylphenylboronic acid with 1-bromo-2-(bromomethyl)benzene . This would form the key intermediate 2'-(bromomethyl)biphenyl-2-carbaldehyde . This intermediate can then undergo an intramolecular cyclization, such as a Wittig-type reaction or a transition-metal-catalyzed C-H activation/cyclization, to form the central ring of the phenanthrene system. The bromine atom at the desired 4-position is carried through the synthesis from the starting material.
A more direct approach could be an intramolecular Suzuki or Heck reaction from a suitable precursor. For instance, a Suzuki coupling between 2-bromophenylboronic acid and 1-bromo-2-vinylbenzene would yield a 2-bromo-2'-vinylbiphenyl intermediate, which could then be cyclized via an intramolecular Heck reaction to form the phenanthrene core.
Experimental Protocol (Based on a Suzuki/Intramolecular Condensation Strategy)
-
Suzuki Coupling: In a flask purged with an inert gas (e.g., argon), combine 1,4-dibromobenzene (1.0 eq), 2-formylphenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the mixture (e.g., 80-100 °C) and stir until TLC or GC-MS indicates consumption of the starting materials. This step forms 4-bromo-2'-formylbiphenyl .
-
Intramolecular Cyclization (e.g., via Wittig): a. Convert the formyl group of the biphenyl intermediate to a phosphonium salt via reduction to an alcohol, conversion to a benzyl bromide, and reaction with triphenylphosphine. b. Treat the resulting phosphonium salt with a strong base (e.g., n-BuLi) to generate the ylide, which would then cyclize onto an adjacent group (this specific strategy would require further functionalization not shown). c. A more direct cyclization would be an acid-catalyzed intramolecular aldol-type condensation if the precursor was designed appropriately, for example, from the coupling of methyl 2-bromophenylacetamide with 2-formylphenylboronic acid. [5]5. Work-up and Purification: After cyclization, perform a standard aqueous work-up, extract the product, dry the organic phase, and purify by column chromatography.
Workflow Diagram
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route depends heavily on the specific constraints and objectives of the research project. The following table provides a side-by-side comparison of the key performance indicators for each pathway.
| Metric | Route 1: Hunsdiecker-Type | Route 2: From Diphenic Acid | Route 3: Pschorr Cyclization | Route 4: Suzuki Coupling |
| Overall Yield | Good (~55% for final step) [1] | Low (~11% overall) [1] | Moderate (Typically 30-60%) | Potentially High (70-90%) |
| Number of Steps | Moderate (synthesis of precursor) | High (7+ steps) [1] | Moderate | Moderate (convergent) |
| Regioselectivity | Excellent | Excellent | Good to Excellent | Excellent |
| Scalability | Moderate | Poor | Moderate | Good |
| Reagent Toxicity | High (uses mercury salts) | Moderate | Moderate (diazonium salts) | Moderate (Pd catalyst, ligands) |
| Key Advantage | Proven, reliable method [1] | Classical, well-studied | Forms C-C bond intramolecularly | Highly flexible and convergent |
| Key Disadvantage | Use of toxic mercury | Very low overall yield | Potential steric hindrance [1] | Requires specific boronic acids |
Conclusion and Recommendations
For the synthesis of this compound, there is no single "best" route; rather, there is an optimal route for a given set of circumstances.
-
For Reliability and a Proven Protocol: Route 1 (Hunsdiecker-Type Decarboxylative Bromination) is the most highly recommended path. Despite the use of toxic mercury reagents, it is a well-documented and high-yielding method for the crucial final step, provided the 4-phenanthrenecarboxylic acid precursor is accessible. [1]
-
For Flexibility and Modern Methods: Route 4 (Suzuki Coupling) represents the most promising modern approach. Its convergent nature allows for the rapid assembly of the core structure from readily available building blocks. This route is ideal for generating analogues and is highly amenable to optimization.
-
For Exploratory or Mechanistic Studies: Route 3 (Pschorr Cyclization) offers an interesting alternative. While potentially lower-yielding and susceptible to steric effects, it avoids the use of palladium catalysts and toxic heavy metals like mercury.
-
To be Avoided: Direct electrophilic bromination of phenanthrene should be avoided due to its poor regioselectivity. Similarly, the photocyclization of simple precursors like m-bromostilbene has been reported to be unsuccessful and should not be considered a primary route. [1] By understanding the mechanistic underpinnings and practical limitations of each synthetic pathway, researchers can make an informed decision to efficiently and effectively synthesize this compound for their specific application.
References
- Newman, M. S., & Lednicer, D. (1969). Synthesis of this compound. The Journal of Organic Chemistry, 34(6), 1904–1906.
-
Rutherford, K. G., & Newman, M. S. (1957). A New Synthesis and Some Reactions of 4-Phenanthrenecarboxylic Acid. Journal of the American Chemical Society, 79(1), 213–215. Available from: [Link]
- Kao, C.-N., et al. (2010). EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'-hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists. Google Patents.
- Kim, Y. H., et al. (2008). Direct One-Pot Synthesis of Phenanthrenes via Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction. The Journal of Organic Chemistry, 73(5), 1695–1701.
-
Wikipedia. (2023). Pschorr cyclization. In Wikipedia. Available from: [Link]
- Bhattacharjee, M. (n.d.). Pschorr Synthesis. Cambridge University Press.
- Laarhoven, W. H., & Veldhuizen, B. (1972). Photocyclization of stilbenes. Part V. The photocyclization of some methoxy- and bromo-substituted stilbenes. Recueil des Travaux Chimiques des Pays-Bas, 91(12), 1476–1484.
- Mallory, F. B., & Mallory, C. W. (2004).
-
Chemeurope.com. (n.d.). Pschorr reaction. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 5. EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Bromophenanthrene
For researchers, scientists, and professionals in drug development and materials science, the unequivocal determination of a synthesized compound's purity is a cornerstone of reliable and reproducible results. In the case of 4-bromophenanthrene, a valuable building block in organic synthesis, ensuring its isomeric and chemical purity is paramount. This guide provides an in-depth comparison of the essential analytical techniques for validating the purity of synthesized this compound, complete with experimental insights and data to support methodological choices.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound, most commonly achieved through the electrophilic bromination of phenanthrene, is not without its challenges. The phenanthrene core possesses multiple sites susceptible to bromination, leading to a potential mixture of monobrominated isomers. Understanding this synthetic landscape is crucial for developing a robust purity validation strategy.
The primary impurities of concern are the regioisomers of this compound, including 1-bromophenanthrene, 2-bromophenanthrene, 3-bromophenanthrene, and 9-bromophenanthrene. Additionally, unreacted phenanthrene and over-brominated products, such as dibromophenanthrenes, can also be present in the crude product. The physical properties of these potential impurities are summarized in Table 1.
Table 1: Physical Properties of this compound and Potential Isomeric Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 19462-79-4 | C₁₄H₉Br | 257.13 | Not available |
| 1-Bromophenanthrene | 51958-51-1 | C₁₄H₉Br | 257.13 | Not available |
| 2-Bromophenanthrene | 62162-97-4 | C₁₄H₉Br | 257.13 | 95.0 - 99.0[1] |
| 3-Bromophenanthrene | 715-50-4 | C₁₄H₉Br | 257.13 | 81 - 86[2] |
| 9-Bromophenanthrene | 573-17-1 | C₁₄H₉Br | 257.13 | 60 - 64[3][4] |
A preliminary purification step, such as recrystallization, is often employed to enrich the desired this compound isomer before comprehensive analytical validation.
A Multi-Pronged Approach to Purity Validation
No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment of both isomeric and chemical purity. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) in the validation of this compound.
Caption: Workflow for the synthesis, purification, and analytical validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the identity of the desired isomer and for identifying and quantifying other isomeric impurities. Both ¹H and ¹³C NMR provide unique and complementary information.
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shift of the carbon directly attached to the bromine atom (the ipso-carbon) is particularly diagnostic. Due to the "heavy atom effect" of bromine, this carbon signal is shifted upfield compared to what would be expected based on electronegativity alone.[5] The number of signals in the proton-decoupled ¹³C NMR spectrum can also indicate the symmetry of the molecule. For this compound, 14 distinct signals are expected in the aromatic region (typically δ 120-140 ppm). The presence of other isomers would result in a greater number of observed signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Analysis
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying volatile impurities.
Molecular Ion Confirmation
The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic molecular ion peak (M⁺) cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units. For this compound (C₁₄H₉Br), these peaks will be observed at m/z 256 and 258. The presence of this isotopic pattern is a definitive indicator of a monobrominated compound.
Fragmentation Pattern
The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for aromatic compounds include the loss of the bromine atom and cleavage of the aromatic rings. While specific fragmentation data for this compound is not widely published, the mass spectrum of its isomer, 9-bromophenanthrene, shows major peaks at m/z 256 and 258, corresponding to the molecular ions.[6][7] The fragmentation patterns of different bromophenanthrene isomers are expected to be subtly different, which could aid in their differentiation, especially with access to a spectral library.
Table 2: Expected and Observed Mass Spectral Data for Bromophenanthrenes
| Compound | Expected M⁺ peaks (m/z) | Key Fragments (m/z) |
| This compound | 256, 258 | [M-Br]⁺ (177), fragments from ring cleavage |
| 9-Bromophenanthrene | 256, 258[6][7] | [M-Br]⁺ (177), fragments from ring cleavage |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Inlet Temperature: 280-300 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C, and hold for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Source Temperature: 230-250 °C.
-
Transfer Line Temperature: 280-300 °C.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomeric Purity
HPLC is an exceptionally powerful technique for separating and quantifying isomers. For aromatic compounds like bromophenanthrenes, reversed-phase HPLC is the method of choice. The separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase.
Caption: A schematic of a typical HPLC system for the analysis of this compound.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized this compound (e.g., 1 mg/mL) in acetonitrile. Dilute this stock solution with the mobile phase to a working concentration of approximately 10-50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: A high-quality C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation. A starting point could be a linear gradient from 60% acetonitrile in water to 100% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10-20 µL.
-
Comparison of Analytical Techniques
Each of the discussed techniques offers unique advantages and limitations in the context of validating this compound purity.
Table 3: Comparison of Analytical Techniques for Purity Validation of this compound
| Technique | Primary Application | Advantages | Limitations |
| ¹H & ¹³C NMR | Structural elucidation and isomer identification | Provides detailed structural information; excellent for identifying and quantifying isomers. | Can be complex to interpret for mixtures; may not detect non-protonated or non-carbon-containing impurities. |
| GC-MS | Molecular weight confirmation and volatile impurity analysis | High sensitivity; provides molecular weight and fragmentation data for identification; good for separating volatile isomers. | Not suitable for non-volatile or thermally labile impurities; fragmentation patterns of isomers may be very similar. |
| HPLC | Isomeric purity and quantification | Excellent for separating isomers; highly reproducible and quantitative; applicable to a wide range of impurities. | Does not provide definitive structural information without a mass spectrometer detector; requires reference standards for peak identification. |
Conclusion
The validation of synthesized this compound purity requires a multi-faceted analytical approach. NMR spectroscopy serves as the cornerstone for structural confirmation and isomer identification. GC-MS provides unequivocal molecular weight verification and is adept at identifying volatile impurities. HPLC stands out as the most robust method for the separation and quantification of isomeric impurities. By judiciously employing these complementary techniques, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
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A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromophenanthrene
Introduction: The Strategic Importance of Functionalizing Phenanthrene
The phenanthrene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronics. The targeted functionalization of this polycyclic aromatic hydrocarbon is crucial for tuning its biological activity and photophysical properties. 4-Bromophenanthrene serves as a versatile and strategic starting material, offering a reactive handle for carbon-carbon bond formation at a key position. Palladium-catalyzed cross-coupling reactions are the undisputed tools of choice for these transformations, providing a powerful and efficient means to construct complex molecular architectures.[1]
This guide provides a comprehensive comparison of common palladium catalyst systems for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, explore the interplay of ligands and reaction conditions, and provide actionable experimental data to guide your synthetic strategy.
Pillar 1: Understanding the Engine - The Palladium Catalytic Cycle
At the heart of these transformations lies a well-defined catalytic cycle, which, in its general form, consists of three fundamental steps: oxidative addition, a bond-forming event (transmetalation or migratory insertion), and reductive elimination.[2][3] The efficiency of this cycle is profoundly influenced by the choice of palladium source, the ancillary ligands, the base, and the solvent.
-
Palladium Source: The reaction can be initiated with a Pd(0) source like Pd(PPh₃)₄ or by using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that is reduced in situ to the active Pd(0) species.[4][5] Modern precatalysts, such as the Buchwald palladacycles, are often air- and moisture-stable Pd(II) complexes designed for facile activation under reaction conditions.[6][7]
-
Ligands: Ligands are not mere spectators; they are the primary means by which we control the catalyst's reactivity.[8] Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald's biarylphosphines) or N-heterocyclic carbenes (NHCs) enhance the electron density at the palladium center. This increased nucleophilicity facilitates the oxidative addition of the C-Br bond—often the rate-limiting step—and their bulkiness promotes the final reductive elimination step to release the product.[3][8]
-
Base: The base plays multiple crucial roles. In Suzuki-Miyaura couplings, it activates the organoboron species to facilitate transmetalation.[3][9] In Heck and Sonogashira reactions, it neutralizes the hydrogen halide generated during the catalytic cycle.[10][11]
-
Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic polar solvents like DMF, dioxane, or THF are commonly employed.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Coupling: Olefin Arylation
The Heck reaction couples the aryl bromide with an alkene, forming a new C-C bond and installing a styrenyl-type moiety on the phenanthrene core. [12]This is invaluable for synthesizing precursors to polymers and complex natural products. [1]
-
Standard System: Pd(OAc)₂ / Phosphine Ligand
-
Mechanism: Palladium(II) acetate is a common, inexpensive precatalyst that is reduced in situ to Pd(0). It is almost always used with a phosphine ligand, such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃), which stabilizes the active catalyst and promotes reactivity. [13] * Performance: This system is highly effective for the Heck coupling of aryl bromides. [14]Reactions typically require temperatures between 80-140 °C and a stoichiometric organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃. [15]The choice of ligand can influence selectivity, particularly with unsymmetrical alkenes.
-
-
Emerging Alternative: Pd(OAc)₂ / N-Heterocyclic Carbene (NHC)
-
Mechanism: NHCs are strong σ-donors and form very stable bonds with palladium, creating highly active and long-lived catalysts. [3]They can be generated in situ from their corresponding imidazolium salts. [12] * Performance: NHC-based catalysts often outperform their phosphine counterparts, especially for less reactive aryl halides. [16]They can offer higher turnover numbers and may allow for lower catalyst loadings or milder reaction conditions.
-
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting this compound with a terminal alkyne. [11]This is a critical transformation for accessing materials with unique electronic properties and for building complex synthetic intermediates.
-
The Classic Method: Pd(PPh₃)₂Cl₂ / CuI
-
Mechanism: This is a dual-catalyst system. The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) iodide co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. [11][17]This transmetalation is typically faster than with the free alkyne, accelerating the overall reaction.
-
Performance: This is a highly reliable and widely used method. [18]It generally proceeds under mild conditions, often at room temperature, using an amine base like Et₃N or diisopropylamine (DIPA). A key drawback can be the formation of undesired alkyne homocoupling (Glaser coupling) products, catalyzed by the copper.
-
-
Modern Approach: Copper-Free Sonogashira
-
Mechanism: By carefully selecting the palladium catalyst, ligand, and a stronger base (e.g., TBAF or Cs₂CO₃), the copper co-catalyst can be eliminated. [19]In this variant, a palladium-acetylide complex is formed directly without the copper intermediary. [18] * Performance: The primary advantage is the complete suppression of Glaser homocoupling, which simplifies purification and can improve yields of the desired product. [19]This method is particularly valuable when working with sensitive or valuable alkynes. It may require slightly higher temperatures than the copper-catalyzed version.
-
Pillar 3: Quantitative Comparison & Experimental Protocols
Comparative Data Summary
The following table summarizes typical conditions and performance characteristics for the palladium-catalyzed coupling of this compound. Note that these are representative conditions and optimization is often required for specific substrates.
| Reaction Type | Catalyst System | Typical Loading (mol%) | Base | Solvent | Temp (°C) | General Yield | Key Advantages / Disadvantages |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 3 - 5 | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80 - 100 | 60-90% | Adv: Inexpensive. Disadv: Air-sensitive, higher loading needed. [20][21] |
| Pd(dppf)Cl₂ | 1 - 3 | K₃PO₄ | Dioxane, Toluene | 80 - 100 | 75-95% | Adv: Air-stable, robust, good balance of cost/reactivity. [22] | |
| XPhos Pd G3 | 0.5 - 2 | K₃PO₄, Cs₂CO₃ | Toluene, THF | RT - 80 | >90% | Adv: Highly active, low loading, mild conditions. Disadv: Higher catalyst cost. [7][23] | |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | 2 - 5 | Et₃N, K₂CO₃ | DMF, Acetonitrile | 100 - 140 | 70-90% | Adv: Versatile, uses inexpensive Pd source. Disadv: Higher temperatures often required. [15][13] |
| Pd(OAc)₂ / IMes-HCl | 1 - 3 | Cs₂CO₃ | Dioxane | 80 - 120 | 75-95% | Adv: High catalyst stability and activity. Disadv: NHC precursor can be costly. [12] | |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | 1 - 3 | Et₃N, DIPA | THF, DMF | RT - 60 | 80-95% | Adv: Highly reliable, mild conditions. Disadv: Potential for alkyne homocoupling. [11] |
| Pd(PPh₃)₂Cl₂ (Cu-free) | 2 - 5 | TBAF, Cs₂CO₃ | DMF, Toluene | 60 - 100 | 70-90% | Adv: No homocoupling. Disadv: May require stronger base/higher temp. [19] |
Validated Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and rationale.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst
-
Rationale: This protocol uses a modern, highly active G3 precatalyst to ensure high efficiency, allowing for a lower reaction temperature and catalyst loading. K₃PO₄ is chosen as the base for its efficacy with aryl bromides. [24]A dioxane/water solvent system is standard for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents. [2]* Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add XPhos Pd G3 (0.01 mmol, 1 mol%).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-4 hours.
-
Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Heck Coupling using Palladium(II) Acetate
-
Rationale: This protocol employs a classic and cost-effective catalyst system. DMF is an excellent polar aprotic solvent for Heck reactions, and tri(o-tolyl)phosphine is a bulky ligand that promotes catalyst activity. Triethylamine acts as both the base and a scavenger for the HBr byproduct. [13]A temperature of 100 °C is typical for activating aryl bromides in Heck couplings. [15]* Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL).
-
Add the desired alkene (1.5 equiv) and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion: Selecting the Right Tool for the Job
The palladium-catalyzed coupling of this compound is a robust and versatile strategy for the synthesis of advanced functional molecules.
-
For routine biaryl synthesis with cost as a primary driver, Pd(PPh₃)₄ or the more stable Pd(dppf)Cl₂ remain excellent choices.
-
For challenging substrates, maximizing yield, or employing milder conditions, modern Buchwald catalyst systems are unparalleled in their performance and reliability.
-
The Pd(OAc)₂/phosphine system is a dependable and economical choice for Heck reactions.
-
For Sonogashira couplings, the classic Pd/CuI system is highly efficient, while copper-free protocols offer a superior solution when alkyne homocoupling is a concern.
The continued evolution of ligand design and catalyst development promises to further expand the capabilities of these reactions, enabling even more complex and innovative molecular designs. By understanding the fundamental principles behind each catalyst system, researchers can make informed decisions to accelerate their discovery programs.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Beilstein Journals. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Available at: [Link]
-
ResearchGate. (PDF) Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Available at: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Available at: [Link]
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Wikipedia. Suzuki reaction. Available at: [Link]
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YouTube. Heck Coupling Reaction Mechanism. Available at: [Link]
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ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development. Available at: [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]
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PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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ResearchGate. Key ligands used in palladium-mediated cross-coupling reactions. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Reddit. Favorite "all-purpose" Pd catalyst? : r/Chempros. Available at: [Link]
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PMC - NIH. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]
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Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
ScienceDirect. A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available at: [Link]
-
ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. Available at: [Link]
-
Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]
-
YouTube. Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. Available at: [Link]
-
YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]
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A Comparative Guide to the Electrochemical Properties of 4-Bromophenanthrene and Its Isomers
For researchers, medicinal chemists, and materials scientists, understanding the nuanced electronic characteristics of polycyclic aromatic hydrocarbons (PAHs) is paramount for the rational design of novel therapeutics and functional materials. The introduction of a substituent, such as a bromine atom, onto the phenanthrene core can dramatically alter its electrochemical behavior, influencing its reactivity, charge transport properties, and metabolic fate. The precise position of this substituent introduces a layer of complexity that dictates the molecule's electronic landscape.
This guide provides an in-depth comparison of the electrochemical properties of 4-bromophenanthrene against its other isomers, namely 1-, 2-, 3-, and 9-bromophenanthrene. By examining the interplay of inductive and resonance effects imparted by the bromine atom at various positions, we can elucidate the structure-property relationships that govern their redox behavior. This analysis is grounded in the principles of physical organic chemistry and supported by established electrochemical techniques.
The Influence of Substituent Position on Redox Potentials
The electrochemical oxidation and reduction of a molecule are directly related to the energy of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively. A higher HOMO energy corresponds to a more easily oxidized species (a lower oxidation potential), while a lower LUMO energy indicates a more easily reduced species (a less negative reduction potential).
The bromine atom exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) due to its electronegativity, and an electron-donating resonance effect (+M) due to its lone pairs of electrons. The net impact on the electron density of the phenanthrene ring, and thus on the HOMO and LUMO energies, is highly dependent on the position of substitution.
-
Inductive Effect (-I): The electronegative bromine atom pulls electron density away from the carbon atom to which it is attached. This effect is strongest at the point of substitution and diminishes with distance.
-
Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the phenanthrene ring. This effect is most pronounced when the bromine is at a position that allows for effective orbital overlap with the aromatic system.
Comparative Analysis of Bromophenanthrene Isomers
Based on the electronic characteristics of the phenanthrene nucleus, we can predict the relative electrochemical properties of its bromo-isomers. The 9- and 10-positions of phenanthrene are the most electron-rich and reactive. Conversely, other positions exhibit varying degrees of electron density.
| Isomer | Expected Ease of Oxidation | Expected Ease of Reduction | Rationale |
| 9-Bromophenanthrene | Easiest to Oxidize | Hardest to Reduce | The 9-position is the most electron-rich. The +M effect of bromine will further increase the HOMO energy, facilitating oxidation. |
| 1-Bromophenanthrene | Moderately Difficult to Oxidize | Moderately Easy to Reduce | The 1-position is sterically hindered and less electronically activated than the 9-position. |
| 2-Bromophenanthrene | Difficult to Oxidize | Easiest to Reduce | The 2-position is less influenced by the electron-donating character of the fused rings. The -I effect of bromine will be more dominant, lowering the HOMO and LUMO energies. |
| 3-Bromophenanthrene | Moderately Easy to Oxidize | Moderately Difficult to Reduce | The 3-position has a higher electron density than the 2-position, making it more susceptible to oxidation. |
| This compound | Moderately Difficult to Oxidize | Moderately Easy to Reduce | Similar to the 1-position, the 4-position is influenced by steric and electronic factors that make it less reactive than the 9-position. |
Note: This table presents predicted trends based on established principles of physical organic chemistry. Experimental verification is necessary for precise quantitative comparison.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[1] A standard protocol for the analysis of bromophenanthrene isomers is detailed below.
Objective: To determine the oxidation and reduction potentials of this compound and its isomers.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl (in a specified electrolyte)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated acetonitrile.
-
Analyte: 1 mM solution of the bromophenanthrene isomer in the electrolyte solution.
-
Internal Standard: Ferrocene (for potential referencing).
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse with deionized water and the solvent to be used, and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of interfering impurities.
-
Analyte Scan: Add the bromophenanthrene isomer to the electrolyte solution to a final concentration of 1 mM. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive limit (to observe oxidation) and then to a negative limit (to observe reduction) before returning to the initial potential. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
-
Internal Standard Addition: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record another cyclic voltammogram. The well-defined and reversible redox couple of ferrocene/ferrocenium (Fc/Fc⁺) will be used to reference the measured potentials.
-
Data Analysis: Determine the peak potentials for the oxidation (Epa) and reduction (Epc) of the bromophenanthrene isomer from the voltammogram. The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes. All potentials should be reported relative to the Fc/Fc⁺ couple.
Diagram of Experimental Workflow:
Caption: Workflow for the electrochemical analysis of bromophenanthrene isomers using cyclic voltammetry.
Interpreting the Electrochemical Data: Structure-Reactivity Relationships
The data obtained from cyclic voltammetry will allow for a quantitative comparison of the electrochemical properties of the bromophenanthrene isomers.
Diagram of Structure-Property Relationships:
Caption: The relationship between the position of the bromine substituent and the resulting electrochemical properties.
By systematically analyzing the oxidation and reduction potentials of each isomer, researchers can gain valuable insights into how the position of a substituent on the phenanthrene core can be used to fine-tune the electronic properties of the molecule. This knowledge is crucial for the design of next-generation organic electronic materials, the development of targeted pharmaceuticals, and a deeper understanding of the environmental fate of these important aromatic compounds.
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Heinze, J., Frontana-Uribe, B. A., & Ludwigs, S. (2010). Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. Chemical Reviews, 110(8), 4724–4771. [Link]
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Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). Wiley. [Link]
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A Guide to the Spectroscopic Signature of 4-Bromophenanthrene: A Comparison of Theoretical Predictions and Experimental Data
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of synthetic intermediates is a critical step in the research and development pipeline. 4-Bromophenanthrene, a key building block in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs), presents a distinct spectroscopic profile. This guide provides an in-depth comparison of its theoretical and experimental spectral data across several key analytical techniques. By understanding the nuances between calculated predictions and empirical findings, researchers can enhance their confidence in structural assignments and the purity of their compounds.
The Role of Spectroscopy in Structural Elucidation
The rigid, aromatic core of phenanthrene, combined with the influence of the bromine substituent, gives rise to a unique set of spectroscopic fingerprints. Mass spectrometry (MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy each provide complementary pieces of the structural puzzle. While experimental data represents the ground truth, theoretical calculations, particularly those employing Density Functional Theory (DFT), have become invaluable for predicting spectra, aiding in peak assignments, and understanding the electronic and vibrational properties of molecules.[1][2] This guide will delve into a comparison for each of these techniques.
Mass Spectrometry: Identifying the Molecular Ion and Isotopic Pattern
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can offer insights into its structure through fragmentation analysis.
Theoretical Mass Spectrometry Data
For this compound (C₁₄H₉Br), the theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, and ⁸¹Br). Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), a characteristic isotopic pattern for the molecular ion is expected. The theoretical calculations predict a pair of peaks for the molecular ion (M⁺) and the M+2 peak, separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.
Experimental Mass Spectrometry Data
The experimental GC-MS data for this compound confirms the theoretical predictions.[3] The mass spectrum displays a prominent molecular ion peak cluster.
| Ion | Theoretical m/z | Experimental m/z | Relative Intensity |
| [M]⁺ | 255.9888 | 256 | ~100% |
| [M+2]⁺ | 257.9867 | 258 | ~98% |
| Key Fragment | |||
| [M-Br]⁺ | 177.0704 | 176 | Variable |
| [M-HBr]⁺ | 176.0626 | 176 | Variable |
Interpretation: The presence of the intense peak cluster at m/z 256 and 258 in nearly equal abundance is a definitive indicator of a molecule containing a single bromine atom.[3] The fragmentation pattern of PAHs is often characterized by the loss of small, stable fragments. The peak observed at m/z 176 can be attributed to the loss of a bromine radical (•Br) or hydrogen bromide (HBr) from the molecular ion, resulting in the stable phenanthrene cation radical or the dehydrophenanthrene radical cation, respectively.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of this compound would involve introducing a dilute solution of the compound into a gas chromatograph (GC) coupled to a mass spectrometer with an electron ionization source.
Caption: Workflow for GC-MS analysis of this compound.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical IR Data
Theoretical IR spectra can be calculated using DFT methods, often with the B3LYP functional and a 6-311G(d,p) basis set. These calculations provide the vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations.
Expected Vibrational Modes for this compound:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region
-
C-H in-plane bending: In the 1300-1000 cm⁻¹ region
-
C-H out-of-plane bending: In the 900-675 cm⁻¹ region, the pattern of which is diagnostic of the substitution on the aromatic rings.
-
C-Br stretching: Typically in the 600-500 cm⁻¹ region.
Experimental IR Data
The experimental vapor-phase FT-IR spectrum of this compound presents several characteristic absorption bands.
| Experimental Frequency (cm⁻¹) | Vibrational Mode Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1595, ~1490, ~1450 | Aromatic C=C ring stretching |
| ~880, ~740 | Aromatic C-H out-of-plane bending |
| Below 700 | Likely includes C-Br stretching |
Interpretation: The sharp peaks above 3000 cm⁻¹ are characteristic of C-H stretching in an aromatic system. The series of absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the fused aromatic rings. The strong absorptions in the 900-700 cm⁻¹ range are due to out-of-plane C-H bending, which can provide information about the substitution pattern on the phenanthrene core. The C-Br stretching vibration is expected at lower wavenumbers and may be difficult to definitively assign from the provided spectrum without comparison to the parent phenanthrene molecule.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is typically acquired by preparing a KBr (potassium bromide) pellet containing a small amount of the solid sample, or by using an Attenuated Total Reflectance (ATR) accessory.
Caption: Workflow for FT-IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Theoretical NMR Data
Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The choice of functional and basis set is critical for achieving good agreement with experimental data.
A robust protocol for predicting the NMR spectra of this compound would involve:
-
Conformational Search: For a rigid molecule like this compound, this is a straightforward step of generating the 3D structure.
-
Geometry Optimization: The structure is then optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: A GIAO NMR calculation is performed on the optimized geometry using a functional known to give good results for chemical shifts (e.g., mPW1PW91) and a larger basis set (e.g., 6-311+G(2d,p)).
-
Referencing and Scaling: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) by referencing to a calculated value for tetramethylsilane (TMS) (δ = σ(TMS) - σ(sample)). Empirical scaling factors can also be applied to further improve accuracy.
Expected Experimental NMR Data
¹H NMR:
-
The spectrum will show a complex pattern of multiplets in the aromatic region, typically between δ 7.5 and 9.0 ppm.
-
The protons on the brominated ring will be influenced by the electronic effects of the bromine atom.
-
Protons in sterically hindered positions, such as H5, are expected to be shifted significantly downfield.
¹³C NMR:
-
The spectrum will display 14 distinct signals for the 14 carbon atoms in the aromatic region (δ 120-140 ppm).
-
The carbon atom directly attached to the bromine (C4) will experience a "heavy atom effect," which, counterintuitively to bromine's electronegativity, often results in an upfield shift compared to what would be expected based on induction alone.[4]
-
The other carbons in the brominated ring will also show shifts influenced by the substituent.
Experimental Protocol: NMR Spectroscopy
To obtain high-quality NMR spectra, the sample is dissolved in a deuterated solvent, and the data is acquired on a high-field NMR spectrometer.
Caption: General workflow for NMR spectroscopic analysis.
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to electronic transitions between molecular orbitals.
Theoretical UV-Vis Data
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. These calculations can provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
Expected Experimental UV-Vis Data
The UV-Vis spectrum of phenanthrene derivatives is characterized by several absorption bands corresponding to π → π* transitions. For this compound, the spectrum is expected to be similar to that of phenanthrene but may show a slight bathochromic (red) shift of the absorption maxima due to the presence of the bromine substituent.
Expected Absorption Maxima (in a non-polar solvent like hexane):
-
A strong absorption band around 250-275 nm.
-
A series of less intense, structured bands between 280 and 380 nm.[5]
Experimental Protocol: UV-Visible Spectroscopy
A UV-Vis spectrum is obtained by dissolving the sample in a suitable UV-transparent solvent and measuring the absorbance as a function of wavelength.
Caption: Workflow for UV-Visible spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound provides a clear example of how theoretical predictions and experimental data can be used in concert for robust structural verification. Mass spectrometry and IR spectroscopy offer readily obtainable experimental data that align well with theoretical expectations, confirming the molecular weight, elemental composition, and key functional groups. While experimental NMR and UV-Vis data for this specific compound are less accessible in public repositories, established theoretical protocols provide a powerful means to predict these spectra with high accuracy. This guide provides the foundational knowledge for researchers to either compare their experimentally obtained spectra with these predictions or to use the theoretical protocols to generate their own comparative data, ultimately leading to a more confident and thorough structural elucidation.
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SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. (2019). RASĀYAN Journal of Chemistry. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromophenanthrene
For professionals engaged in advanced chemical synthesis and drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-Bromophenanthrene (C₁₄H₉Br). As a brominated polycyclic aromatic hydrocarbon (Br-PAH), this compound requires specialized handling due to its chemical properties and classification as a halogenated organic waste. The procedures outlined herein are designed to ensure safety, compliance, and the minimization of environmental impact, reflecting the best practices in the field.
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the "why" behind disposal protocols is critical for fostering a culture of safety. The disposal strategy for this compound is dictated by its chemical nature and associated hazards.
Intrinsic Hazards and Chemical Profile
While specific toxicological data for this compound is limited, its structural class—brominated aromatic hydrocarbons—provides a strong basis for a cautious approach. Related compounds are known to cause skin, eye, and respiratory irritation.[1] Furthermore, many halogenated organic compounds are noted for their environmental persistence, potential for bioaccumulation, and aquatic toxicity.[2][3] The waste stage of a product's lifecycle is a key contributor to the release of these substances into the environment.[3] Therefore, this compound must be treated as hazardous waste by default.
Table 1: Chemical and Hazard Profile of this compound and Related Compounds
| Property | Data for this compound & Analogs | Rationale for Caution |
| Chemical Class | Halogenated Polycyclic Aromatic Hydrocarbon (PAH)[1][4][5] | PAHs as a class contain known carcinogens; halogenation increases environmental persistence. |
| Physical State | Solid at room temperature.[1] | Poses an inhalation risk if handled as a powder or dust. |
| Known Hazards | Irritant (skin, eyes, respiratory system).[1] Harmful if swallowed.[2] | Direct contact and inhalation must be prevented through engineering controls and PPE. |
| Environmental Fate | Toxic to aquatic life.[2][6] Brominated aromatics can be persistent and bioaccumulative (PBT).[3] | Improper disposal can lead to long-term environmental contamination. Drain disposal is strictly forbidden.[7][8] |
The Criticality of Halogenated Waste Segregation
The single most important step in this process is the strict segregation of halogenated from non-halogenated waste streams.[8][9]
The causality is twofold:
-
Treatment Technology: Non-halogenated solvents can often be recycled or used as fuel additives for industrial processes like cement kilns.[8] Halogenated waste, however, is unsuitable for this and requires high-temperature incineration in specialized facilities equipped with advanced scrubbers.[10] This is necessary to prevent the formation of highly toxic and persistent byproducts such as polybrominated dioxins and furans during combustion.[11][12]
-
Economic and Logistical Impact: The cost of incinerating halogenated waste is significantly higher—often 2-3 times more—than managing non-halogenated waste.[8] Contaminating a large volume of non-halogenated solvent with even a small amount of this compound forces the entire container to be treated as the more hazardous and costly halogenated waste.[8]
Required Personal Protective Equipment (PPE)
All handling of this compound and its waste must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent exposure.
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Causality / Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before use.[2][13] | To prevent dermal absorption, as the compound is a known skin irritant.[1][2] |
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield if there is a splash risk.[13] | To protect against accidental splashes and contact with airborne particulates, which can cause serious eye irritation.[1] |
| Lab Coat | Standard flame-resistant laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled exclusively within a fume hood. For spill cleanup outside a hood, an N95 or equivalent respirator may be necessary.[13] | To prevent the inhalation of fine powders or aerosols. |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled safely from the point of generation to its final collection by waste management professionals.
Waste Collection at the Source
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) directly into a designated solid hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated "Halogenated Organic Liquid Waste" container.[7][9] Do not mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[8][14]
Container Selection and Labeling
-
Compatibility: Use only UN-approved, chemically compatible containers with secure, screw-top caps to prevent leaks and vapor release.[8][15] For liquid waste, glass or high-density polyethylene (HDPE) bottles are standard.
-
Labeling: This is a critical, non-negotiable step. The container must be labeled clearly before the first drop of waste is added.[7] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all other constituents and their approximate percentages.
-
The appropriate hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
Temporary Storage (Satellite Accumulation)
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the direct control of laboratory personnel.
-
Containment: The SAA should have secondary containment (e.g., a chemical-resistant tray or cabinet) capable of holding the contents of the largest container in case of a leak.
-
Segregation: Keep the halogenated waste container physically separate from non-halogenated waste, acids, bases, and oxidizers.[14]
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[7][16]
Arranging for Final Disposal
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not accumulate excessive amounts of waste.[7] Adhere to the volume limits for SAAs (typically 55 gallons of hazardous waste).[15]
Emergency Procedures: Spill Management
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
Small, Contained Spills (Inside a Chemical Fume Hood)
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13]
-
Using non-sparking tools, carefully collect the absorbed material and contaminated debris.[13]
-
Place the collected material into your designated hazardous waste container for this compound.
-
Decontaminate the surface of the fume hood with an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
Large or Uncontained Spills (Outside a Fume Hood)
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the area.
-
Isolate: Restrict access to the area. If safe to do so, close the laboratory doors to contain vapors.
-
Report: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled.
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of professional responders.[7]
Disposal Workflow Visualization
The following diagram provides a logical decision tree for the proper handling and disposal of this compound waste, from generation to final disposition.
Caption: Decision Workflow for this compound Disposal.
Conclusion
The proper disposal of this compound is a multi-step process that demands diligence and a firm understanding of chemical safety principles. By adhering to the core tenets of Identification, Segregation, Containment, and Labeling , researchers can ensure that this compound is managed in a way that protects laboratory personnel, the wider community, and the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive framework for compliance in your location.
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Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. The University of British Columbia. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
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ACS Publications. (n.d.). Occurrence and Profiles of Chlorinated and Brominated Polycyclic Aromatic Hydrocarbons in Waste Incinerators. Environmental Science & Technology. Retrieved from [Link]
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- 12. pubs.acs.org [pubs.acs.org]
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- 16. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
A Researcher's Comprehensive Guide to Handling 4-Bromophenanthrene: Personal Protective Equipment, Operational Protocols, and Disposal
Understanding the Risks: A Profile of 4-Bromophenanthrene
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Aquatic Toxicity: Toxic to aquatic life.[1]
Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential for mitigating exposure risk.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in preventing the most likely routes of exposure.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from splashes. A face shield worn over goggles offers an additional layer of protection for the entire face. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or potential for splashing, heavier neoprene gloves should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[1] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, buttoned lab coat made of a chemical-resistant material is mandatory to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved Respirator | When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. |
Operational Plan: From Benchtop to Waste Stream
A meticulously planned workflow is critical to ensuring safety and experimental integrity. The following step-by-step guide provides a procedural framework for handling this compound in a laboratory setting.
1. Pre-Handling Preparations:
-
Designated Work Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[2][4]
-
Spill Kit: A chemical spill kit containing absorbent materials (e.g., vermiculite or sand), and designated waste containers should be readily available.[5]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.
-
Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood to prevent the generation of dust.
-
In Solution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Spill Management Workflow
In the event of a spill, a swift and organized response is crucial. The following diagram outlines the procedural flow for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, and absorbent materials from spills, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[3]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5][6]
3. Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations.[3][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific endeavors while prioritizing personal and environmental well-being.
References
-
Alfa Aesar. (2010). Safety Data Sheet for 4-Bromophenol. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]
-
PubChem. This compound. [Link]
-
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]
-
Alfa Aesar. (2010). Safety Data Sheet for 2,4'-Dibromoacetophenone. [Link]
-
PubChem. 3-Bromophenanthrene. [Link]
-
Organic Syntheses. Phenanthrene, 9-bromo-. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
Oakland University. (2025). Environmental Health and Safety Office Manual. [Link]
Sources
- 1. cochise.edu [cochise.edu]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
